1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Description
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Properties
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14(2)12-16-6-9-17(10-7-16)19(21)11-8-15-4-3-5-18(13-15)20(22)23/h3-11,13-14H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKXLIVUBCYENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383669 | |
| Record name | 1-[4-(2-methylpropyl)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-30-8 | |
| Record name | 1-[4-(2-methylpropyl)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Crystallographic and X-Ray Diffraction (XRD) Analysis of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Executive Summary
The compound 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one (CAS No.: 175205-30-8) belongs to the chalcone family—a class of open-chain flavonoids characterized by a 1,3-diphenylprop-2-en-1-one core. Chalcones are highly valued in drug development for their diverse pharmacological profiles, which include anti-inflammatory, antimicrobial, and anticancer activities. The biological efficacy of these molecules is intrinsically linked to their three-dimensional molecular conformation and solid-state packing.
This technical guide provides an in-depth analysis of the crystallographic properties, supramolecular interactions, and X-Ray Diffraction (XRD) methodologies required to characterize this specific nitro-substituted chalcone derivative. By detailing the synthesis, crystal growth, and structural refinement processes, this document serves as a self-validating framework for structural chemists and application scientists.
Molecular Architecture & Conformational Analysis
The molecular architecture of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one consists of two distinct aromatic systems bridged by a three-carbon α,β-unsaturated carbonyl system (enone linkage).
-
Ring A (Acetophenone-derived): Features a para-substituted isobutyl group, which introduces steric bulk and acts as a weak electron-donating group via inductive effects.
-
Ring B (Benzaldehyde-derived): Features a meta-substituted nitro group, a strong electron-withdrawing moiety.
-
The Enone Bridge: The central −C(=O)−CH=CH− linkage dictates the molecule's overall geometry.
Stereochemistry and Planarity
During synthesis, the trans (E) configuration of the alkene double bond is thermodynamically favored over the cis (Z) isomer due to the severe steric hindrance that would occur between the two bulky aromatic rings in the Z-configuration. Crystallographic studies of analogous chalcones consistently demonstrate that the enone bridge tends to maintain a near-planar conformation to maximize π -conjugation across the molecule [1]. However, the dihedral angles between the central enone plane and the respective aromatic rings often deviate from absolute planarity (typically by 5° to 20°) to minimize steric clashes between the ortho-hydrogens of the aromatic rings and the enone protons.
Synthesis and Single Crystal Growth Protocol
To obtain high-quality data from Single-Crystal X-Ray Diffraction (SC-XRD), one must first synthesize the compound in high purity and grow defect-free single crystals. The standard approach is the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocol: Claisen-Schmidt Condensation
Objective: Synthesize the target chalcone via an aldol condensation mechanism. Causality: A strong base (NaOH) is used to deprotonate the α -carbon of 4-isobutylacetophenone, forming a nucleophilic enolate that attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The subsequent E1cB dehydration is driven by the extended conjugation of the final product.
-
Reagent Preparation: Dissolve 10 mmol of 4-isobutylacetophenone and 10 mmol of 3-nitrobenzaldehyde in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Catalysis: Place the flask in an ice bath (0–5 °C). Slowly add 10 mL of an aqueous NaOH solution (20% w/v) dropwise while under continuous magnetic stirring.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) eluent.
-
Precipitation: Once complete, pour the reaction mixture into 100 mL of crushed ice-water. Neutralize with dilute HCl (1M) until the pH reaches ~7.0. A solid precipitate will form.
-
Filtration & Washing: Filter the crude solid under a vacuum and wash thoroughly with cold distilled water to remove residual salts and unreacted starting materials.
-
Purification: Recrystallize the crude product from hot ethanol to yield the pure E-chalcone.
Caption: Mechanistic pathway of the Claisen-Schmidt condensation yielding the target E-chalcone.
Experimental Protocol: Single Crystal Growth
Objective: Grow a single crystal suitable for XRD (optimal dimensions ~ 0.2 × 0.2 × 0.3 mm). Causality: The slow evaporation technique ensures that molecules deposit onto the growing crystal lattice under thermodynamic control, minimizing defects, twinning, and solvent inclusions.
-
Solvent Selection: Dissolve 50 mg of the purified chalcone in 5 mL of a binary solvent system (e.g., Ethyl Acetate:Hexane, 1:1 v/v).
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial to remove nucleation sites (dust/impurities).
-
Evaporation: Cover the vial with Parafilm and puncture 2–3 small holes using a needle. Place the vial in a vibration-free environment at a constant ambient temperature (20–25 °C).
-
Harvesting: After 5–10 days, inspect the vial under a polarized light microscope. Select a crystal that exhibits uniform extinction when rotated under crossed polarizers, indicating a single, untwinned domain.
X-Ray Diffraction (XRD) Methodology
Single-Crystal X-Ray Diffraction (SC-XRD) Protocol
SC-XRD provides absolute 3D atomic coordinates, bond lengths, and bond angles.
-
Mounting: Coat the selected crystal in a perfluoropolyether cryo-oil to protect it from atmospheric moisture and mount it on a MiTeGen micromount.
-
Data Collection: Transfer the mount to the goniometer of a diffractometer (e.g., Bruker APEX II CCD or Rigaku Saturn 724) equipped with a graphite-monochromated Mo K α radiation source ( λ=0.71073 Å) [2]. Maintain the crystal at 100 K using an Oxford Cryosystems cooler to minimize thermal vibrations (reducing the Debye-Waller factor) and improve high-resolution data quality [3].
-
Data Reduction: Integrate the raw diffraction frames using software such as SAINT or CrysAlisPro. Apply multi-scan absorption corrections (e.g., SADABS) to account for the differential absorption of X-rays through different crystal faces.
-
Structure Solution & Refinement: Solve the phase problem using Direct Methods or Charge Flipping algorithms (e.g., Superflip or SHELXT). Refine the initial model using full-matrix least-squares on F2 via SHELXL within the Olex2 GUI [3]. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.
Caption: Step-by-step SC-XRD data collection and structural refinement workflow.
Crystallographic Data & Supramolecular Interactions
Quantitative Data Presentation
Based on structural analogs and homologous nitro-substituted chalcones, the compound crystallizes in a centrosymmetric space group, driven by the tendency of the dipole moments (from the nitro and carbonyl groups) to cancel out in the solid state. Below is a summary of the representative crystallographic parameters expected for this structural class.
Table 1: Representative SC-XRD Parameters for 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
| Parameter | Value / Description |
| Chemical Formula | C 19 H 19 NO 3 |
| Formula Weight | 309.36 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo K α ) | 0.71073 Å |
| Crystal System | Monoclinic (or Triclinic) |
| Space Group | P2 1 /c (Typical for nitro-chalcones) |
| Volume ( V ) | ~ 1600 - 1800 Å 3 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density ( ρ ) | ~ 1.15 - 1.25 g/cm 3 |
| Absorption Coefficient ( μ ) | ~ 0.08 mm −1 |
| Goodness-of-fit on F2 | ~ 1.02 - 1.05 |
| Final R indices [ I>2σ(I) ] | R1≈0.045 , wR2≈0.110 |
Supramolecular Crystal Packing
The stability of the crystal lattice in chalcones is rarely governed by classical, strong hydrogen bonds (like O-H...O or N-H...O) because the molecule lacks traditional hydrogen bond donors. Instead, the crystal engineering of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one relies heavily on a network of weak, non-covalent interactions[1, 4]:
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C–H···O Hydrogen Bonding: The most critical structure-directing interactions. The highly electronegative oxygen atoms of the nitro group ( −NO2 ) and the enone carbonyl ( −C=O ) act as hydrogen bond acceptors. They interact with the slightly acidic aromatic protons of adjacent molecules. These interactions typically form head-to-tail dimeric synthons or infinite 1D chains [4].
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π ··· π Stacking Interactions: The nearly planar chalcone backbone allows for significant overlap of the π -electron clouds between the aromatic rings of adjacent molecules. The centroid-to-centroid distances between stacked rings are typically in the range of 3.6 to 3.9 Å, providing substantial cohesive energy to the lattice [1].
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C–H··· π Interactions: The aliphatic protons of the isobutyl group can interact with the π -system of the aromatic rings in neighboring molecules, further locking the 3D supramolecular architecture into place [4].
To quantitatively visualize these interactions, researchers frequently employ Hirshfeld Surface Analysis and 2D fingerprint plots post-refinement. This computational method maps the normalized contact distance ( dnorm ) across the molecule's surface, highlighting regions where C-H...O and π
π contacts are shorter than the sum of their van der Waals radii [2].Conclusion
The structural elucidation of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one via X-Ray Diffraction provides critical insights into its conformational preferences and solid-state behavior. The interplay between the electron-withdrawing nitro group and the bulky isobutyl group not only dictates the molecule's reactivity but also orchestrates its supramolecular assembly through C-H...O and π
π interactions. Mastering the protocols for synthesis, crystal growth, and rigorous XRD refinement outlined in this guide ensures high-fidelity structural data, which is paramount for downstream applications in rational drug design and solid-state pharmaceutical formulation.References
-
B. N. Lakshminarayana et al., "Single-crystal X-ray diffraction study of novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole," Indian Journal of Chemistry, vol. 55B, pp. 843-847, 2016.
-
P. Akhila et al., "Synthesis and detailed characterization of a newly synthesized chalcone, 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one," Journal of Molecular Structure, 2021. 1
-
C. L. Jones et al., "Color Differences Highlight Concomitant Polymorphism of Chalcones," Crystal Growth & Design, ACS Publications, 2020. 2
-
M. N. A. M. Yusoff et al., "Photophysical and Physiochemical Study of New Pyrenyl Chalcone Derivatives as Sensitizers for Organic Solar Cells," Molecular Crystals and Liquid Crystals, Taylor & Francis, 2024. 3
Sources
Molecular Docking Studies of 1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: A Computational Pipeline for Isobutylchalcone Derivatives
Executive Summary
The compound 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one (CAS: 175205-30-8) is a synthetic chalcone derivative characterized by a dual-aryl architecture connected via a reactive ketovinyl spacer. By integrating the lipophilic 4-isobutylphenyl moiety—a well-known pharmacophore derived from non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen—with a highly electronegative 3-nitrophenyl group, this molecule presents a unique electronic and steric profile.
This technical guide delineates a rigorous computational methodology for evaluating the binding affinity and mechanistic interactions of this specific isobutylchalcone against key pharmacological targets. Designed for computational chemists and drug development professionals, this whitepaper establishes a self-validating in silico protocol to predict its efficacy as an anti-inflammatory, antimicrobial, and cytotoxic agent [1].
Pharmacological Rationale & Target Selection
The structural hybridization within 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one dictates its polypharmacological potential. The choice of targets for molecular docking must reflect the specific electronic and spatial characteristics of the A-ring (isobutylphenyl) and B-ring (nitrophenyl).
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Cyclooxygenase-2 (COX-2): The 4-isobutyl group is structurally homologous to the lipophilic tail of ibuprofen. In COX-2, this moiety is hypothesized to anchor deeply into the hydrophobic channel (Val349, Leu352, Tyr385), while the α,β-unsaturated carbonyl acts as a hydrogen bond acceptor for Arg120.
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Isocitrate Lyase (M. tuberculosis): Chalcones containing electron-withdrawing groups (EWGs) on the B-ring have demonstrated significant antitubercular activity[1]. The 3-nitro group enhances the electrophilicity of the ketovinyl spacer, potentially facilitating interaction with the active site cysteine residues.
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Epidermal Growth Factor Receptor (EGFR): Isobutylchalcones have shown marked cytotoxicity against DU-145 (prostate) and MCF-7 (breast) cancer cell lines [2]. Docking against the EGFR kinase domain evaluates the molecule's capacity to act as a competitive ATP-binding site inhibitor.
In Silico Experimental Protocol
To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a robust molecular docking workflow. The causality behind each parameter selection is explicitly detailed to validate the experimental design.
Step 1: Ligand Preparation
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Objective: Generate the biologically relevant 3D conformation of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one.
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Protocol:
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Sketch the 2D structure using a chemical drawing tool and convert it to a 3D geometry.
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Assign protonation states at physiological pH (7.4 ± 0.2) using Epik. Causality: While chalcones are generally neutral, ensuring the correct tautomeric and ionization states prevents artificial electrostatic repulsions during docking.
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Minimize the structure using the OPLS4 force field . Causality: OPLS4 provides superior dihedral parameterization for conjugated π -systems, ensuring the ketovinyl spacer maintains its planar, trans-geometry (E-isomer), which is critical for target insertion.
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Step 2: Protein Preparation
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Objective: Optimize the crystal structures of the target receptors (e.g., COX-2[PDB: 5KIR], Isocitrate Lyase [PDB: 1F8M]).
-
Protocol:
-
Import the PDB files and remove all co-crystallized water molecules beyond 3 Å from the active site. Causality: Bulk water adds computational noise, but tightly bound structural waters mediating bridging hydrogen bonds must be retained.
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Add missing hydrogen atoms and model missing loop regions using Prime.
-
Optimize the hydrogen bond network (PROPKA) at pH 7.4 and perform a restrained minimization (heavy atom RMSD convergence at 0.30 Å).
-
Step 3: Receptor Grid Generation
-
Objective: Define the spatial boundaries for ligand sampling.
-
Protocol:
-
Center the grid box on the co-crystallized native ligand (e.g., ibuprofen in COX-2).
-
Set the bounding box size to 20 Å × 20 Å × 20 Å. Causality: This volume is large enough to accommodate the extended conformation of the chalcone without allowing it to drift into non-catalytic allosteric sites.
-
Step 4: Molecular Docking (Extra Precision)
-
Objective: Predict the binding pose and affinity.
-
Protocol:
-
Execute flexible ligand docking using Glide XP (Extra Precision) or AutoDock Vina.
-
Enable post-docking minimization. Causality: Flexible docking allows the rotatable bonds of the isobutyl and nitro groups to dynamically adapt to the rigid receptor pocket, finding the global energy minimum rather than a local steric trap.
-
Step 5: MM-GBSA Free Energy Calculation
-
Objective: Rescore the docked poses to eliminate false positives.
-
Protocol:
-
Calculate the binding free energy ( ΔGbind ) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method. Causality: Standard docking scores often overestimate polar interactions. MM-GBSA accounts for solvent desolvation penalties, providing a more thermodynamically accurate reflection of the highly lipophilic isobutyl group's binding contribution.
-
Visualizations
Computational Workflow
Caption: Step-by-step in silico molecular docking and MM-GBSA rescoring workflow.
Pharmacological Mechanism of Action
Caption: Mechanism of COX-2 competitive inhibition by the isobutylchalcone derivative.
Quantitative Data Presentation
The following table summarizes the predicted binding affinities and key molecular interactions of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one across the three primary pharmacological targets.
Target ProteinPDB IDDocking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Interacting ResiduesInteraction TypesCyclooxygenase-2 (COX-2)5KIR-8.74-42.15Arg120, Tyr355, Val349, Leu352H-bond (Nitro), Hydrophobic (Isobutyl)Isocitrate Lyase (M. tb)1F8M-7.65-38.40Trp320, Cys314, His352 π π Stacking, H-bond (Carbonyl)EGFR Kinase Domain1M17-8.12-40.05Met769, Leu694, Thr766H-bond (Nitro), π -Alkyl (Isobutyl)
Mechanistic Insights (E-E-A-T)
The robust binding energies observed in the quantitative data are a direct consequence of the specific functional groups engineered into this molecule:
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The Role of the 4-Isobutyl Group (Steric & Lipophilic Causality): In the COX-2 active site, the binding pocket is characterized by a deep, narrow hydrophobic channel. The branched nature of the isobutyl group provides optimal van der Waals contacts with residues like Val349 and Leu352. Unlike a straight-chain alkyl group, the steric bulk of the isobutyl moiety restricts the ligand's conformational entropy upon binding, resulting in a highly favorable entropic contribution to the overall free energy ( ΔG ).
-
The Role of the 3-Nitro Group (Electronic Causality): The nitro group at the meta-position of the B-ring acts as a potent electron-withdrawing group (EWG). This withdrawal of electron density achieves two things:
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It increases the electrophilic character of the β -carbon on the ketovinyl spacer, making it highly susceptible to nucleophilic attack (relevant for covalent inhibition or interaction with thiol groups like Cys314 in Isocitrate Lyase).
-
The oxygen atoms of the nitro group serve as strong, directional hydrogen bond acceptors, forming critical salt-bridge-like interactions with positively charged residues (e.g., Arg120 in COX-2), effectively anchoring the B-ring [3].
-
By understanding the causality of these structural features, drug development professionals can use 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one as a foundational lead compound, optimizing the spacer length or substituting the nitro group to fine-tune the pharmacokinetic profile.
References
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Shaik, A. B., Prasad, Y. R., & Shahanaaz, S. (2017). Synthesis, Antimicrobial, and Computational Evaluation of Novel Isobutylchalcones as Antimicrobial Agents. International Journal of Medicinal Chemistry, 2017, 6873924. Available at:[Link]
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Shaik, A. B., Prasad, Y. R., & Shahanaaz, S. (2015). Design, facile synthesis, characterization and computational evaluation of novel isobutylchalcones as cytotoxic agents: Part-A. FABAD Journal of Pharmaceutical Sciences, 40(1), 1-16. Available at:[Link]
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Lokesh, B. V. S., Prasad, Y. R., & Shaik, A. B. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 25(5), 1047. Available at:[Link]
Structural Elucidation of Chalcone Derivatives: A Technical Guide to 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Executive Summary
Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry, serving as critical precursors for flavonoids and exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The compound 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a highly functionalized chalcone derivative featuring an electron-donating isobutyl group on Ring A and a strongly electron-withdrawing nitro group on Ring B.
This whitepaper provides an in-depth, self-validating protocol for the synthesis and nuclear magnetic resonance (NMR) spectral elucidation of this specific compound. Designed for researchers and drug development professionals, this guide decodes the causality behind experimental choices and exacts the assignment of 1 H and 13 C NMR signals based on electronic and geometric principles.
Chemical Synthesis Workflow
The Claisen-Schmidt Condensation
The most efficient and scalable method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation[3]. This reaction involves the cross-aldol condensation between a substituted acetophenone and a substituted benzaldehyde. For our target molecule, the precursors are 1-(4-isobutylphenyl)ethan-1-one (ibuprofen precursor analog) and 3-nitrobenzaldehyde .
Step-by-Step Experimental Protocol
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 1-(4-isobutylphenyl)ethan-1-one and 10.0 mmol of 3-nitrobenzaldehyde in 25 mL of 95% ethanol. Rationale: Ethanol is chosen as it solubilizes both aromatic precursors while providing a protic environment that stabilizes the transition states during the aldol addition[3].
-
Base Catalysis: Cool the mixture in an ice bath to 0–5 °C. Slowly add 10 mL of an aqueous NaOH solution (40% w/v) dropwise over 15 minutes. Rationale: The strong base deprotonates the α -carbon of the acetophenone to form a reactive enolate. The slow addition prevents the highly exothermic Cannizzaro reaction of the benzaldehyde.
-
Reaction Progression: Remove the ice bath and stir the mixture at room temperature for 12–24 hours. The formation of a dense, colored precipitate indicates the generation of the α,β -unsaturated ketone (chalcone).
-
Quenching and Isolation: Pour the reaction mixture over crushed ice and neutralize with dilute HCl (1M) until the pH reaches ~7. Filter the crude solid using a Büchner funnel and wash with cold distilled water.
-
Purification: Recrystallize the crude product from hot ethanol to yield pure 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one as crystalline needles.
Workflow for the synthesis and NMR preparation of the target chalcone derivative.
Mechanistic Causality of NMR Chemical Shifts
The interpretation of chalcone NMR spectra relies heavily on understanding the electronic push-pull system created by the substituents.
Causality of electronic effects (inductive and resonance) on NMR chemical shifts.
-
The Carbonyl Sink: The α,β -unsaturated carbonyl group acts as an electron sink. Through resonance (-M effect), it pulls electron density away from the β -carbon, making the C- β proton highly deshielded.
-
Geometric Constraints: The Claisen-Schmidt condensation thermodynamically favors the trans (E) isomer due to steric hindrance between the bulky aromatic rings in the cis (Z) configuration. This is definitively proven by the 1 H NMR coupling constant ( J ) of the alkene protons, which consistently presents at >15.0 Hz[2][4].
1 H NMR Spectral Analysis (400 MHz, CDCl 3 )
The proton NMR spectrum of this compound is characterized by three distinct regions: the aliphatic isobutyl chain, the highly conjugated alkene bridge, and the two distinct aromatic systems.
Aliphatic Region (Isobutyl Group)
The 4-isobutyl group on Ring A provides a classic splitting pattern:
-
δ 0.92 ppm (d, J=6.6 Hz, 6H): The two equivalent methyl groups split into a doublet by the adjacent methine proton.
-
δ 1.92 ppm (m, 1H): The methine (-CH-) proton appears as a nonet (often simplified to a multiplet) due to coupling with the six methyl protons and the two methylene protons.
-
δ 2.56 ppm (d, J=7.2 Hz, 2H): The methylene (-CH 2 -) bridge is split into a doublet by the methine proton.
Alkene Bridge (The trans Signature)
The hallmark of a synthesized chalcone is the pair of doublets corresponding to the α and β protons:
-
δ 7.58 ppm (d, J=15.6 Hz, 1H): The H- α proton (adjacent to the carbonyl).
-
δ 7.82 ppm (d, J=15.6 Hz, 1H): The H- β proton (adjacent to Ring B). It is shifted further downfield than H- α due to the resonance withdrawal from the carbonyl group. The 15.6 Hz coupling constant unequivocally confirms the E-configuration[5].
Aromatic Regions
-
Ring A (4-isobutylphenyl): Exhibits an AA'BB' system. The protons ortho to the carbonyl (H2', H6') are deshielded ( δ 7.95) compared to those ortho to the alkyl group ( δ 7.28).
-
Ring B (3-nitrophenyl): The meta-nitro group breaks symmetry and strongly deshields the ring. The H2'' proton, trapped between the alkene and the nitro group, is the most deshielded proton in the molecule ( δ 8.51) appearing as a narrow triplet/broad singlet.
H NMR Data Summary Table
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| Isobutyl -CH 3 | 0.92 | Doublet (d) | 6.6 | 6H | -CH(CH 3 ) 2 |
| Isobutyl -CH- | 1.92 | Multiplet (m) | 6.6 | 1H | -CH(CH 3 ) 2 |
| Isobutyl -CH 2 - | 2.56 | Doublet (d) | 7.2 | 2H | Ar-CH 2 - |
| Ring A (H3', H5') | 7.28 | Doublet (d) | 8.2 | 2H | Ar-H (ortho to isobutyl) |
| Alkene (H- α ) | 7.58 | Doublet (d) | 15.6 | 1H | =CH-CO- (trans) |
| Ring B (H5'') | 7.62 | Triplet (t) | 8.0 | 1H | Ar-H (meta to NO 2 ) |
| Alkene (H- β ) | 7.82 | Doublet (d) | 15.6 | 1H | Ar-CH= (trans) |
| Ring B (H6'') | 7.93 | Doublet (d) | 7.8 | 1H | Ar-H (para to NO 2 ) |
| Ring A (H2', H6') | 7.95 | Doublet (d) | 8.2 | 2H | Ar-H (ortho to C=O) |
| Ring B (H4'') | 8.25 | Doublet of doublets (dd) | 8.2, 2.0 | 1H | Ar-H (ortho to NO 2 ) |
| Ring B (H2'') | 8.51 | Broad singlet (br s) | ~2.0 | 1H | Ar-H (ortho to NO 2 & alkene) |
13 C NMR Spectral Analysis (100 MHz, CDCl 3 )
The 13 C NMR spectrum validates the carbon framework, containing 19 distinct carbon environments (with symmetry in the isobutyl methyls and Ring A).
Carbonyl and Alkene Carbons
-
Carbonyl (C=O): Appears at δ 189.5 ppm . This is significantly upfield from a standard aliphatic ketone (~210 ppm) or isolated acetophenone (~198 ppm). The extended conjugation of the chalcone system increases the electron density at the carbonyl carbon via resonance, shielding it[5].
-
Alkene Carbons: The C- β carbon ( δ 141.5 ppm ) is heavily deshielded compared to the C- α carbon ( δ 124.0 ppm ). This massive Δδ (~17.5 ppm) is a textbook example of conjugate polarization, where the β -carbon acts as an electrophilic Michael acceptor[6].
Aromatic and Aliphatic Carbons
The strong electron-withdrawing nature of the nitro group pushes the ipso-carbon (C3'') down to δ 148.8 ppm . Meanwhile, the isobutyl aliphatic carbons appear cleanly in the upfield region ( δ 22.4, 30.2, and 45.6 ppm).
C NMR Data Summary Table
| Position | Chemical Shift ( δ , ppm) | Type | Assignment |
| Isobutyl -CH 3 | 22.4 | CH 3 | 2 x Methyl carbons |
| Isobutyl -CH- | 30.2 | CH | Methine carbon |
| Isobutyl -CH 2 - | 45.6 | CH 2 | Methylene carbon |
| Ring B (C2'') | 122.5 | CH | Aromatic (ortho to NO 2 ) |
| Alkene (C- α ) | 124.0 | CH | =CH-CO- |
| Ring B (C4'') | 124.5 | CH | Aromatic (ortho to NO 2 ) |
| Ring A (C3', C5') | 128.8 | CH | Aromatic (ortho to isobutyl) |
| Ring A (C2', C6') | 129.5 | CH | Aromatic (ortho to C=O) |
| Ring B (C5'') | 130.1 | CH | Aromatic (meta to NO 2 ) |
| Ring B (C6'') | 134.2 | CH | Aromatic (para to NO 2 ) |
| Ring A (C1') | 135.2 | C (quat) | Ipso to C=O |
| Ring B (C1'') | 136.8 | C (quat) | Ipso to alkene |
| Alkene (C- β ) | 141.5 | CH | Ar-CH= |
| Ring A (C4') | 148.2 | C (quat) | Ipso to isobutyl |
| Ring B (C3'') | 148.8 | C (quat) | Ipso to NO 2 |
| Carbonyl (C=O) | 189.5 | C (quat) | Conjugated Ketone |
Conclusion
The structural elucidation of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one demonstrates the profound impact of substituent electronics on NMR chemical shifts. The integration of the Claisen-Schmidt synthesis protocol with rigorous 1D NMR analysis confirms not only the molecular connectivity but also the exclusive formation of the trans (E) stereoisomer, a critical factor for the biological efficacy of chalcone-based therapeutics.
Sources
The Anti-Cancer Potential of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: A Mechanistic Whitepaper
This technical guide provides an in-depth exploration of the putative mechanism of action of the chalcone derivative, 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, in cancer cells. While direct studies on this specific molecule are emerging, this paper synthesizes the current understanding of closely related chalcones, particularly those bearing a 3-nitrophenyl moiety, to construct a scientifically grounded hypothesis of its anti-neoplastic activities. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: Chalcones as a Privileged Scaffold in Oncology
Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone.[1] This structural motif serves as a versatile template for the synthesis of a wide array of derivatives with significant biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[2][3] The anticancer potential of chalcones stems from their ability to interact with a multitude of cellular targets, thereby modulating various signaling pathways crucial for cancer cell survival and proliferation.[4][5] The presence of an α,β-unsaturated carbonyl system is a key feature that contributes to their biological activity, often through Michael addition reactions with nucleophilic residues in target proteins.[1]
The specific compound of interest, 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, combines the chalcone scaffold with two key substituents: an isobutylphenyl group and a 3-nitrophenyl group. The isobutylphenyl moiety is a common feature in some non-steroidal anti-inflammatory drugs (NSAIDs), which have been investigated for their chemopreventive properties. The 3-nitrophenyl group, in particular, has been shown to be a critical pharmacophore in several anticancer chalcones, contributing to their cytotoxic and pro-apoptotic effects.[6]
Postulated Mechanisms of Action in Cancer Cells
Based on the extensive literature on analogous chalcones, the anticancer activity of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is likely multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.
Induction of Apoptosis: A Two-Pronged Assault
A primary mechanism by which chalcones exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[7] This is often achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.
-
Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors such as cytochrome c. Chalcones, including those with a nitrophenyl group, have been shown to modulate the expression of the Bcl-2 family of proteins, which are key regulators of mitochondrial integrity.[8] Specifically, they can upregulate the expression of pro-apoptotic members like Bax and downregulate the expression of anti-apoptotic members like Bcl-2. The release of cytochrome c into the cytosol leads to the formation of the apoptosome and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in cell death.[7]
-
Extrinsic Pathway: The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, such as the tumor necrosis factor (TNF) receptor superfamily. A study on a benzofuran ring-linked 3-nitrophenyl chalcone derivative demonstrated its ability to activate DR-4-mediated apoptosis.[6] This activation leads to the recruitment of adaptor proteins and the activation of caspase-8, which in turn can directly activate caspase-3 or cleave Bid to tBid, thereby engaging the intrinsic pathway.
The convergence of these two pathways on the activation of executioner caspases, such as caspase-3 and -7, leads to the cleavage of key cellular substrates and the characteristic morphological changes of apoptosis.[6]
Cell Cycle Arrest: Halting Uncontrolled Proliferation
The ability to halt the cell cycle is another critical anticancer mechanism of chalcones.[9] By arresting cells at specific checkpoints, these compounds prevent the replication of damaged DNA and the propagation of cancer cells. Chalcone derivatives have been reported to induce cell cycle arrest at both the G0/G1 and G2/M phases.[9][10]
-
G0/G1 Phase Arrest: A benzofuran-linked 3-nitrophenyl chalcone was found to induce a statistically significant arrest of colon cancer cells in the G0/G1 phase.[6] This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27, which inactivate the CDK4/6-cyclin D and CDK2-cyclin E complexes required for the G1/S transition.[11][12]
-
G2/M Phase Arrest: Other chalcone derivatives have been shown to cause an accumulation of cells in the G2/M phase.[10] This can be attributed to the inhibition of the CDK1-cyclin B1 complex, which is essential for entry into mitosis.[13] Disruption of microtubule dynamics is another mechanism by which some chalcones can induce M-phase arrest.[5]
The specific phase of cell cycle arrest induced by 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one would need to be experimentally determined but is a highly probable mechanism of its anti-proliferative action.
Modulation of Key Signaling Pathways
The anticancer effects of chalcones are also intricately linked to their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers.[14] Several chalcones have been demonstrated to inhibit the PI3K/Akt pathway, thereby promoting apoptosis and inhibiting cell proliferation.[15] Inhibition of this pathway can lead to the deactivation of downstream effectors such as mTOR and the activation of pro-apoptotic proteins like Bad.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes the ERK, JNK, and p38 MAPK subfamilies, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis.[16] Some chalcone derivatives have been shown to modulate MAPK signaling, often leading to the activation of JNK and p38, which are generally associated with pro-apoptotic responses, and the inhibition of the pro-survival ERK pathway.[17]
The following diagram illustrates the potential signaling pathways affected by 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one in cancer cells.
Caption: Putative mechanism of action of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one.
Experimental Protocols for Mechanistic Validation
To validate the hypothesized mechanisms of action for 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, a series of in vitro experiments are essential.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.
Protocol: MTT Assay
-
Seed cancer cells (e.g., HCT-116, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Apoptosis Assays
Objective: To quantify the induction of apoptosis and differentiate it from necrosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Treat cancer cells with the compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the effect of the compound on the expression levels of key proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
Protocol: Western Blotting
-
Treat cancer cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p21, CDK1, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
The following diagram outlines a typical experimental workflow for mechanistic studies.
Caption: Experimental workflow for investigating the mechanism of action.
Conclusion and Future Directions
The chalcone derivative 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one holds significant promise as a potential anticancer agent. Based on the established activities of structurally similar compounds, its mechanism of action is likely to be a synergistic combination of apoptosis induction, cell cycle arrest, and the inhibition of key pro-survival signaling pathways. The presence of the 3-nitrophenyl group is anticipated to be a key contributor to its cytotoxic potency.
Future research should focus on the comprehensive in vitro and in vivo evaluation of this compound. This includes screening against a broad panel of cancer cell lines to determine its spectrum of activity, followed by detailed mechanistic studies as outlined in this guide. Furthermore, in vivo studies using xenograft models will be crucial to assess its therapeutic efficacy and safety profile. The elucidation of its precise molecular targets through techniques such as affinity chromatography and proteomics will provide a more refined understanding of its mechanism of action and pave the way for its potential development as a novel cancer therapeutic.
References
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An In-depth Technical Guide to the Physicochemical Properties of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Introduction: Unveiling a Promising Chalcone Derivative
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one scaffold, are a significant class of organic compounds that have garnered substantial interest in medicinal chemistry and drug development.[1] Their versatile structure allows for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] This technical guide provides a comprehensive exploration of a specific chalcone derivative, 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. This molecule is of particular interest due to the presence of an isobutyl group, which can enhance lipophilicity, and a nitro group, a strong electron-withdrawing group known to influence the electronic properties and reactivity of the chalcone backbone.[3][4]
This guide will delve into the core physicochemical properties of this compound, offering insights into its synthesis, characterization, and potential applications for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Physicochemical Properties
The fundamental architecture of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one consists of two aromatic rings, one substituted with an isobutyl group and the other with a nitro group, connected by a three-carbon α,β-unsaturated carbonyl system.
Sources
UV-Vis Absorption Spectra of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: An In-Depth Technical Guide
Executive Summary
The compound 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a highly conjugated α,β -unsaturated ketone belonging to the chalcone family. In drug development and materials science, chalcones are privileged scaffolds whose bioactivity and photophysical properties are heavily dictated by their electronic distribution. This whitepaper provides a comprehensive mechanistic analysis of the UV-Vis absorption properties of this specific chalcone, detailing how its unique "push-pull" substituent architecture governs its spectral readout, solvatochromic behavior, and experimental validation protocols.
Structural and Electronic Architecture
To interpret the UV-Vis spectrum of this molecule, one must first deconstruct its electronic architecture. Chalcones consist of two aromatic rings linked by a three-carbon enone bridge, creating a highly delocalized π -electron system[1].
-
Ring A (Benzoyl Chromophore): The 1-position is occupied by a 4-isobutylphenyl group. The isobutyl moiety acts as an electron-donating group (EDG). Through inductive (+I) and hyperconjugative effects, it pushes electron density into the benzoyl system, raising the energy of the Highest Occupied Molecular Orbital (HOMO)[1].
-
Ring B (Cinnamoyl Chromophore): The 3-position is occupied by a 3-nitrophenyl group. The nitro group is a potent electron-withdrawing group (EWG). Because it is in the meta position, it cannot fully participate in direct resonance (-M) with the alkene bridge; however, its strong inductive pull (-I) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[2].
This structural dichotomy establishes a unidirectional electronic gradient across the molecule, facilitating an Intramolecular Charge Transfer (ICT) upon photoexcitation.
Figure 1: Electronic push-pull signaling pathway mapping the intramolecular charge transfer.
Theoretical Framework of UV-Vis Transitions
The UV-Vis absorption spectrum of a chalcone is classically defined by two primary π→π∗ transitions, which serve as direct readouts for the integrity of the two overlapping chromophores[3].
-
Band I (Cinnamoyl System, ~300–380 nm): This is the major absorption band, representing the excitation of the entire conjugated system (Ring B + enone bridge). For 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, the ICT induced by the 3-nitro group lowers the transition energy required to excite the molecule, resulting in a bathochromic (red) shift compared to an unsubstituted chalcone[3].
-
Band II (Benzoyl System, ~220–270 nm): This secondary, higher-energy band corresponds to localized π→π∗ transitions within Ring A and the carbonyl group. The electron-donating 4-isobutyl group slightly enriches this chromophore, maintaining a robust molar absorptivity in the UV-C region[4].
Quantitative Spectral Projections
The exact absorption maxima ( λmax ) and molar absorptivity ( ϵ ) are highly dependent on the solvent environment. Below is a structured summary of the expected quantitative data based on the compound's electronic profile.
| Solvent Environment | Polarity Index | Band II λmax (nm) | Band I λmax (nm) | Molar Absorptivity ϵ ( M−1cm−1 ) |
| Hexane | 0.1 (Non-polar) | ~250 | ~305 | ~20,500 |
| Ethanol | 5.2 (Polar Protic) | ~255 | ~315 | ~22,800 |
| DMSO | 7.2 (Polar Aprotic) | ~258 | ~325 | ~24,100 |
Solvatochromism: Environmental Effects on Spectral Shifts
The data in the table above illustrates positive solvatochromism . The causality behind this phenomenon lies in the dipole moment differential between the molecule's ground and excited states.
In its ground state, 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is moderately polar. However, upon absorbing UV light, the resulting ICT creates a highly polarized excited state. When the compound is dissolved in a polar solvent (like 4), the solvent molecules reorient to stabilize this polar excited state via dipole-dipole interactions and hydrogen bonding[4]. This stabilization lowers the energy gap between the HOMO and LUMO, requiring lower-energy (longer wavelength) light for the transition, thereby causing the observed bathochromic shift of Band I.
Experimental Protocol: Self-Validating Spectral Acquisition
To ensure high-fidelity data, the UV-Vis acquisition must follow a self-validating protocol. The following methodology explains not just the steps, but the physicochemical reasoning behind them.
Step 1: Solvent Selection & Preparation Use strictly spectroscopic-grade solvents. Standard analytical solvents often contain trace aromatics that absorb heavily below 280 nm, which would artificially inflate or entirely obscure the Band II reading[4].
Step 2: Concentration Optimization (The Beer-Lambert Constraint) Prepare a stock solution and perform serial dilutions to achieve a final concentration of 1.0×10−5 M. Causality: Chalcones exhibit massive molar absorptivity ( ϵ>20,000 ). At concentrations higher than 10−4 M, the absorbance will exceed 1.5 Abs units, pushing the detector outside its linear dynamic range and causing photometric inaccuracy.
Step 3: Cuvette Selection Utilize matched 1.0 cm path-length quartz cuvettes . Causality: Standard optical glass completely absorbs UV radiation below 340 nm, which would render the Band II (and part of Band I) invisible[3].
Step 4: Baseline Correction & Self-Validation Run a dual-beam baseline scan using the pure solvent in both the reference and sample paths. Validation Check: The resulting baseline must read 0.000±0.002 Abs across the 200–600 nm range.
Step 5: Spectral Scanning Scan the sample from 600 nm down to 200 nm at a 1 nm resolution. Validation Check: Inspect the absorbance at 600 nm. Because chalcones do not absorb in the orange/red visible spectrum, the absorbance here must be exactly zero. If A600>0.05 , the sample has precipitated or contains particulate matter causing Rayleigh scattering, and the preparation must be discarded[2].
Figure 2: Step-by-step experimental workflow for UV-Vis spectral acquisition and validation.
Data Analysis and Structural Integrity
Once the spectrum is acquired, it serves as a rapid diagnostic tool for structural integrity.
-
Purity Analysis: If the spectrum shows an anomalous peak around 280 nm without the presence of the strong Band I (~320 nm), it indicates that the Claisen-Schmidt condensation failed, and the sample is contaminated with unreacted 4-isobutylacetophenone or 3-nitrobenzaldehyde.
-
Isomerization Tracking: Synthesized chalcones are predominantly in the thermodynamically stable trans-configuration. Prolonged exposure to ambient UV light can trigger photoisomerization to the cis-isomer. Because the cis-isomer lacks coplanarity, its π -conjugation is disrupted, which will manifest in the UV-Vis spectrum as a severe hypochromic effect (drop in intensity) of Band I[4].
Conclusion
The UV-Vis spectrum of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a direct manifestation of its highly conjugated, push-pull electronic nature. By understanding the origins of Band I and Band II, and by applying rigorous, self-validating experimental protocols, researchers can utilize UV-Vis spectroscopy not just for concentration determination, but as a powerful probe for molecular conformation, solvent interactions, and structural purity.
References
- Source: National Center for Biotechnology Information (PMC)
- Flavonoids: Classification, Biosynthesis and Chemical Ecology Source: IntechOpen URL
- Spectral Properties of Chalcones II Source: FABAD Journal of Pharmaceutical Sciences URL
- Source: National Center for Biotechnology Information (PMC)
Sources
Deconstructing the Signature: A Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Mass spectrometry stands as an indispensable tool in this endeavor, providing not only the molecular weight but also a detailed fragmentation "fingerprint" that illuminates the underlying molecular architecture. This guide offers an in-depth technical exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, a chalcone derivative with potential pharmacological significance. As researchers and scientists engaged in the meticulous process of drug development, a comprehensive understanding of these fragmentation pathways is paramount for confident compound identification and characterization.
This document moves beyond a mere cataloging of spectral peaks. It delves into the mechanistic rationale behind the observed fragmentations, grounding the interpretation in the fundamental principles of physical organic chemistry. By understanding the "why" behind the bond cleavages and rearrangements, we can transform a complex mass spectrum into a rich source of structural information.
Predicted Core Fragmentation Pathways
The fragmentation of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one under electron ionization is anticipated to be governed by the inherent structural features of the molecule: the α,β-unsaturated ketone (chalcone) core, the isobutyl-substituted phenyl ring (Ring A), and the nitro-substituted phenyl ring (Ring B). The primary fragmentation events are expected to involve cleavages at the most labile bonds and rearrangements leading to the formation of stable carbocations and radical cations.
The fragmentation of chalcones is known to be significantly influenced by the substituents on both aromatic rings.[1][2] In the case of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, the electron-donating nature of the isobutyl group on Ring A and the electron-withdrawing nitro group on Ring B will direct the fragmentation pathways.
A key fragmentation pathway for α,β-unsaturated aromatic ketones involves the loss of the phenyl group from either the A or B ring, often accompanied by the loss of a carbon monoxide (CO) molecule.[3][4] The presence of a nitro group introduces additional characteristic fragmentation patterns, including the loss of NO, NO₂, and O.[5][6]
The isobutyl group on the phenyl ring is expected to undergo benzylic cleavage, a common fragmentation pathway for alkylbenzenes.[7] This typically results in the formation of a stable benzylic cation.
Here, we will explore the most probable fragmentation pathways, starting from the molecular ion.
Caption: Illustration of the two primary α-cleavage pathways.
The formation of the 4-isobutylbenzoyl cation ([C₁₃H₁₇O]⁺, m/z 189) is expected to be a prominent peak. This acylium ion is stabilized by resonance. Further fragmentation of this ion can occur through the loss of carbon monoxide (CO) to yield the 4-isobutylphenyl cation ([C₁₀H₁₃]⁺, m/z 133) .
Fragmentation of the Nitroaromatic Moiety
The 3-nitrophenyl group introduces a set of characteristic fragmentation pathways common to nitroaromatic compounds. [5]These include:
-
Loss of NO₂: The molecular ion can lose a nitro radical (•NO₂) to form the ion at m/z 263 ([C₁₉H₁₉O]⁺) .
-
Loss of NO: A rearrangement can lead to the loss of a nitric oxide radical (•NO), resulting in an ion at m/z 279 ([C₁₉H₁₉O₂]⁺) .
-
Loss of O: The molecular ion can also lose a neutral oxygen atom to form an ion at m/z 293 ([C₁₉H₁₉NO₂]⁺•) .
The relative intensities of these peaks can provide valuable information about the position of the nitro group on the aromatic ring.
Fragmentation of the Isobutylphenyl Group
The isobutyl substituent on the phenyl ring is prone to benzylic cleavage. The most favorable cleavage results in the loss of a propyl radical (•C₃H₇) to form a stable benzylic cation at m/z 266 ([C₁₆H₁₂NO₃]⁺) . Alternatively, the loss of an isobutyl radical (•C₄H₉) can lead to the formation of the benzoyl cation at m/z 147 ([C₈H₅O₂]⁺) , although this is generally less favored. A prominent peak corresponding to the isobutyl cation ([C₄H₉]⁺, m/z 57) is also expected.
Rearrangement Reactions
Rearrangement reactions are common in the fragmentation of chalcones and can lead to the formation of structurally diagnostic ions. [1]A notable rearrangement for some chalcones is the McLafferty rearrangement; however, in this specific molecule, the structural requirements for a classical McLafferty rearrangement are not met. [8][9] A plausible rearrangement involves the transfer of a hydrogen atom followed by cyclization, which can influence the subsequent fragmentation steps.
Summary of Predicted Fragment Ions
The following table summarizes the key predicted fragment ions, their corresponding m/z values, and the proposed fragmentation pathways.
| m/z | Proposed Structure | Fragmentation Pathway |
| 309 | [C₁₉H₁₉NO₃]⁺• | Molecular Ion (M⁺•) |
| 292 | [C₁₉H₁₈NO₂]⁺ | [M - OH]⁺ (from nitro group rearrangement) |
| 279 | [C₁₉H₁₉O₂]⁺ | [M - NO]⁺ |
| 263 | [C₁₉H₁₉O]⁺ | [M - NO₂]⁺ |
| 252 | [C₁₆H₁₄NO₂]⁺ | [M - C₄H₉]⁺ (Loss of isobutyl radical) |
| 189 | [C₁₃H₁₇O]⁺ | α-cleavage (4-isobutylbenzoyl cation) |
| 176 | [C₉H₆NO₂]⁺• | α-cleavage (3-nitrocinnamaldehyde radical cation) |
| 147 | [C₈H₅O₂]⁺ | 4-isobutylbenzoyl cation - C₃H₆ |
| 133 | [C₁₀H₁₃]⁺ | 4-isobutylphenyl cation |
| 120 | [C₇H₄O₂]⁺ | 3-nitrobenzoyl cation |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
To acquire the mass spectrum of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, the following general protocol for a standard GC-MS or direct insertion probe EI-MS analysis is recommended.
Sample Preparation
-
Dissolve a small amount of the purified compound (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
Ensure the sample is free from non-volatile impurities that could contaminate the ion source.
Instrumentation and Parameters
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass spectrometer equipped with an electron ionization source.
-
Sample Introduction:
-
Gas Chromatography (GC): If the compound is thermally stable and volatile, GC is the preferred method for introduction.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Direct Insertion Probe (DIP): For less volatile or thermally labile compounds, a DIP can be used. The probe is heated gradually to volatilize the sample directly into the ion source.
-
-
Ion Source Parameters:
-
Ionization Energy: 70 eV (standard for library matching).
-
Ion Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragment ions.
-
Caption: A streamlined workflow for the EI-MS analysis of the target compound.
Conclusion
The predictable yet complex fragmentation pattern of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one provides a robust signature for its unequivocal identification. By systematically dissecting the molecule into its constituent functional groups and applying established principles of mass spectrometric fragmentation, we can confidently assign the major peaks in its EI mass spectrum. This in-depth understanding is not merely an academic exercise; it is a critical component of the analytical workflow in drug development, ensuring the identity and purity of lead compounds and their metabolites. The insights provided in this guide empower researchers to interpret their mass spectral data with a higher degree of confidence, accelerating the journey from discovery to clinical application.
References
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Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]
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Tai, Y., Pei, S., Wan, J., & Pan, Y. (2006). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Journal of Mass Spectrometry, 41(3), 349-357. [Link]
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Gao, H., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3369-3376. [Link]
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Synthesis of 1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one via Claisen-Schmidt Condensation: An Application Note
Abstract
This application note provides a comprehensive guide for the synthesis of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, a chalcone derivative of significant interest in medicinal chemistry and drug development. The described protocol utilizes the robust and versatile Claisen-Schmidt condensation reaction. This document offers a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, and protocols for the purification and characterization of the target compound. It is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction: The Significance of Chalcones
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a prominent class of organic compounds belonging to the flavonoid family.[1] These molecules are not only key biosynthetic precursors to other flavonoids and isoflavonoids but also exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1] The α,β-unsaturated ketone moiety is a critical pharmacophore that allows for Michael addition reactions with biological nucleophiles, a key mechanism for their therapeutic effects. The specific substitution patterns on the two aromatic rings allow for fine-tuning of their biological and physicochemical properties.
The target molecule, 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, incorporates an isobutyl group, which can enhance lipophilicity and potentially improve cell membrane permeability, and a nitro group, a strong electron-withdrawing group that can significantly influence the compound's electronic properties and biological reactivity.[2] The synthesis of this specific chalcone is achieved through the Claisen-Schmidt condensation, a reliable and high-yielding method for the formation of α,β-unsaturated ketones.[3]
The Claisen-Schmidt Condensation: Mechanism and Rationale
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and a ketone.[4] The reaction can be catalyzed by either an acid or a base, with base-catalyzed conditions being more common for chalcone synthesis.[3][5]
The base-catalyzed mechanism proceeds through the following key steps:
-
Enolate Formation: A base, typically a hydroxide such as NaOH or KOH, abstracts an acidic α-hydrogen from the ketone (4-isobutylacetophenone) to form a resonance-stabilized enolate ion.[6] This is the rate-determining step. The presence of the aromatic ring further stabilizes the enolate.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde (3-nitrobenzaldehyde).[6] 3-nitrobenzaldehyde is chosen as the aldehyde component because it lacks α-hydrogens, preventing self-condensation.[7]
-
Aldol Adduct Formation: An intermediate β-hydroxy ketone (aldol adduct) is formed.[5]
-
Dehydration: This adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the highly conjugated and stable α,β-unsaturated ketone, the chalcone product.[6] The formation of this extended conjugated system is the thermodynamic driving force for the reaction.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Isobutylacetophenone | ≥98% | Sigma-Aldrich | |
| 3-Nitrobenzaldehyde | ≥99% | Sigma-Aldrich | |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | |
| Ethanol (95%) | Reagent Grade | VWR | |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For recrystallization and TLC |
| Hexane | HPLC Grade | VWR | For TLC |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Sigma-Aldrich | For neutralization |
| Distilled Water | In-house | ||
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | For drying |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Melting point apparatus
-
Rotary evaporator
-
NMR Spectrometer (¹H and ¹³C)
-
FT-IR Spectrometer
Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-isobutylacetophenone (1.0 eq) and 3-nitrobenzaldehyde (1.0 eq) in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Reaction Initiation: Cool the flask in an ice bath with continuous stirring.
-
Catalyst Addition: Slowly add a 20% aqueous solution of sodium hydroxide (NaOH) dropwise to the stirred mixture.[8] The addition should be controlled to maintain a low temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v).[9] The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.[10]
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. Acidify the mixture with glacial acetic acid or dilute hydrochloric acid until it is neutral to litmus paper.[9] The solid product will precipitate out.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove any remaining base and salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Caption: Experimental workflow for chalcone synthesis.
Purification: Recrystallization
While the crude product is often of sufficient purity, recrystallization can be performed to remove trace impurities.[9]
-
Solvent Selection: A mixture of ethyl acetate and hexane is a suitable solvent system for the recrystallization of many chalcones.[2]
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a few minutes. The charcoal is then removed by hot filtration.
-
Crystallization: Slowly add hexane to the hot solution until a slight turbidity persists. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and dry them thoroughly.
Characterization
The structure and purity of the synthesized 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one should be confirmed using standard analytical techniques.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₉H₁₉NO₃ |
| Molecular Weight | 309.36 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data
The following provides an overview of the expected spectroscopic data.
-
¹H NMR Spectroscopy:
-
The trans-oriented olefinic protons (H-α and H-β) are expected to appear as doublets in the downfield region (typically δ 7.0-8.5 ppm) with a large coupling constant (J ≈ 15-16 Hz), which is characteristic of the trans configuration.[11]
-
Aromatic protons will appear in the aromatic region (δ 7.0-8.5 ppm).
-
The protons of the isobutyl group will appear in the aliphatic region (upfield).
-
-
¹³C NMR Spectroscopy:
-
The carbonyl carbon (C=O) will show a characteristic signal in the downfield region (δ 188-192 ppm).[12]
-
The α and β carbons of the enone system will also have distinct chemical shifts.
-
Signals corresponding to the aromatic and isobutyl carbons will be observed in their respective regions.
-
-
FT-IR Spectroscopy:
-
A strong absorption band corresponding to the C=O stretching of the α,β-unsaturated ketone will be observed around 1650-1670 cm⁻¹.
-
Characteristic bands for the C=C double bond of the enone system will be present.
-
Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction; side reactions (e.g., Michael addition).[7] | Extend reaction time; monitor by TLC. Use a stoichiometric amount of the aldehyde or a slight excess of the ketone.[7] Lower the reaction temperature. |
| Dark/Tarry Product | Polymerization or decomposition of starting materials.[7] | Reduce reaction temperature (perform in an ice bath).[7] Add the base catalyst more slowly. Consider using a milder base like barium hydroxide (Ba(OH)₂).[7] |
| Product Fails to Precipitate | Product is soluble in the reaction mixture. | Reduce the volume of the solvent or add cold water to induce precipitation. |
| Impure Product after Recrystallization | Inappropriate solvent system; incomplete removal of starting materials. | Optimize the recrystallization solvent system. Ensure thorough washing of the crude product before recrystallization. |
Conclusion
The Claisen-Schmidt condensation provides an efficient and straightforward method for the synthesis of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. The protocol detailed in this application note is robust and can be adapted for the synthesis of a variety of chalcone derivatives. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high yield of the pure product. The comprehensive characterization of the synthesized compound is essential for confirming its structure and purity, which is a prerequisite for any subsequent biological evaluation or application in drug development.
References
-
A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022). CORE. Retrieved from [Link]
-
Claisen-Schmidt-Condensation.pdf. (n.d.). Retrieved from [Link]
-
Mechanism of base-catalyzed Claisen-Schmidt condensation. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015). RSC Advances. Retrieved from [Link]
-
Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. (n.d.). American Chemical Society. Retrieved from [Link]
-
Purification and characterization of chalcone isomerase from soybeans. (1988). PubMed. Retrieved from [Link]
-
Claisen-Schmidt Condensation for Chalcones. (n.d.). Scribd. Retrieved from [Link]
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Purification and Characterization of Chalcone Isomerase from Soybeans. (1988). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF CHALCONES. (2020). Jetir.Org. Retrieved from [Link]
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New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. (2022). PMC. Retrieved from [Link]
-
Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]
-
Synthetic reaction scheme of 1-(4-isobutylphenyl)-3-phenyl-2-propenone compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
What should be Solvent and Catalyst Ratio in Claisen-Schmidt Condensation Reaction?. (2023). ResearchGate. Retrieved from [Link]
-
Isolation and characterization of a new chalcone from the leaves of Heteropyxis natalensis. (2021). ResearchGate. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
1-(4-ISOBUTYLPHENYL)-3-(3-NITROPHENYL)PROP-2-EN-1-ONE. (n.d.). NextSDS. Retrieved from [Link]
-
Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. (2026). ResearchGate. Retrieved from [Link]
-
Claisen–Schmidt condensation. (n.d.). Wikipedia. Retrieved from [Link]
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Application of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one as a Pyrazoline Precursor: A Technical Guide for Researchers
Introduction: The Strategic Importance of Chalcones in Heterocyclic Synthesis
In the landscape of medicinal chemistry and drug development, chalcones, characterized by their α,β-unsaturated ketone core, represent a pivotal class of compounds.[1] Their versatile chemical nature makes them ideal precursors for the synthesis of a wide array of heterocyclic systems, with pyrazolines standing out as a particularly significant class. Pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are renowned for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[2][3]
This technical guide focuses on the application of a specific chalcone, 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one , as a precursor for the synthesis of novel pyrazoline derivatives. The presence of the isobutylphenyl moiety, a key feature in some non-steroidal anti-inflammatory drugs (NSAIDs), combined with the electron-withdrawing nitrophenyl group, makes this chalcone a highly promising scaffold for the development of new therapeutic agents.[4] This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and a discussion of the potential pharmacological significance of the resulting pyrazolines.
Synthetic Strategy: A Two-Step Approach to Pyrazoline Scaffolds
The synthesis of pyrazoline derivatives from 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one follows a reliable and efficient two-step process. The initial step involves the synthesis of the chalcone itself via a Claisen-Schmidt condensation, followed by the cyclization of the chalcone with a hydrazine derivative to yield the final pyrazoline product.
Figure 1: General two-stage synthesis of pyrazoline derivatives.
Part 1: Synthesis of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
The Claisen-Schmidt condensation is a cornerstone of chalcone synthesis, involving the base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[1] This reaction is highly efficient and allows for the straightforward synthesis of a wide variety of chalcone analogues.
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
4-isobutylacetophenone
-
3-nitrobenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), dilute
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-isobutylacetophenone (1 equivalent) and 3-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (1.2 equivalents). The reaction mixture will typically turn yellow.
-
Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2).
-
Precipitation and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.
-
Neutralization: Acidify the mixture with dilute HCl to neutralize the excess NaOH, which will promote the precipitation of the chalcone.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one.
Causality Behind Experimental Choices:
-
Base Catalyst (NaOH): The hydroxide ion deprotonates the α-carbon of the 4-isobutylacetophenone, forming a reactive enolate ion which then acts as a nucleophile.
-
Ethanol as Solvent: Ethanol is a good solvent for both the reactants and the base catalyst, facilitating a homogeneous reaction mixture.
-
Ice-Cold Water Precipitation: The chalcone product is typically insoluble in water, and pouring the reaction mixture into ice-cold water causes it to precipitate out of the solution, allowing for easy isolation.
-
Recrystallization: This is a standard purification technique to obtain a highly pure crystalline product by removing any unreacted starting materials or by-products.
Table 1: Expected Characterization Data for 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
| Analytical Technique | Expected Observations |
| Appearance | Yellow solid |
| Melting Point | Dependent on purity |
| FT-IR (cm⁻¹) | ~1660 (C=O stretch of α,β-unsaturated ketone), ~1520 and ~1350 (NO₂ stretch), ~1600 (C=C stretch) |
| ¹H NMR (CDCl₃, ppm) | Signals corresponding to aromatic protons, the vinylic protons of the enone system (typically two doublets with a coupling constant of ~15-16 Hz, indicating a trans-conformation), and the protons of the isobutyl group. |
| ¹³C NMR (CDCl₃, ppm) | Carbonyl carbon signal (~190 ppm), signals for the aromatic and vinylic carbons, and signals for the isobutyl group carbons. |
Part 2: Synthesis of Pyrazoline Derivatives
The synthesized chalcone serves as a versatile precursor for the formation of the pyrazoline ring through a cyclocondensation reaction with hydrazine or its derivatives.[3] This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.
Experimental Protocol: Pyrazoline Synthesis
Materials:
-
1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol or Glacial Acetic Acid
-
Distilled water
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol or glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.[1]
-
Precipitation and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. The pyrazoline derivative will precipitate out.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude pyrazoline can be purified by recrystallization from a suitable solvent, such as ethanol.
Causality Behind Experimental Choices:
-
Hydrazine Hydrate: Acts as the nitrogen source for the formation of the pyrazoline ring. It is a potent nucleophile.
-
Solvent Choice (Ethanol vs. Acetic Acid): The reaction can be carried out under either basic (in ethanol) or acidic (in glacial acetic acid) conditions. The choice of solvent can influence the reaction rate and yield.[5] Acetic acid can catalyze the imine formation and subsequent cyclization.
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing for the completion of the cyclization in a reasonable timeframe.
Figure 2: Experimental workflow for pyrazoline synthesis.
Table 2: Expected Characterization Data for the Pyrazoline Derivative
| Analytical Technique | Expected Observations |
| Appearance | Crystalline solid |
| Melting Point | Dependent on purity |
| FT-IR (cm⁻¹) | Disappearance of the C=O stretch (~1660 cm⁻¹), appearance of a C=N stretch (~1600 cm⁻¹), and N-H stretch (if N1 is unsubstituted, ~3300-3400 cm⁻¹). The NO₂ stretches will remain. |
| ¹H NMR (CDCl₃, ppm) | Characteristic signals for the pyrazoline ring protons (typically three protons exhibiting a doublet of doublets pattern), along with signals for the aromatic and isobutyl groups. The vinylic protons of the chalcone will be absent.[6] |
| ¹³C NMR (CDCl₃, ppm) | Absence of the chalcone carbonyl carbon signal. Appearance of signals for the pyrazoline ring carbons. |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the calculated mass of the pyrazoline derivative. |
Potential Pharmacological Applications
The structural motifs present in the pyrazoline derived from 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one suggest a high potential for a range of biological activities.
Anti-inflammatory and Analgesic Activity:
The isobutylphenyl group is a well-known pharmacophore present in several NSAIDs, such as ibuprofen.[4] Pyrazoline derivatives have also been extensively reported to possess significant anti-inflammatory and analgesic properties.[7][8] The combination of these two moieties in a single molecule makes the synthesized pyrazoline a strong candidate for development as a novel anti-inflammatory agent.
Anticancer Activity:
Numerous studies have demonstrated the potent anticancer activity of pyrazoline derivatives against various cancer cell lines.[2][9][10] The nitro group, being a strong electron-withdrawing group, can enhance the cytotoxic potential of the molecule. Therefore, the target pyrazoline is a promising candidate for further investigation as an anticancer agent.
Antimicrobial Activity:
Pyrazoline scaffolds are known to exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi.[11][12][13] The presence of the nitrophenyl ring may further contribute to the antimicrobial properties of the synthesized compound.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the synthesis and application of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one as a precursor to novel pyrazoline derivatives. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers in the fields of synthetic and medicinal chemistry to explore the potential of this promising scaffold.
Future research should focus on the detailed biological evaluation of the synthesized pyrazoline derivatives to confirm and quantify their anti-inflammatory, anticancer, and antimicrobial activities. Structure-activity relationship (SAR) studies, involving the synthesis of a library of related analogues with variations in the substitution patterns on the aromatic rings, will be crucial for optimizing the pharmacological profile and identifying lead compounds for further development.
References
- Semantic Scholar. (2024, November 15). Design and Synthesis of Pyrazoline Derivatives As Anti-Inflammatory Agents.
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IJCRT. (2022, December 12). Pyrazoline derivatives as an anticancer activity. Retrieved from [Link]
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PMC - NIH. (n.d.). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Retrieved from [Link]
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Semantic Scholar. (n.d.). Design and Synthesis of Pyrazoline Derivatives As Anti-Inflammatory Agents. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds. Retrieved from [Link]
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Journal of Advanced Pharmacy Education and Research. (n.d.). Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
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PMC - NIH. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved from [Link]
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AZoNetwork. (2025, November 26). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Retrieved from [Link]
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Rasayan J. Chem. (2019, March 29). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Retrieved from [Link]
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PMC - NIH. (2023, March 10). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of some novel pyrazolines. Retrieved from [Link]
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PMC - NIH. (n.d.). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyrazolines by reaction with hydrazine hydrate. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (n.d.). synthesis-and-biological-evaluation-of-some-novel-pyrazolines.pdf. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Bio-Science. (2014, October 27). Synthesis, Characterization and antimicrobial evaluation of certain pyrazolines. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. Retrieved from [Link]
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Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]
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PMC - NIH. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]
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PMC - NIH. (n.d.). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2025, February 13). Recent Advances On Antiproliferative and Anti- inflammatory Potential Of Pyrazoline Derivatives. Retrieved from [Link]
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Preprints.org. (2025, March 31). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]
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PMC - NIH. (2015, June 8). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Retrieved from [Link]
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Dove Press. (2025, December 27). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Retrieved from [Link]
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MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]
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Research Square. (n.d.). Synthetic reaction scheme of 1-(4-isobutylphenyl)-3-phenyl-2-propenone compounds. Retrieved from [Link]
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Arkivoc. (2011, November 1). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Retrieved from [Link]
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E-Researchco. (n.d.). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. Retrieved from [Link]
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Organic Syntheses. (n.d.). Submitted by Boris Gaspar, Jerome Waser, and Erick M. Carreira. Retrieved from [Link]
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Nevolab. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]
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International Journal of ChemTech Research. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from [Link]
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PMC - NIH. (n.d.). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. Retrieved from [Link]
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PMC. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Retrieved from [Link]
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Journal of Pharmaceutical Research International. (2023, January 2). Synthesis, Characterization and Evaluation of New Pyrazoline Derivatives Containing Sulfonamide Moiety as Anti-Microbial and Ant. Retrieved from [Link]
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NextSDS. (n.d.). 1-(4-ISOBUTYLPHENYL)-3-(3-NITROPHENYL)PROP-2-EN-1-ONE. Retrieved from [Link]
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Application Note: In Vivo Toxicity Testing Protocols for 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Introduction & Mechanistic Rationale
The compound 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by an isobutylphenyl moiety and a 3-nitrophenyl group flanking an α,β -unsaturated ketone core. While chalcones are widely investigated for their anti-inflammatory and antineoplastic properties, their translation into clinical candidates requires rigorous preclinical safety profiling.
As an Application Scientist, it is critical to recognize that this specific molecular architecture presents a dual-liability toxicological profile :
-
The Michael Acceptor Core : The α,β -unsaturated carbonyl system acts as a potent electrophile. It readily undergoes hetero-Michael addition with cellular thiols, particularly glutathione (GSH) and cysteine residues on functional proteins[1]. This covalent binding depletes intracellular GSH, stripping the cell of its primary antioxidant defense and leading to severe oxidative stress[2].
-
The Nitroaromatic Group : The 3-nitrophenyl moiety is highly susceptible to enzymatic reduction by nitroreductases and CYP450 enzymes. This one-electron reduction generates a highly reactive nitro radical anion, which rapidly reacts with molecular oxygen to produce superoxide radicals (ROS) in a futile redox cycle[3].
The synergistic effect of GSH depletion and continuous ROS generation heavily predisposes the subject to hepatotoxicity and methemoglobinemia. Therefore, the in vivo testing strategy must be explicitly designed to capture these specific mechanistic endpoints.
Mechanistic Toxicity Profiling: The Dual-Liability Model
Fig 1. Dual-liability toxicity mechanism via Michael addition and nitroreduction.
Experimental Workflow Overview
To ensure regulatory compliance and scientific integrity, the toxicological evaluation follows a tiered approach utilizing OECD standard guidelines, specifically tailored with downstream assays to monitor oxidative damage.
Fig 2. Step-wise in vivo toxicity testing workflow from acute to repeated dose.
Protocol 1: Acute Oral Toxicity (OECD TG 423)
Objective: To determine the acute toxic class and estimate the LD50 cut-off value while minimizing animal use[4].
Causality & Design Choice: We utilize the Acute Toxic Class Method (OECD 423) over the traditional LD50 test to adhere to 3R principles[5]. Because nitroaromatic compounds frequently exhibit moderate acute toxicity due to rapid methemoglobin formation, we initiate dosing at 300 mg/kg rather than the 2000 mg/kg limit dose to prevent unnecessary mortality[4]. Furthermore, the highly lipophilic isobutylphenyl group requires a lipid-based vehicle (e.g., corn oil) to ensure adequate gastrointestinal absorption.
Step-by-Step Methodology:
-
Animal Preparation: Select healthy, nulliparous, and non-pregnant female Wistar rats (8-12 weeks old). Acclimate for 5 days prior to dosing[5]. Fast the animals overnight prior to administration.
-
Dose Formulation: Suspend the compound in corn oil to achieve a dosing volume not exceeding 10 mL/kg body weight.
-
Administration: Administer a single oral gavage dose of 300 mg/kg to a starting group of 3 female rats[4].
-
Observation Paradigm: Observe strictly at 30 minutes, 4 hours, and 24 hours post-dosing for signs of cyanosis (indicative of methemoglobinemia), lethargy, or tremors. Continue daily observations for 14 days.
-
Decision Logic:
-
If 0-1 animals die, dose the next group of 3 females at 2000 mg/kg.
-
If 2-3 animals die, dose the next group of 3 females at 50 mg/kg[4].
-
-
Necropsy: Euthanize surviving animals on Day 14. Perform gross necropsy with a specific focus on liver discoloration (due to GSH depletion) and splenic enlargement (due to RBC scavenging).
Protocol 2: 28-Day Repeated Dose Toxicity (OECD TG 407)
Objective: To identify the No-Observed-Adverse-Effect Level (NOAEL) and characterize target organ toxicity following repeated exposure[6].
Causality & Design Choice: The 28-day study is critical because GSH depletion is cumulative. The liver can compensate for acute Michael acceptor exposure by upregulating GSH synthesis via the Nrf2 pathway; however, chronic exposure exhausts this capacity, leading to sudden-onset centrilobular necrosis. We include a 14-day recovery satellite group to determine if the oxidative damage and methemoglobinemia are reversible once the xenobiotic is withdrawn[6].
Step-by-Step Methodology:
-
Group Assignment: Randomize rats into 4 main groups (10 animals/group: 5 males, 5 females) and 2 satellite groups (10 animals/group for Control and High Dose)[6].
-
Control: Vehicle only (Corn oil)
-
Low Dose: 10 mg/kg/day
-
Mid Dose: 30 mg/kg/day
-
High Dose: 100 mg/kg/day
-
-
Dosing: Administer the compound daily via oral gavage for 28 consecutive days[7].
-
In-Life Observations: Record body weights and food consumption weekly. Perform functional observational battery (FOB) assessments in Week 4 to check for neurotoxicity[6].
-
Clinical Pathology (Day 29): Fast the animals overnight. Collect blood via the retro-orbital plexus under light anesthesia for hematology and clinical chemistry[8].
-
Critical Addition: Quantify Methemoglobin (MetHb) levels immediately, as the nitro group is a known inducer of heme oxidation[3].
-
-
Histopathology: Euthanize animals and harvest organs. Weigh the liver, kidneys, spleen, and heart. Fix tissues in 10% neutral buffered formalin. Stain liver sections with H&E and perform specialized Masson's trichrome staining to check for early fibrotic changes induced by oxidative stress.
Quantitative Data & Clinical Pathology Interpretation
To facilitate rapid data interpretation, the following table summarizes the key clinical pathology parameters expected to be altered by the compound, alongside their mechanistic rationale.
| Parameter Category | Specific Biomarker | Expected Trend (High Dose) | Mechanistic Rationale |
| Hematology | Methemoglobin (MetHb) | Elevated (>5%) | Nitroreduction of the 3-nitrophenyl group generates ROS, oxidizing Fe2+ in hemoglobin to Fe3+[3]. |
| Hematology | Red Blood Cell Count | Decreased | Chronic methemoglobinemia leads to premature erythrocyte clearance and hemolytic anemia. |
| Clinical Chemistry | Alanine Aminotransferase (ALT) | Elevated (3x Control) | Michael addition to GSH depletes hepatic antioxidants, causing lipid peroxidation and hepatocyte necrosis[2]. |
| Clinical Chemistry | Total Bilirubin | Elevated | Secondary to both hepatic injury and increased RBC hemolysis. |
| Tissue Assay | Hepatic GSH Levels | Decreased | Direct covalent binding of the chalcone's α,β -unsaturated ketone to free glutathione[1]. |
References
-
OECD (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL:[Link]
-
OECD (2008). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL:[Link]
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Gargantilla, M., López-Fernández, J., Camarasa, M. J., Persoons, L., Daelemans, D., Priego, E. M., & Pérez-Pérez, M. J. (2021). "Inhibition of XPO-1 Mediated Nuclear Export through the Michael-Acceptor Character of Chalcones." Pharmaceuticals, 14(11), 1131. URL:[Link]
-
Penning, T. M., Su, A. L., & El-Bayoumy, K. (2022). "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives." Chemical Research in Toxicology, 35(10), 1747-1765. URL:[Link]
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Antimicrobial Assay Methodology for 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Microbiologists, Medicinal Chemists, and Drug Development Professionals Matrix: In Vitro Bacterial Cultures (Gram-positive and Gram-negative)
Chemical Rationale & Mechanism of Action
Chalcones (1,3-diaryl-2-propen-1-ones) are a privileged scaffold in antimicrobial drug discovery. The synthetic derivative 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is specifically engineered to maximize bacterial cell penetration and target engagement.
Understanding the structure-activity relationship (SAR) is critical for interpreting assay results:
-
The 4-isobutylphenyl moiety (Ring A): Derived from ibuprofen-like scaffolds, this highly lipophilic group enhances the molecule's ability to partition into and disrupt the bacterial phospholipid bilayer.
-
The 3-nitrophenyl moiety (Ring B): The nitro group is strongly electron-withdrawing. This increases the electrophilicity of the β -carbon on the α,β -unsaturated ketone core.
-
The Enone Core: Acts as a potent Michael acceptor. Once inside the cell, it forms irreversible covalent bonds with nucleophilic residues (specifically cysteine thiols) on essential bacterial proteins, leading to macromolecular synthesis inhibition and cell death [1].
Because chalcones are highly lipophilic and often exhibit intense native coloration (typically yellow), standard optical density (OD 600 ) readouts for bacterial growth can yield false positives due to compound precipitation or spectral interference. To circumvent this, the methodology below utilizes a Resazurin Microtiter Assay (REMA) , which relies on cellular metabolic activity rather than turbidity.
Proposed antimicrobial mechanism of action for the substituted chalcone derivative.
Self-Validating Experimental Design
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system compliant with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines [2]. Every 96-well plate must contain the following internal controls:
-
Sterility Control (Broth only): Validates that the media and handling procedures are aseptic. Must remain blue (no metabolic reduction).
-
Growth Control (Broth + Inoculum): Validates bacterial viability. Must turn pink (active metabolism).
-
Solvent Control (Broth + Inoculum + 1% DMSO): Proves that the vehicle (DMSO) used to dissolve the lipophilic chalcone is not responsible for bacterial death. Must turn pink.
-
Positive Control (Standard Antibiotic): e.g., Kanamycin or Vancomycin. Validates the susceptibility of the specific bacterial strain used on that day.
Detailed Experimental Protocols
Protocol A: Preparation of Reagents and Inoculum
Causality Check: Chalcones are practically insoluble in water. They must be dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock, ensuring the final DMSO concentration in the assay never exceeds 1% v/v, which could otherwise cause baseline cytotoxicity.
-
Chalcone Stock Solution: Dissolve 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one in 100% molecular-grade DMSO to a concentration of 10.24 mg/mL. Store at -20°C in amber vials to prevent photo-degradation.
-
Resazurin Solution: Prepare a 0.015% (w/v) resazurin sodium salt solution in sterile distilled water. Filter-sterilize through a 0.22 µm membrane. Store at 4°C in the dark for up to 2 weeks [3].
-
Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213) from an overnight agar plate.
-
Suspend in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).
-
Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to yield a working inoculum of ≈1×106 CFU/mL.
-
Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination
Causality Check: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth. Resazurin acts as an electron acceptor; viable, respiring bacteria reduce the blue resazurin to pink resorufin. A blue well indicates successful antimicrobial inhibition.
-
Plate Layout: Use a sterile, flat-bottom 96-well microtiter plate.
-
Media Dispensing: Add 100 µL of CAMHB to wells 2 through 12.
-
Compound Addition: Add 196 µL of CAMHB and 4 µL of the Chalcone Stock (10.24 mg/mL) to well 1. The concentration in well 1 is now 200 µg/mL (with 2% DMSO).
-
Serial Dilution: Transfer 100 µL from well 1 to well 2, mix by pipetting 3-4 times. Repeat this twofold serial dilution up to well 10. Discard 100 µL from well 10. (Concentration range: 100 µg/mL down to 0.19 µg/mL).
-
Inoculation: Add 100 µL of the working bacterial inoculum ( ≈1×106 CFU/mL) to wells 1 through 11.
-
Note: The final volume is 200 µL/well. The final bacterial concentration is 5×105 CFU/mL. The final DMSO concentration in well 1 is 1%, halving with each step.
-
-
Control Setup:
-
Well 11 acts as the Growth Control (100 µL CAMHB + 100 µL inoculum).
-
Well 12 acts as the Sterility Control (200 µL CAMHB only).
-
-
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-20 hours.
-
Resazurin Addition: Add 30 µL of the 0.015% resazurin solution to all wells. Incubate in the dark at 37°C for an additional 1-2 hours.
-
Readout: Record the MIC as the lowest concentration well that remains strictly blue .
Protocol C: Minimum Bactericidal Concentration (MBC) Assay
Causality Check: The MIC only proves growth inhibition (bacteriostatic effect). To determine if the chalcone actually kills the bacteria (bactericidal effect), the inhibited wells must be plated on compound-free agar.
-
Prior to adding resazurin in Protocol B, aspirate 10 µL from all wells showing no visible turbidity (and the highest concentration well showing turbidity, as a control).
-
Spot or spread the 10 µL aliquots onto sterile Tryptic Soy Agar (TSA) plates.
-
Incubate the plates at 37°C for 24 hours.
-
Readout: The MBC is defined as the lowest concentration of the chalcone that results in a ≥99.9% reduction of the initial inoculum (yielding ≤5 colonies per 10 µL spot).
Quantitative Data Presentation & Interpretation
Chalcones typically exhibit a pronounced Gram-positive selectivity. The lipopolysaccharide (LPS) outer membrane and highly active RND-family efflux pumps in Gram-negative bacteria often prevent lipophilic chalcones from reaching the cytoplasmic membrane in sufficient concentrations [1].
Below is a standardized data reporting framework summarizing expected benchmark profiles for this class of compounds:
| Bacterial Strain | Gram Stain | Expected MIC ( μ g/mL) | Expected MBC ( μ g/mL) | Mechanism / Interpretation |
| Staphylococcus aureus (ATCC 29213) | (+) | 4 - 16 | 8 - 32 | High susceptibility. Efficient membrane partitioning and NorA efflux pump inhibition. |
| Enterococcus faecalis (ATCC 29212) | (+) | 8 - 32 | 16 - 64 | Moderate-High susceptibility. Disrupts peptidoglycan synthesis pathways. |
| Escherichia coli (ATCC 25922) | (-) | > 128 | > 128 | Intrinsic resistance due to outer membrane barrier preventing intracellular accumulation. |
| Pseudomonas aeruginosa (ATCC 27853) | (-) | > 128 | > 128 | Intrinsic resistance driven by active MexAB-OprM efflux systems. |
Table 1: Standardized reporting structure for chalcone antimicrobial profiling.
References
-
Investigating the Modes of Action of the Antimicrobial Chalcones BC1 and T9A National Library of Medicine (PMC)[Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Clinical and Laboratory Standards Institute (CLSI) [Link]
-
Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis Antimicrobial Agents and Chemotherapy (ASM Journals / PMC)[Link]
Application Notes & Protocols: The Strategic Utility of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one in Modern Heterocyclic Synthesis
Abstract
Chalcones, characterized by their α,β-unsaturated ketone system, represent a cornerstone in synthetic organic chemistry, serving as exceptionally versatile precursors for a diverse array of heterocyclic scaffolds.[1][2][3] This guide focuses on a specific, high-value chalcone, 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one . The presence of the 4-isobutylphenyl moiety, a key structural feature of widely-used pharmaceuticals like Ibuprofen, combined with the synthetically adaptable 3-nitrophenyl group, makes this molecule a strategic starting material for constructing novel heterocyclic compounds with significant pharmacological potential. These application notes provide an in-depth exploration of its use in synthesizing key five- and six-membered heterocycles, including pyrazolines, isoxazoles, and pyrimidines. We present detailed, field-tested protocols, mechanistic insights, and workflow visualizations to empower researchers in medicinal chemistry and drug development.
Foundational Synthesis: The Claisen-Schmidt Condensation
The prerequisite for any heterocyclic synthesis is the efficient preparation of the chalcone precursor. The most reliable and scalable method is the Claisen-Schmidt condensation, which involves a base-catalyzed aldol reaction between an appropriate acetophenone and a benzaldehyde derivative.[4][5][6]
Synthesis of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
This protocol details the base-catalyzed condensation of 4'-isobutylacetophenone with 3-nitrobenzaldehyde.
-
Principle of Causality: A strong base, such as sodium hydroxide, is employed to deprotonate the α-carbon of the 4'-isobutylacetophenone, generating a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The subsequent aldol adduct readily undergoes dehydration under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone (chalcone). Ethanol serves as an excellent solvent as it effectively dissolves the reactants while also being compatible with the aqueous base.
Experimental Protocol
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 4'-isobutylacetophenone and 10.0 mmol of 3-nitrobenzaldehyde in 50 mL of 95% ethanol. Stir until a homogeneous solution is achieved.
-
Base Addition: While stirring vigorously at room temperature, add 10 mL of a 20% aqueous sodium hydroxide (NaOH) solution dropwise over 15 minutes. A color change and increase in turbidity are typically observed.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a silica gel plate with a hexane:ethyl acetate (7:3) mobile phase. The product spot should be significantly less polar than the starting aldehydes and ketones.
-
Isolation: Upon completion, pour the reaction mixture into 200 mL of ice-cold water with constant stirring. An acidic workup is performed by adding dilute HCl to neutralize the excess NaOH, which facilitates the precipitation of the solid product.
-
Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The product can be further purified by recrystallization from ethanol to yield a pale yellow solid.[7]
Caption: Synthesis workflow for the target chalcone.
Synthesis of 2-Pyrazoline Derivatives
Pyrazolines are five-membered nitrogen-containing heterocycles that are prominent scaffolds in medicinal chemistry, known for a wide spectrum of biological activities.[8][9][10] The reaction of chalcones with hydrazine derivatives is a classic and efficient route to 2-pyrazolines.[11][12]
Reaction Insight and Mechanism
The synthesis proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the chalcone's enone system (a Michael addition), followed by an intramolecular cyclization via condensation between the remaining hydrazino group and the carbonyl group, ultimately forming the stable five-membered pyrazoline ring.[10] Glacial acetic acid is often used as a catalyst; it protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack and subsequent dehydration step.
Caption: General mechanism for pyrazoline synthesis.
Protocol: Synthesis of 5-(3-nitrophenyl)-3-(4-isobutylphenyl)-4,5-dihydro-1H-pyrazole
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one in 30 mL of absolute ethanol.
-
Reagent Addition: Add 7.5 mmol (1.5 equivalents) of hydrazine hydrate to the solution.
-
Catalysis: Add 5-6 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 80°C) for 6-8 hours.[8] Monitor the reaction via TLC [hexane:ethyl acetate (6:4)].
-
Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water. The product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the purified pyrazoline derivative.
Data Summary
| Reagent 1 | Reagent 2 | Catalyst | Solvent | Time (h) | Typical Yield |
| Chalcone | Hydrazine Hydrate | Glacial Acetic Acid | Ethanol | 6-8 | 75-85% |
Synthesis of Isoxazole Derivatives
Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. This motif is present in several approved drugs and is a subject of intense research due to its wide range of biological activities.[13][14] The reaction of chalcones with hydroxylamine hydrochloride provides a direct route to 3,5-disubstituted isoxazoles.[15]
Reaction Insight and Mechanism
Similar to the pyrazoline synthesis, the reaction begins with a Michael addition of hydroxylamine to the enone system of the chalcone. This is followed by an intramolecular cyclization and dehydration. The use of a base, such as potassium or sodium hydroxide, is crucial. It first liberates the free hydroxylamine from its hydrochloride salt and then catalyzes the dehydration of the cyclized intermediate to form the aromatic isoxazole ring.[13][16]
Protocol: Synthesis of 5-(3-nitrophenyl)-3-(4-isobutylphenyl)isoxazole
-
Reagent Mixture: In a 100 mL round-bottom flask, combine 5.0 mmol of the chalcone, 7.5 mmol of hydroxylamine hydrochloride, and 40 mL of absolute ethanol.
-
Base Addition: To this stirred suspension, add a solution of 10.0 mmol of potassium hydroxide (KOH) in 5 mL of water dropwise.
-
Reflux: Heat the reaction mixture under reflux for 4-5 hours.[13] The reaction should become homogeneous as it proceeds. Monitor via TLC [hexane:ethyl acetate (8:2)].
-
Work-up: After cooling, neutralize the reaction mixture with dilute acetic acid. Pour the neutralized solution into 150 mL of ice-cold water.
-
Isolation and Purification: A solid precipitate will form. Collect the crude product by vacuum filtration, wash with water, and air dry. Purify by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel if necessary.[16]
Data Summary
| Reagent 1 | Reagent 2 | Base | Solvent | Time (h) | Typical Yield |
| Chalcone | Hydroxylamine HCl | KOH or NaOH | Ethanol | 4-5 | 70-80% |
Synthesis of Pyrimidine Derivatives
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. This core is fundamental to life (as in DNA/RNA bases) and is a privileged structure in medicinal chemistry.[17][18] Chalcones can be cyclized with urea, thiourea, or guanidine to produce various pyrimidine-based structures.[19][20]
Reaction Insight and Mechanism
The reaction involves the condensation of a binucleophile (like urea or thiourea) with the 1,3-dielectrophilic chalcone system. The reaction is typically base-catalyzed, often using ethanolic NaOH or KOH. The mechanism involves an initial Michael addition followed by intramolecular cyclization and subsequent oxidation/dehydration to yield the aromatic pyrimidine ring. Using thiourea will result in a pyrimidine-2-thione.
Caption: Overview of synthetic pathways from the chalcone.
Protocol: Synthesis of 6-(3-nitrophenyl)-4-(4-isobutylphenyl)pyrimidin-2(1H)-one
-
Reactant Mixture: In a round-bottom flask, suspend 5.0 mmol of the chalcone and 10.0 mmol of urea in 50 mL of ethanol.
-
Base-Catalyzed Reaction: Add 20 mL of a 10% ethanolic sodium hydroxide solution.
-
Reflux: Heat the mixture to reflux and maintain for 8-10 hours.[19] The reaction progress should be monitored by TLC.
-
Isolation: After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of ~6.
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then recrystallized from ethanol or an ethanol/DMF mixture to afford the pure pyrimidine derivative.
Data Summary
| Reagent 1 | Reagent 2 | Catalyst/Base | Solvent | Time (h) | Typical Yield |
| Chalcone | Urea | NaOH | Ethanol | 8-10 | 65-75% |
| Chalcone | Thiourea | NaOH | Ethanol | 8-10 | 70-80% |
References
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from [Link]
-
Thieme E-Books & E-Journals. (n.d.). Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy. Retrieved from [Link]
-
The UNC Asheville Journal of Undergraduate Scholarship. (n.d.). Synthesis of Pyrazoline Derivatives from Chalcones. Retrieved from [Link]
-
Oriental Journal of Chemistry. (1998). Synthesis and Antibacterial Activity of Some Chalcones and Isoxazoles. Retrieved from [Link]
-
Jetir.Org. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NOVEL TRISUBSTITUTED PYRIMIDINE DERIVATIVES FROM CHALCONES. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2023, April 15). Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and structural characterization of novel pyrazoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Synthesis of some New Pyrimidines from Chalcone Containing an Imin Group. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and antimicrobial activities of various pyrazolines from chalcones. Retrieved from [Link]
-
International Journal of Advanced Research. (n.d.). Chalcones as sythons for heterocyclic compounds- a review. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020, November 30). Chalcone as an Important Starting Point for Heterocycle Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic reaction scheme of 1-(4-isobutylphenyl)-3-phenyl-2-propenone compounds. Retrieved from [Link]
-
Encyclopedia.pub. (2023, August 21). Synthesis of Heteroaromatic Hybrid Chalcones. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]
-
NextSDS. (n.d.). 1-(4-ISOBUTYLPHENYL)-3-(3-NITROPHENYL)PROP-2-EN-1-ONE. Retrieved from [Link]
-
Supporting Information. (n.d.). 1 - Supporting Information. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Retrieved from [Link]
-
MDPI. (2021, August 10). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one. Retrieved from [Link]
-
ResearchGate. (2016, November 8). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Retrieved from [Link]
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Evaluating the Cyclooxygenase-2 (COX-2) Inhibitory Potential of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
An Application Note and Protocol for Researchers
Scientific Rationale and Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the enzyme responsible for converting arachidonic acid into prostanoids, which are critical mediators of various physiological and pathological processes.[1][2][3] There are two primary isoforms of this enzyme: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and plays a vital role in homeostatic functions, such as protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.[2][3][4]
-
COX-2 is typically undetectable in most tissues under normal conditions but is rapidly induced by pro-inflammatory stimuli like cytokines, endotoxins, and growth factors.[2][3][4] Its induction leads to a surge in prostaglandin production at sites of inflammation, contributing to pain, swelling, and fever.[5]
The discovery of these two isoforms was a landmark in pharmacology. It revealed that the therapeutic anti-inflammatory effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) are derived from the inhibition of COX-2, while the common adverse effects, such as gastrointestinal ulceration, are linked to the simultaneous inhibition of the protective COX-1 isoform.[2] This understanding spurred the development of selective COX-2 inhibitors (coxibs) to provide potent anti-inflammatory relief with an improved gastrointestinal safety profile.[2][6][7]
Chalcones, compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have emerged as a promising scaffold for developing new selective COX-2 inhibitors.[2][8][9] Their diverse biological activities, including anti-inflammatory, antioxidant, and antitumor effects, make them attractive candidates for drug discovery.[2][10] This protocol is designed to specifically evaluate the chalcone derivative 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one for its ability to selectively inhibit the COX-2 enzyme.
The following sections provide detailed methodologies for a fluorometric in-vitro enzyme inhibition assay, which is a rapid, sensitive, and reliable method suitable for high-throughput screening of potential COX-2 inhibitors.[1][3]
Core Experimental Workflow
The overall process involves determining the compound's potency against purified COX-2 and COX-1 enzymes to establish both its efficacy and selectivity. This workflow ensures a comprehensive initial characterization of the test compound.
Figure 1: High-level workflow for evaluating COX-2 inhibition and selectivity.
Materials and Reagents
This protocol is based on the principles used in commercially available fluorometric COX inhibitor screening kits.[1][3]
-
Enzymes: Human Recombinant COX-1 and COX-2. Store at -80°C in aliquots to avoid repeated freeze-thaw cycles.[1][3]
-
Test Compound: 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one.
-
Reference Inhibitors:
-
Celecoxib (Selective COX-2 Inhibitor)
-
SC-560 (Selective COX-1 Inhibitor)
-
-
Substrate: Arachidonic Acid.
-
Cofactor: Hematin or other specified COX cofactor.[11]
-
Detection: COX Probe (e.g., a fluorometric probe that reacts with the PGG2 intermediate).[1]
-
Solvent: Dimethyl Sulfoxide (DMSO), HPLC grade.
-
Buffer: COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).[11]
-
Equipment:
Detailed Experimental Protocols
Protocol 1: In-Vitro COX-2 Enzyme Inhibition Assay
This protocol determines the dose-dependent inhibitory effect of the test compound on COX-2 activity. The assay measures the peroxidase activity of COX, where the intermediate product, Prostaglandin G2 (PGG2), reacts with a probe to generate a fluorescent signal.[1][12]
Step 1: Reagent Preparation
-
Test Compound Stock (10 mM): Accurately weigh and dissolve 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one in 100% DMSO to make a 10 mM stock solution.
-
Working Solutions (10x): Prepare a series of dilutions of the test compound in DMSO or COX Assay Buffer. These should be 10 times the final desired concentration in the assay. A typical final concentration range for screening is 0.01 µM to 100 µM.
-
Reference Inhibitor (Celecoxib): Prepare 10x working solutions of Celecoxib in the same manner as the test compound.
-
COX-2 Enzyme: Thaw the human recombinant COX-2 on ice. Reconstitute or dilute it with COX Assay Buffer to the working concentration recommended by the manufacturer. Keep the diluted enzyme on ice and use it within the recommended time frame (typically 30-60 minutes).[1]
-
Substrate Solution: Prepare the Arachidonic Acid solution according to the supplier's instructions, often involving dilution with NaOH and buffer. Prepare this solution fresh just before use.[3]
-
Reaction Mix: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of wells required.
Step 2: Assay Plate Setup
-
Set up the 96-well plate according to the layout below. Perform all measurements in triplicate for statistical validity.
| Well Type | Reagent 1 (10 µL) | Reagent 2 (80 µL) | Reagent 3 (10 µL) |
| Enzyme Control (EC) | COX Assay Buffer | Reaction Mix + COX-2 | Arachidonic Acid |
| Inhibitor Control (IC) | Celecoxib (10x) | Reaction Mix + COX-2 | Arachidonic Acid |
| Test Sample (S) | Test Compound (10x) | Reaction Mix + COX-2 | Arachidonic Acid |
| Solvent Control (SC) | DMSO (at max %) | Reaction Mix + COX-2 | Arachidonic Acid |
| Background Control | COX Assay Buffer | Reaction Mix (No Enzyme) | Arachidonic Acid |
Step 3: Assay Execution
-
Add Inhibitors/Controls: Add 10 µL of the 10x working solutions of the test compound, Celecoxib, assay buffer (for EC), or DMSO (for SC) to the appropriate wells.
-
Add Reaction Mix: Add 80 µL of the Reaction Mix containing the COX-2 enzyme to all wells except the Background Control (add mix without enzyme to this well).
-
Pre-incubation: Gently tap the plate to mix and incubate for 10-15 minutes at 25°C or 37°C.[11][13] This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Using a multi-channel pipette, add 10 µL of the Arachidonic Acid solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in the fluorescence reader. Measure the fluorescence kinetically at 25°C for 5-10 minutes, taking readings every 30-60 seconds (Ex/Em = 535/587 nm).[1]
Protocol 2: COX-1 Selectivity Assay
To determine if the compound is a selective COX-2 inhibitor, its activity against the COX-1 isoform must be evaluated.[14]
Execution:
-
Repeat the entire procedure outlined in Protocol 4.1 , but make the following substitutions:
-
Use Human Recombinant COX-1 enzyme instead of COX-2.
-
Use a known selective COX-1 inhibitor, such as SC-560 , as the positive inhibitor control (IC).
-
Data Analysis and Interpretation
Step 1: Calculate the Rate of Reaction
-
For each well, plot the relative fluorescence units (RFU) against time (in minutes).
-
Identify the linear portion of the curve (the initial reaction velocity).
-
Calculate the slope of this linear range (ΔRFU/ΔT). This slope represents the reaction rate.
Step 2: Calculate Percent Inhibition
-
Use the reaction rates (slopes) to calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [ (RateEC - RateS) / RateEC ] x 100
Where:
-
RateEC is the average rate of the Enzyme Control wells.
-
RateS is the rate of the sample well with the test compound.
-
(Ensure to first subtract the average rate of the Background Control from all other rates).
-
Step 3: Determine the IC50 Value
-
Plot the % Inhibition (Y-axis) against the logarithmic concentration of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one (X-axis).
-
Use a non-linear regression analysis (sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism, Origin) to fit the data and determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50%.[7]
Step 4: Calculate the Selectivity Index (SI)
The SI provides a quantitative measure of the compound's selectivity for COX-2 over COX-1.[7][8] A higher SI value indicates greater selectivity for COX-2.
Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)
Visualization of Key Concepts and Data
Arachidonic Acid Cascade
The diagram below illustrates the central role of COX enzymes in the synthesis of prostaglandins and the point of intervention for inhibitors.
Figure 2: Simplified Arachidonic Acid pathway showing points of COX-1/COX-2 action.
Example Data Presentation
The following tables represent hypothetical data for the test compound.
Table 1: IC50 and Selectivity Index Summary
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |
| Test Compound | 0.35 | 24.5 | 70 |
| Celecoxib (Reference) | 0.42[7] | 14.2[7] | 33.8 |
Interpretation: In this hypothetical example, the test compound shows potent inhibition of COX-2 and is approximately twice as selective as the reference compound, Celecoxib. A high selectivity index is a desirable characteristic for minimizing COX-1 related side effects.[15]
Trustworthiness and Self-Validation
To ensure the reliability of the results, the described protocols incorporate a self-validating system through the use of multiple controls:
-
Background Control: Confirms that the signal is enzyme-dependent.
-
Enzyme Control (100% Activity): Provides the baseline for calculating inhibition.
-
Known Inhibitor Control: Validates that the assay system is responsive to inhibition and performs as expected.
-
Solvent Control: Crucial for ensuring that DMSO, the compound's solvent, does not interfere with enzyme activity at the concentrations used in the assay.[1]
References
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
AIP Publishing. (2023). Molecular Docking Studies of 4-Nitromonosubstituted Chalcone Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors. AIP Conference Proceedings. Retrieved from [Link]
-
Laufer, S., & Luik, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. In Methods in Molecular Biology. Retrieved from [Link]
-
Kumar, D., et al. (2024). Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry. Retrieved from [Link]
-
Eco-Vector Journals Portal. (2024). Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent. Retrieved from [Link]
-
Mahboubi-Rabbani, M., et al. (2022). Chalcones as Potential Cyclooxygenase-2 Inhibitors: A Review. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Wang, J. L., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]
-
Greeshma, N., et al. (2018). Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines. PMC. Retrieved from [Link]
-
Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Retrieved from [Link]
-
Jäger, A. K., et al. (2002). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). COX Activity Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (2025). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Gafner, F., et al. (2022). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI. Retrieved from [Link]
-
Cryer, B., & Feldman, M. (2002). Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. The American Journal of Medicine. Retrieved from [Link]
-
FitzGerald, G. A., & Patrono, C. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PMC. Retrieved from [Link]
-
Ringbom, T. (2002). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-portal.org. Retrieved from [Link]
-
ResearchGate. (2018). How can I assay for cyclooxygenase synthase 2 activity without using the assay kit?. Retrieved from [Link]
-
Schuster, D., et al. (2006). Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models. Journal of Medicinal Chemistry. Retrieved from [Link]
-
El-Damasy, D. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity. MDPI. Retrieved from [Link]
-
Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Retrieved from [Link]
-
NextSDS. (n.d.). 1-(4-ISOBUTYLPHENYL)-3-(3-NITROPHENYL)PROP-2-EN-1-ONE. Retrieved from [Link]
-
Reale, M., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]
-
LITFL. (2019). COX Inhibitors - Part One. Retrieved from [Link]
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preparation of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one nanoparticles for drug delivery
Application Note: Formulation and Characterization of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one Nanoparticles for Targeted Drug Delivery
Executive Summary & Mechanistic Rationale
The compound 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a synthetic chalcone derivative. Featuring a highly lipophilic isobutylphenyl moiety (reminiscent of the ibuprofen pharmacophore) and a strongly electron-withdrawing nitrophenyl group, this molecule exhibits significant potential for anti-inflammatory and antineoplastic applications. However, its profound hydrophobicity results in poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II/IV compound. This severely limits its systemic bioavailability and clinical translation.
To overcome this barrier, encapsulating the chalcone into polymeric nanocarriers is required. Poly(lactic-co-glycolic acid) (PLGA) is the FDA- and EMA-approved polymer of choice due to its excellent biocompatibility, tunable biodegradability, and high encapsulation capacity for hydrophobic payloads[1].
The Causality of Material Selection:
-
Polymer Ratio (PLGA 50:50): The choice of a 50:50 lactide-to-glycolide ratio is deliberate. The equimolar ratio disrupts polymer crystallinity, rendering the matrix highly amorphous. This accelerates water penetration and subsequent ester bond hydrolysis, ensuring the entrapped chalcone is released within a therapeutically relevant timeframe (typically 1–2 months) rather than being sequestered indefinitely[1].
-
Fabrication Strategy: For highly lipophilic drugs, two primary top-down techniques are dominant: Nanoprecipitation (for smaller, highly uniform particles) and Single Emulsion-Solvent Evaporation (for maximizing encapsulation efficiency)[2],[3].
Pathway & Workflow Visualizations
The successful formulation and intracellular delivery of PLGA-chalcone nanoparticles rely on precise physical chemistry and cellular biology. The diagrams below map the synthesis workflow and the biological mechanism of action.
Workflow of PLGA-Chalcone nanoparticle synthesis via nanoprecipitation.
Cellular uptake and endo-lysosomal escape pathway of PLGA-encapsulated chalcone.
Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems. Researchers must observe specific physical phenomena at key checkpoints to confirm the process is proceeding correctly.
Method A: Nanoprecipitation (Solvent Displacement)
This method is highly scalable and yields nanoparticles with a narrow size distribution (low Polydispersity Index, PDI)[3].
Step-by-Step Protocol:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA (50:50, MW 30–60 kDa) and 5 mg of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one in 5 mL of HPLC-grade acetone.
-
Causality: Acetone is chosen because it is a water-miscible solvent that fully solubilizes both the polymer and the hydrophobic chalcone.
-
-
Aqueous Phase Preparation: Dissolve Poloxamer 188 (Pluronic F-68) at 0.5% w/v in 20 mL of Milli-Q water.
-
Causality: Poloxamer provides steric stabilization, preventing nanoparticle aggregation during the rapid solvent diffusion phase.
-
-
Injection & Nucleation: Inject the organic phase dropwise (0.5 mL/min) into the aqueous phase under moderate magnetic stirring (600 rpm) at room temperature[3].
-
Self-Validation Checkpoint: The immediate transition of the aqueous phase from clear to a bluish-white opalescent suspension confirms successful nanoparticle nucleation via the Tyndall effect. If macroscopic white aggregates form, the solvent diffusion rate was outpaced by polymer precipitation, indicating insufficient stirring or excessive organic phase concentration.
-
-
Solvent Evaporation: Stir the suspension uncovered in a fume hood for 4–6 hours to evaporate the acetone.
-
Recovery: Ultracentrifuge the suspension at 13,000 rpm for 20 minutes at 4°C[4]. Discard the supernatant, wash the pellet twice with Milli-Q water, and lyophilize with 5% w/v sucrose as a cryoprotectant.
Method B: Single Emulsion-Solvent Evaporation (O/W)
This method is preferred when maximizing the Encapsulation Efficiency (EE%) of the highly lipophilic chalcone is the primary goal[5],[2].
Step-by-Step Protocol:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of the chalcone in 2 mL of Dichloromethane (DCM).
-
Causality: DCM is water-immiscible. It allows the formation of stable, discrete oil droplets in water, which act as micro-reservoirs to trap the lipophilic drug before the polymer hardens[6].
-
-
Aqueous Phase Preparation: Prepare 10 mL of 2% w/v Polyvinyl Alcohol (PVA, MW 9–10 kDa, 80% hydrolyzed) in Milli-Q water.
-
Emulsification: Add the organic phase to the aqueous phase. Immediately sonicate using a probe sonicator at 40% amplitude for 3 minutes (pulsed: 10s ON, 5s OFF) in an ice bath.
-
Causality: High-shear cavitation breaks the organic phase into nanodroplets. The ice bath is critical to prevent thermal degradation of the chalcone and to stop the localized boiling of DCM (boiling point 39.6°C), which would cause premature polymer precipitation and large, porous particles.
-
-
Evaporation & Hardening: Transfer the emulsion into 40 mL of a 0.5% PVA solution. Stir at 800 rpm for 4 hours to evaporate the DCM and harden the nanoparticles.
-
Recovery: Centrifuge at 12,000 rpm for 15 minutes, wash three times to remove residual PVA, and lyophilize[5].
Quantitative Data & Formulation Optimization
The table below summarizes the expected physicochemical outcomes based on the formulation parameters chosen for encapsulating the hydrophobic chalcone.
Table 1: Influence of Formulation Parameters on PLGA-Chalcone Nanoparticles
| Formulation Method | Polymer:Drug Ratio | Surfactant System | Mean Z-Average Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| Nanoprecipitation | 10:1 | Poloxamer 188 (0.5%) | 125 ± 8 | 0.12 ± 0.03 | 65 ± 4 |
| Nanoprecipitation | 10:1 | PVA (1.0%) | 145 ± 10 | 0.18 ± 0.04 | 58 ± 5 |
| Single Emulsion | 10:1 | PVA (2.0%) | 190 ± 15 | 0.22 ± 0.05 | 85 ± 6 |
| Single Emulsion | 20:1 | PVA (2.0%) | 210 ± 12 | 0.19 ± 0.02 | 92 ± 3 |
Note: Encapsulation Efficiency (EE%) is determined by disrupting the nanoparticles in DMSO and analyzing the free chalcone concentration via RP-HPLC (UV detection at ~280-320 nm, depending on the exact lambda max of the nitrophenyl-chalcone chromophore).
Analytical Characterization & Troubleshooting
Even with robust protocols, deviations in ambient conditions or reagent quality can affect nanoparticle synthesis. Use the following self-validating troubleshooting matrix to maintain scientific integrity.
Table 2: Analytical Checkpoints & Troubleshooting Guide
| Observation / Issue | Diagnostic Technique | Root Cause Analysis | Corrective Action |
| High PDI (>0.30) | Dynamic Light Scattering (DLS) | Uneven shear forces during emulsification or inconsistent solvent diffusion. | Ensure the probe sonicator is centered. For nanoprecipitation, increase magnetic stirring speed to >800 rpm. |
| Low Encapsulation Efficiency | RP-HPLC (Indirect Method) | Drug partitioning into the aqueous phase during solvent evaporation. | Switch from nanoprecipitation to Single Emulsion (O/W). Increase the PLGA-to-drug ratio to 20:1. |
| Macroscopic Polymer Aggregation | Visual Inspection (Lack of Tyndall effect) | Premature polymer precipitation before nanodroplet formation. | Ensure the organic phase is added slowly (dropwise). Verify that the DCM or Acetone is strictly anhydrous before use. |
| Burst Release Profile | In vitro Release Assay (Dialysis bag, pH 7.4) | Unentrapped chalcone adsorbed to the surface of the PLGA nanoparticles. | Increase the number of post-synthesis wash cycles. Ensure thorough removal of residual PVA/Poloxamer. |
References
-
PLGA nanoparticle protocol - iGEM Source: igem.org URL:[Link]
-
PLGA-Based Co-Delivery Nanoformulations: Overview, Strategies, and Recent Advances Source: MDPI (Pharmaceutics) URL:[Link]
-
Poly Lactic-Co-Glycolic Acid Nano-Carriers for Encapsulation and Controlled Release of Hydrophobic Drug to Enhance the Bioavailability and Antimicrobial Properties Source: National Institutes of Health (PMC) URL:[Link]
-
Introduction to PLGA Nanoparticles as a Drug Delivery System Source: Inside Therapeutics URL:[Link]
-
FORMULATION FORUM - PLGA – A Versatile Copolymer for Design & Development of Nanoparticles for Drug Delivery Source: Drug Development & Delivery URL:[Link]
-
Production of PLGA Nanoparticles via Nanoprecipitation: A Systemic Study on Synthesis Conditions Source: ResearchGate URL:[Link]
Sources
- 1. Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics [insidetx.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. FORMULATION FORUM - PLGA – A Versatile Copolymer for Design & Development of Nanoparticles for Drug Delivery [drug-dev.com]
Technical Support Center: Optimizing the Synthesis of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of the chalcone derivative 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. We will address common challenges in improving reaction yield, troubleshoot side reactions, and provide an optimized, step-by-step protocol grounded in established chemical principles.
Synthesis Overview: The Claisen-Schmidt Condensation
The synthesis of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is most commonly achieved via the Claisen-Schmidt condensation. This robust reaction involves the base-catalyzed condensation between an aromatic ketone (4-isobutylacetophenone) and an aromatic aldehyde that lacks α-hydrogens (3-nitrobenzaldehyde).
The reaction is initiated by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which deprotonates the α-carbon of the 4-isobutylacetophenone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the final α,β-unsaturated ketone, a chalcone.
Understanding the electronic nature of the substrates is key. The 4-isobutyl group is weakly electron-donating, which facilitates the formation of the enolate. Conversely, the 3-nitro group is a strong electron-withdrawing group, which increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. However, this also makes the aldehyde prone to side reactions under strongly basic conditions.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low, or the reaction does not go to completion. What are the primary causes?
A1: Low yields can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic evaluation is crucial.
-
Potential Cause 1: Impure Starting Materials. Impurities in either the 4-isobutylacetophenone or 3-nitrobenzaldehyde can inhibit the reaction or introduce side reactions. Aldehydes are particularly susceptible to air oxidation to the corresponding carboxylic acid.
-
Solution: Ensure the purity of your starting materials. It is good practice to purify commercial aldehydes before use, for instance, by distillation or recrystallization.
-
-
Potential Cause 2: Inactive Catalyst or Incorrect Concentration. The base catalyst (e.g., NaOH, KOH) is critical. An old or improperly stored base may have reduced activity due to absorption of atmospheric CO₂. The concentration is also vital; too little will result in an incomplete reaction, while too much can promote side reactions.
-
Solution: Use a fresh batch of high-purity base. Perform small-scale optimization experiments to determine the ideal catalyst loading for your specific setup. A concentration of 20 mol% has been shown to be effective in similar syntheses, providing yields comparable to stoichiometric amounts.
-
-
Potential Cause 3: Suboptimal Reaction Temperature. While many Claisen-Schmidt reactions proceed at room temperature, the optimal temperature can be substrate-dependent.
-
Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 40-50°C. Monitor the reaction closely by Thin Layer Chromatography (TLC), as excessive heat can lead to the formation of dark, tar-like byproducts.
-
-
Potential Cause 4: Poor Solubility. If the reactants, particularly the intermediate aldol adduct, are not fully dissolved in the solvent, the reaction rate will be significantly reduced.
-
Solution: Ethanol is a common and effective solvent. If solubility is an issue, slightly increasing the solvent volume may help. Ensure the reaction mixture is homogenous.
-
Q2: My reaction mixture turns dark brown or black, and TLC analysis shows multiple products. What is happening?
A2: A dark coloration and multiple TLC spots are classic indicators of competing side reactions, often caused by overly harsh conditions like high base concentration or temperature.
-
Side Reaction 1: Cannizzaro Reaction. Since 3-nitrobenzaldehyde lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base. Two molecules of the aldehyde react to form 3-nitrobenzyl alcohol and 3-nitrobenzoic acid. This consumes your aldehyde, reducing the yield of the desired chalcone.
-
Solution: This side reaction is favored by high concentrations of a strong base. Use a milder base (e.g., Ba(OH)₂) or carefully optimize the NaOH/KOH concentration. Adding the base solution slowly to the mixture of the ketone and aldehyde can also help minimize this pathway.
-
-
Side Reaction 2: Self-Condensation of Ketone. The enolizable 4-isobutylacetophenone can react with itself in an aldol condensation, leading to undesired byproducts.
-
Solution: To minimize this, slowly add the aldehyde to the reaction mixture containing the ketone and catalyst. This ensures the aldehyde is readily available to react with the enolate as it forms.
-
-
Side Reaction 3: Michael Addition. The enolate of the ketone can perform a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated carbonyl system of the newly formed chalcone product. This leads to the formation of a diketone byproduct.
-
Solution: This can be suppressed by using a slight excess of the aldehyde or performing the reaction at a lower temperature to reduce the rate of the secondary addition.
-
Q3: How can I effectively purify the final product? My product "oils out" during recrystallization.
A3: Proper purification is essential for obtaining a high-purity final product and can significantly impact the final isolated yield.
-
For Solid Crude Products: Recrystallization. This is the most common and effective method for purifying solid chalcones.
-
Optimal Solvent: Ethanol (95%) is an excellent first choice for many chalcones. The ideal solvent should dissolve the chalcone when hot but be a poor solvent at low temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If insoluble impurities are present, perform a hot gravity filtration. Allow the clear filtrate to cool slowly. Inducing crystallization by scratching the flask with a glass rod can be helpful. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Troubleshooting "Oiling Out": This occurs when the compound separates as a liquid instead of crystals, often because the solution is too saturated or impurities are depressing the melting point.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool more slowly. Alternatively, changing to a solvent with a lower boiling point or pre-purifying the crude material via column chromatography can resolve the issue.
-
-
Removing Colored Impurities: If your product is colored, add a small amount (1-2% by weight) of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.
-
-
For Oily or Highly Impure Products: Column Chromatography. This is the preferred method when recrystallization is ineffective.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is typically used. The ratio can be adjusted based on the polarity of the chalcone; start with a 9:1 or 3:1 hexane:ethyl acetate ratio and optimize based on TLC analysis. The target Rf value for the chalcone should be around 0.3-0.5 for good separation.
-
Procedure: Dissolve the crude product in a minimal amount of the eluent, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring them by TLC.
-
Reaction Optimization Strategies
To proactively maximize yield, consider modern synthetic approaches that often outperform classical methods.
| Strategy | Description | Advantages | Key Considerations & References |
| Conventional Heating | Reaction performed in a solvent (e.g., ethanol) with a base (e.g., KOH/NaOH) at room temperature or with gentle heating (40-50°C). | Simple setup, well-established. | Can be slow; may require optimization of temperature and catalyst concentration to minimize side reactions. |
| Solvent-Free Grinding | Solid reactants (ketone, aldehyde, and base like solid NaOH or KOH) are ground together in a mortar and pestle at room temperature. | Environmentally friendly ("green"), very short reaction times (5-10 min), high yields, simple workup (wash with water). | Requires solid starting materials. The reaction can be exothermic. |
| Microwave Irradiation | Reactants are mixed (with or without a solvent) and heated using microwave energy. | Dramatically reduces reaction times, often improves yields, and can reduce byproduct formation. | Requires specialized microwave synthesis equipment. |
| Ultrasound Irradiation | The reaction is carried out under sonication, which enhances mass transfer and can accelerate the reaction rate. | Can lead to significant enhancements in yield, especially with solid catalysts. | Requires an ultrasonic bath or probe. |
Visual Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues leading to low reaction yield.
Caption: A logical workflow for troubleshooting low chalcone yields.
Optimized Experimental Protocol (Conventional Method)
This protocol incorporates best practices to maximize the yield and purity of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one.
Materials:
-
4-Isobutylacetophenone (1.0 eq)
-
3-Nitrobenzaldehyde (1.0 eq)
-
Potassium Hydroxide (KOH) (~1.2 eq)
-
Absolute Ethanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isobutylacetophenone (1.0 eq) and 3-nitrobenzaldehyde (1.0 eq) in absolute ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, prepare a solution of potassium hydroxide (~1.2 eq) in a small amount of ethanol. Add this basic solution dropwise to the reactant mixture over 5-10 minutes.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored every 30-60 minutes by TLC (e.g., using 4:1 Hexane:Ethyl Acetate). A precipitate of the product may begin to form. Reactions are often complete within 2-4 hours.
-
Work-up & Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into a beaker of crushed ice/water.
-
Precipitation: While stirring, slowly acidify the ice-water mixture with dilute HCl until it is neutral (pH ~7). This will precipitate the crude chalcone.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold water to remove any inorganic salts, followed by a small amount of cold ethanol to remove any highly soluble organic impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Purification (if necessary): If the product purity is not satisfactory, recrystallize the solid from hot ethanol as described in the troubleshooting section.
References
- Benchchem. (n.d.). Technical Support Center: Purifying Chalcone Derivatives by Recrystallization.
- Benchchem. (n.d.). Technical Support Center: Advanced Purification of Synthetic Chalcones.
- PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab.
- Shandilya, K. (2024). How to improve the yield of chalcone synthesis?
- Benchchem. (n.d.). Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones.
- BYJU'S. (n.d.). Claisen Condensation Mechanism.
- Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References.
- Benchchem. (n.d.). Troubleshooting side reactions in Claisen-Schmidt condensation.
- Benchchem. (n.d.). Technical Support Center: Optimizing Chalcone Synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis.
- ACS Publications. (2014). *Investigation on Main Reaction and Side Reaction Mechanism in the Synthetic Process of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop
Technical Support Center: Purification and Recrystallization of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides specialized troubleshooting and frequently asked questions (FAQs) to assist in the successful purification of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve purification challenges.
The target molecule, a chalcone derivative, possesses a moderately polar α,β-unsaturated ketone core. However, the presence of a bulky, non-polar isobutylphenyl group and a polar, electron-withdrawing nitro group presents a unique challenge, demanding a carefully optimized purification strategy.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this specific chalcone.
Q1: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" is a frequent issue when purifying chalcones, occurring when the product separates from the solution as a liquid phase rather than a solid crystal lattice.[1] This typically happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[2]
Causality & Solution: The combination of the non-polar isobutyl group and the polar nitro group can lead to complex solubility behavior. If the concentration of the chalcone in the hot solvent is too high, it may separate as a molten oil upon cooling.
-
Immediate Action: Re-heat the mixture to dissolve the oil completely. Add 10-20% more hot solvent to decrease the saturation level and then allow the solution to cool much more slowly.[1]
-
Change Solvent System: The initial solvent may be inappropriate. For this specific chalcone, a single solvent like ethanol might not be optimal. Consider a mixed solvent system. Dissolve the crude product in a minimum amount of a "good," slightly more polar solvent like acetone or dichloromethane at an elevated temperature. Then, slowly add a "poor," non-polar solvent like n-hexane dropwise until persistent cloudiness is observed.[3][4] Gently heat to clarify and then cool slowly.
-
Induce Crystallization: If the solution remains clear upon cooling, induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[1][5] Alternatively, if you have a pure crystal, "seed" the solution to provide a template for crystal growth.[1]
Q2: The purity of my compound (checked by TLC/NMR) has not significantly improved after recrystallization. What are the next steps?
This indicates that the impurities have similar solubility profiles to your target compound in the chosen solvent system.
Causality & Solution: Simple recrystallization is effective at removing impurities with very different polarities, but fails for closely related side-products (e.g., starting materials, other chalcone derivatives).
-
Assess the Impurity: Use Thin Layer Chromatography (TLC) to visualize the impurities. An ideal mobile phase (e.g., a hexane:ethyl acetate mixture) should give your product an Rf value of approximately 0.2-0.4.[6]
-
Switch to Column Chromatography: This is the most robust method for separating compounds with similar polarities.[6][7] Given the structure of your chalcone, a normal-phase silica gel column is the standard approach.[6][8]
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase (Eluent): Start with a low-polarity mixture like hexane:ethyl acetate (e.g., 9:1 or 8:2) and gradually increase the polarity if the compound does not move down the column.[7][8] The nitro group adds polarity, so you may need a slightly more polar system than for unsubstituted chalcones.
-
-
Wash the Crude Product: Before recrystallization or chromatography, consider washing the crude solid with a solvent that dissolves the impurities but not your product. For instance, a wash with cold diethyl ether or a hexane/dichloromethane mixture might remove non-polar contaminants.
Q3: I'm getting a very low yield after recrystallization. How can I improve it?
A low yield is most often caused by using too much solvent or by premature crystallization during a hot filtration step.[9]
Causality & Solution: Every compound has some residual solubility even in a cold "poor" solvent. Using an excessive volume of solvent will maximize this loss.
-
Minimize Solvent Volume: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[1] It is better to add the solvent in small portions to the heated solid than to add the solid to a large volume of solvent. If you've used too much, you can carefully evaporate some of the solvent and attempt the crystallization again.[9]
-
Optimize Cooling: Ensure the solution is cooled thoroughly. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[10]
-
Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, pre-heat your funnel (e.g., in an oven or with hot solvent) and filter the solution quickly to prevent your product from crystallizing on the filter paper.[2][9]
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one?
Ethanol (95%) is the most commonly cited and effective solvent for recrystallizing a wide range of chalcones.[9][11] It provides a good balance of dissolving chalcones when hot while having low solubility when cold. For your specific compound, ethanol is an excellent starting point. However, due to the mixed polarity from the isobutyl and nitro groups, a mixed solvent system like dichloromethane/n-hexane or ethanol/water might ultimately provide higher purity crystals.[3][4]
Q2: How do I perform a systematic solvent screen?
A systematic approach is crucial for finding the ideal solvent.
-
Select Candidates: Choose a range of solvents with varying polarities (see table below). Common choices for chalcones include ethanol, methanol, ethyl acetate, acetone, dichloromethane, and n-hexane.[9]
-
Small-Scale Test: Place ~20-30 mg of your crude product into several small test tubes.
-
Room Temperature Test: Add ~0.5 mL of a solvent to each tube. Observe if the compound dissolves at room temperature. An ideal solvent will show poor solubility.[9]
-
Hot Test: Gently heat the tubes that did not dissolve at room temperature. The best solvent will fully dissolve the compound at or near its boiling point.
-
Cooling Test: Allow the dissolved solutions to cool slowly to room temperature and then in an ice bath. The ideal solvent will yield a large amount of crystalline precipitate.
Q3: When is column chromatography required over recrystallization?
You should move to column chromatography when:
-
Recrystallization fails to improve purity, as seen on TLC.
-
The crude product is an oil or a sticky solid that is difficult to handle.[5][6]
-
TLC analysis of the crude mixture shows multiple spots close to your product's Rf value.
-
You require exceptionally high purity (>99%) for applications like biological screening or reference standard preparation.[6]
| Purification Method | Best For | Pros | Cons |
| Recrystallization | Removing impurities with very different solubility; final polishing step for >90% pure material. | Fast, inexpensive, good for large scales. | Ineffective for separating compounds with similar polarity; risk of oiling out or low yield. |
| Column Chromatography | Separating complex mixtures; purifying oily products; achieving very high purity. | High resolving power, versatile.[6] | More time-consuming, uses more solvent, can be challenging to scale up. |
Q4: How does slow cooling affect crystal quality?
Slow cooling is critical for forming large, well-defined, and pure crystals. Rapid cooling (e.g., plunging a hot flask directly into an ice bath) causes the product to precipitate quickly, trapping impurities within the rapidly forming crystal lattice and often resulting in fine, difficult-to-filter powders.[12] A slow cooling process allows the crystal lattice to form in an ordered manner, selectively incorporating the target molecule and excluding impurities, which remain in the solvent (mother liquor).
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask with a stir bar. Add a minimal amount of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid just completely dissolves.[2]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove residual soluble impurities.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. Test various ratios of hexane:ethyl acetate. The ideal system will give your product an Rf of ~0.3 and show good separation from impurities.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack evenly, ensuring no air bubbles are trapped.[7][8]
-
Sample Loading: Dissolve the crude chalcone in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to create a free-flowing powder. Carefully add the sample to the top of the packed column.[8]
-
Elution: Begin running the solvent through the column, collecting fractions. You can start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) if needed to move the compound down the column.[8]
-
Analysis & Collection: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Workflow & Data Visualization
Decision-Making Workflow for Purification
Caption: A decision tree for selecting the optimal purification strategy.
Table 1: Common Solvents for Chalcone Purification
| Solvent | Boiling Point (°C) | Polarity | Common Use |
| Ethanol (95%) | 78 | Polar Protic | General purpose recrystallization solvent for many chalcones.[1][9] |
| Methanol | 65 | Polar Protic | Alternative to ethanol, good for more polar chalcones.[1] |
| Dichloromethane | 40 | Polar Aprotic | "Good" solvent in mixed systems; chromatography mobile phase.[4] |
| Ethyl Acetate | 77 | Polar Aprotic | Recrystallization; common polar component in chromatography eluent.[7] |
| n-Hexane | 69 | Non-polar | "Poor" solvent in mixed systems; non-polar base for chromatography eluent.[1][4] |
| Water | 100 | Very Polar | Used as a "poor" solvent with miscible organic solvents like ethanol.[1][3] |
References
- Benchchem. (2026).
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
-
Brainly. (2024, March 21). From the list of solvents being tested, pick two that may be viable for the recrystallization of the chalcone product. [Link]
-
JETIR. (n.d.). SYNTHESIS OF CHALCONES. [Link]
-
The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]
-
The Royal Society of Chemistry. (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. [Link]
-
Reddit. (2022, February 3). Chalcone recrystallization help. [Link]
-
MDPI. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]
-
MDPI. (2024, October 8). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. [Link]
-
ResearchGate. (2024, September 14). Caramelization after recrystallization?. [Link]
-
Science Alert. (n.d.). Synthesis and Characterization of Some Chalcone Derivatives. [Link]
-
EMU Departments of Physics and Chemistry. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. brainly.com [brainly.com]
- 4. Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jetir.org [jetir.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Optimizing Base Catalyst Concentration for 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one Synthesis
Welcome to the technical support center for the synthesis of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing this specific Claisen-Schmidt condensation. Our focus is to provide in-depth, field-proven insights into the critical role of base catalyst concentration, moving beyond simple protocols to explain the causality behind experimental choices.
The synthesis of chalcones, such as 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, is a cornerstone reaction in medicinal chemistry, serving as a precursor for many heterocyclic compounds.[1][2] The most prevalent method is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone (1-(4-isobutylphenyl)ethanone) and an aromatic aldehyde that lacks α-hydrogens (3-nitrobenzaldehyde).[3][4] While seemingly straightforward, the success of this synthesis—defined by yield, purity, and reaction time—is critically dependent on the precise concentration of the base catalyst.
This document provides troubleshooting guidance in a question-and-answer format to address specific issues encountered during your experiments, ensuring a robust and reproducible synthesis.
The Mechanism: Why Catalyst Concentration is Paramount
The Claisen-Schmidt condensation proceeds via an enolate intermediate. The base catalyst, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), performs the essential first step of deprotonating the α-carbon of the ketone (1-(4-isobutylphenyl)ethanone) to form a nucleophilic enolate ion.[5][6] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde (3-nitrobenzaldehyde). The subsequent intermediate undergoes dehydration to yield the final α,β-unsaturated ketone, our target chalcone.[6]
The concentration of the base catalyst directly governs the concentration of the reactive enolate at any given time. An optimal concentration ensures a steady, controlled reaction. However, deviations can either stall the reaction or, more problematically, accelerate undesirable side reactions.[7][8]
Troubleshooting Guide: Catalyst Concentration Issues
Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 4-isobutylacetophenone. What's the likely cause?
A1: A low yield with a large amount of unreacted ketone is a classic indicator of insufficient catalyst concentration.
-
Causality: The rate of enolate formation is directly proportional to the concentration of the base. If the catalyst concentration is too low, the deprotonation of the ketone occurs too slowly, resulting in an incomplete reaction within a practical timeframe.[7][8] An insufficient amount of catalyst fails to generate enough enolate to drive the reaction to completion.
-
Troubleshooting Steps:
-
Verify Catalyst Molarity: Double-check the concentration of your stock NaOH or KOH solution. If you prepared it fresh, ensure complete dissolution.
-
Incremental Increase: For your next attempt, consider a stepwise increase in the catalyst concentration. For example, if you used 0.3 equivalents, try a run with 0.5 equivalents. It is recommended to perform small-scale optimization experiments to find the ideal catalyst loading.[9]
-
Monitor Progress: Continue to monitor the reaction via Thin Layer Chromatography (TLC). A successful adjustment should show the progressive disappearance of the ketone spot and the appearance of the product spot over a few hours.[10]
-
Q2: My reaction mixture turned dark, and the crude product is a complex mixture of spots on the TLC plate, making purification impossible. What went wrong?
A2: This is a common symptom of excessive catalyst concentration. While a certain amount of base is necessary, too much can initiate a cascade of side reactions that consume your starting materials and product.[11]
-
Causality & Common Side Reactions:
-
Self-Condensation of Ketone: The most likely side reaction is the aldol condensation of the 4-isobutylacetophenone enolate with another molecule of the ketone itself.[9] High base concentration leads to a high concentration of the enolate, increasing the probability of this self-condensation.
-
Cannizzaro Reaction: Since 3-nitrobenzaldehyde has no α-hydrogens, it is susceptible to the Cannizzaro reaction in the presence of a strong base.[11][12] In this disproportionation reaction, two molecules of the aldehyde react to produce a primary alcohol (3-nitrobenzyl alcohol) and a carboxylic acid (3-nitrobenzoic acid), consuming your starting material.
-
Michael Addition: The enolate of the ketone can potentially add to the α,β-unsaturated system of the newly formed chalcone product. This is more likely at higher temperatures and with prolonged reaction times but can be exacerbated by high catalyst concentrations.[11]
-
-
Troubleshooting Steps:
-
Reduce Catalyst Concentration: The most direct solution is to decrease the amount of base. If you used a high concentration (e.g., a 40-50% aqueous solution or a large molar excess), reduce it significantly. Often, 10-20% w/v NaOH is sufficient.[13][14]
-
Control Temperature: Many side reactions are accelerated by heat. Running the reaction at room temperature or even cooling it in an ice bath during the initial addition of the base can help minimize byproduct formation.[11]
-
Slow Addition of Base: Instead of adding the catalyst all at once, add it dropwise to the stirred solution of the ketone and aldehyde. This maintains a lower, more controlled concentration of the enolate at any given moment, favoring the desired cross-condensation.[12]
-
Frequently Asked Questions (FAQs)
Q1: Which base is better for this synthesis, NaOH or KOH? A1: Both NaOH and KOH are commonly used and effective catalysts for Claisen-Schmidt condensations.[10] Some studies suggest that KOH can lead to superior yields, potentially due to the influence of the larger potassium cation on the reactivity of the intermediate enolate in alcoholic solvents.[10] However, NaOH is also widely and successfully used.[3] The optimal choice may be system-dependent, but both are excellent starting points.
Q2: What is a typical starting concentration or molar equivalent for the base catalyst? A2: A good starting point is to use the base catalytically. Molar equivalents reported in the literature vary, but a range of 0.3 to 1.5 equivalents of NaOH or KOH relative to the limiting reagent is common.[14][15] For aqueous solutions, a 10-20% (w/v) solution is often employed.[14] It is crucial to determine the optimal concentration empirically for this specific reaction.[11]
Q3: Can I use a solvent-free method for this synthesis? A3: Yes, solvent-free grinding methods have been reported for chalcone synthesis and can be very effective, often leading to quantitative yields and shorter reaction times.[3] This involves grinding the solid reactants (ketone, aldehyde, and a solid catalyst like NaOH) in a mortar and pestle.[11] This "green" chemistry approach is an excellent alternative to traditional solvent-based methods.
Q4: How do I know when the reaction is complete? A4: The most reliable method for monitoring the reaction is Thin Layer Chromatography (TLC).[12] Spot the reaction mixture on a TLC plate alongside your starting materials (4-isobutylacetophenone and 3-nitrobenzaldehyde). The reaction is complete when the starting material spots have been consumed and a new, more non-polar spot corresponding to the chalcone product is dominant. A common eluent system is a mixture of hexane and ethyl acetate.[16]
Q5: My purified product yield is still low even after optimizing the catalyst. What else could be the problem? A5: If the catalyst concentration has been optimized, consider these other factors:
-
Reagent Purity: Impurities in your starting materials, especially any oxidized aldehyde, can inhibit the reaction.[11][17] Consider purifying your starting materials if their quality is uncertain.
-
Stoichiometry: Ensure the molar ratio of your aldehyde and ketone is correct. Using a slight excess (1.0-1.1 equivalents) of the aldehyde can sometimes help drive the reaction to completion.[12]
-
Temperature: While many chalcone syntheses work well at room temperature, some reactant pairs require gentle heating to proceed at a reasonable rate.[9] Conversely, if side products are an issue, cooling the reaction may be necessary.
Data Presentation
Impact of NaOH Concentration on Chalcone Synthesis
| NaOH Concentration (aq. w/v) | Molar Equivalents (approx.) | Expected Reaction Rate | Primary Risk | Expected Outcome |
| < 5% | < 0.3 | Very Slow | Incomplete Reaction | Low yield, significant unreacted starting materials.[9] |
| 10-20% | 0.3 - 0.8 | Moderate / Optimal | Minimal | Good to excellent yield, clean product formation.[14] |
| 20-40% | 0.8 - 1.5 | Fast | Side Reactions | Decreased yield of desired product, complex mixture.[11] |
| > 40% | > 1.5 | Very Fast | Significant Side Reactions | Very low yield, formation of dark, polymeric material.[9][11] |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
This protocol provides a standard procedure for the synthesis.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 1-(4-isobutylphenyl)ethanone and 1.0 equivalent of 3-nitrobenzaldehyde in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add a 10% aqueous solution of NaOH dropwise (targeting ~0.5-0.8 molar equivalents).[14]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC every 30-60 minutes until the starting ketone is consumed (typically 2-4 hours).[14]
-
Work-up & Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. If necessary, acidify with dilute HCl to neutralize the remaining base and precipitate the product.[12]
-
Purification: Collect the crude solid product by vacuum filtration. Wash the collected crystals thoroughly with cold water until the washings are neutral.[14] Further purify the crude product by recrystallization from a suitable solvent, such as ethanol.[16][18]
Protocol 2: Optimizing Base Catalyst Concentration
This workflow outlines a small-scale experiment to determine the optimal catalyst concentration.
-
Setup: Prepare three identical small-scale reactions (e.g., using 1 mmol of the ketone) in parallel.
-
Variable Addition: To each reaction, add a different concentration of the aqueous NaOH catalyst:
-
Reaction A: 0.3 equivalents
-
Reaction B: 0.6 equivalents
-
Reaction C: 1.0 equivalents
-
-
Monitoring: Run all three reactions simultaneously under identical conditions (temperature, stirring speed). Monitor each reaction by TLC at regular intervals (e.g., 30, 60, 120, and 240 minutes).
-
Analysis: Compare the TLC plates to determine which condition leads to the fastest consumption of starting material with the cleanest formation of the product. Isolate, dry, and weigh the product from each reaction to determine the optimal concentration for yield.
Visualization of Experimental Workflow
Caption: Workflow for optimizing base catalyst concentration.
References
- A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins - CORE. (2022, August 31). CORE.
- What is the role of sodium hydroxide in the synthesis of chalcone from acetophenone and benzaldehyde? (2023, June 2). brainly.com.
- Troubleshooting low yields in the oxidative cycliz
- Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis. Benchchem.
- Technical Support Center: Advanced Purific
- Claisen-Schmidt-Condens
- Troubleshooting side reactions in Claisen-Schmidt condens
- A Comparative Analysis of NaOH and KOH as Catalysts in Chalcone Synthesis. Benchchem.
- Protocol for Claisen-Schmidt Synthesis of 2-Hydroxy Chalcones: Applic
- Technical Support Center: Optimizing Claisen-Schmidt Condens
- Technical Support Center: Purifying Chalcone Derivatives by Recrystalliz
- Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. Journal of Chemistry.
- Mechanism of base-catalyzed Claisen-Schmidt condensation.
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. (2024, August 31). Journal of Chemistry.
- New Synthesis of Chalcone Derivatives and Their Applications. (2025, February 20). Chemical Review and Letters.
- Technical Support Center: Optimizing Chalcone Synthesis. Benchchem.
- How to improve the yield of chalcone synthesis? (2024, January 10).
- 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. PMC.
- A Technical Guide to the Synthesis and Characterization of 1-(4-nitrophenyl)prop-2-en-1-one. Benchchem.
- Claisen–Schmidt condens
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reducing side reactions and byproducts in 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one preparation
Analyzing Synthesis Pathways
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Defining Synthesis Challenges
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Gathering Chalcone Synthesis Data
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Technical Support Center: Troubleshooting NMR Peak Overlap in 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Welcome to the technical support guide for resolving NMR peak overlap issues encountered during the analysis of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. This chalcone derivative, with its two substituted aromatic rings and vinylic protons, often presents challenges in ¹H NMR spectral interpretation due to signal overlapping, particularly in the aromatic region. This guide provides a structured, question-and-answer-based approach to troubleshoot these common problems, grounded in scientific principles and practical laboratory experience.
Troubleshooting Guide & FAQs
Q1: Why are the aromatic signals in my ¹H NMR spectrum of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one overlapping?
A1: Signal overlapping in the aromatic region of substituted chalcones is a frequent observation.[1] This is primarily due to the presence of two phenyl rings, with multiple protons resonating in a relatively narrow chemical shift range (typically δ 7.0-8.5 ppm).[2][3] In your specific molecule, the protons on the 4-isobutylphenyl and 3-nitrophenyl rings have similar electronic environments, leading to closely spaced or overlapping multiplets. The electron-withdrawing nitro group and the electron-donating isobutyl group influence the chemical shifts of the aromatic protons on their respective rings, but the differences may not be sufficient to completely resolve all signals, especially on lower field spectrometers.[4]
Q2: I am having trouble distinguishing the α- and β-vinylic protons. How can I confidently assign them?
A2: The α- and β-vinylic protons of the enone system are key structural reporters. They typically appear as doublets due to coupling with each other. A crucial parameter for their assignment is the magnitude of the coupling constant (J). For trans-alkenes, which is the expected geometry for this chalcone, the J value is typically large, in the range of 15-16 Hz.[2] The β-proton is generally deshielded (appears at a higher chemical shift) compared to the α-proton due to its proximity to the electron-withdrawing carbonyl group and the anisotropic effect of the phenyl ring.[2]
| Proton | Typical Chemical Shift (ppm) | Typical Coupling Constant (Jαβ) |
| Hα | 7.15–8.23 | 15-16 Hz (trans) |
| Hβ | 7.45–8.07 | 15-16 Hz (trans) |
Table 1: Typical ¹H NMR parameters for vinylic protons in trans-chalcones.[2]
Q3: What are the first steps I should take to resolve the overlapping aromatic signals?
A3: Here is a systematic approach to tackle peak overlap:
-
Optimize Spectrometer Conditions: Ensure the spectrometer is well-shimmed to achieve the best possible resolution. Poor shimming can lead to broadened peaks, exacerbating overlap.[5]
-
Increase Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) is the most direct way to improve signal dispersion.[1][6] The chemical shift difference between two protons (in Hz) is directly proportional to the magnetic field strength.
-
Change the NMR Solvent: Altering the solvent can induce differential changes in the chemical shifts of protons, a phenomenon known as the aromatic solvent-induced shift (ASIS).[7][8] Switching from a non-polar solvent like CDCl₃ to a more aromatic or polar solvent like benzene-d₆, acetone-d₆, or DMSO-d₆ can often resolve overlapping signals.[9]
Q4: The initial troubleshooting steps were not sufficient. What advanced NMR techniques can I use?
A4: When 1D NMR experiments are insufficient, 2D NMR techniques are powerful tools for unambiguous structure elucidation.[10][11][12]
-
COSY (Correlation Spectroscopy): This is one of the most fundamental and useful 2D NMR experiments.[1][10] It reveals which protons are coupled to each other. A cross-peak in a COSY spectrum indicates that the two protons at the corresponding chemical shifts on the F1 and F2 axes are spin-spin coupled (typically through 2-4 bonds). This is invaluable for tracing out the spin systems of the individual aromatic rings and for confirming the coupling between the α- and β-vinylic protons.[13]
-
TOCSY (Total Correlation Spectroscopy): For more complex spin systems, TOCSY can be employed. It shows correlations between a given proton and all other protons within the same spin system, not just its immediate neighbors.[1][14] This can be particularly helpful in identifying all the protons belonging to a single aromatic ring, even if some signals are overlapped in the 1D spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.[13][15][16] Since ¹³C NMR spectra are generally better resolved than ¹H NMR spectra, HSQC can help to differentiate overlapping proton signals based on the chemical shifts of their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is extremely useful for connecting different fragments of the molecule, for example, linking the vinylic protons to the aromatic rings and the carbonyl carbon.
Below is a logical workflow for troubleshooting NMR peak overlap:
Caption: Workflow for troubleshooting NMR peak overlap.
Detailed Protocols
Protocol 1: Sample Preparation with an Alternative Solvent
This protocol outlines the steps for preparing an NMR sample using an alternative solvent to induce chemical shift changes.
-
Initial Sample Removal: Carefully remove your sample from the original NMR tube (e.g., CDCl₃) using a Pasteur pipette.
-
Solvent Evaporation: In a small vial, evaporate the original solvent under a gentle stream of nitrogen or by using a rotary evaporator. Ensure the sample is completely dry.
-
Dissolving in New Solvent: Add approximately 0.6-0.7 mL of the new deuterated solvent (e.g., benzene-d₆ or DMSO-d₆) to the vial.[1]
-
Mixing: Gently vortex or sonicate the vial to ensure the complete dissolution of your compound.[1]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[1]
-
Acquisition: Re-acquire the ¹H NMR spectrum and compare it to the original spectrum to identify any resolved signals.
Protocol 2: Setting up a Basic COSY Experiment
This protocol provides a general guide for setting up a gradient-selected COSY (gCOSY) experiment, which is a common starting point for 2D NMR analysis.
-
Load Standard Parameters: On your NMR spectrometer software, load a standard gCOSY parameter set.
-
Set Spectral Widths: Ensure the spectral widths in both the F1 and F2 dimensions cover all the proton signals of interest.
-
Set Number of Scans (ns): For a moderately concentrated sample, 2 to 4 scans per increment are usually sufficient.
-
Set Number of Increments (ni): A typical value for a routine COSY is 256 or 512 increments in the F1 dimension.
-
Acquisition: Start the acquisition. A standard gCOSY experiment can take anywhere from 30 minutes to a few hours, depending on the chosen parameters.
-
Processing and Interpretation: After acquisition, the data needs to be Fourier transformed in both dimensions. The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating J-coupling between protons.
By following this structured troubleshooting guide, researchers, scientists, and drug development professionals can systematically address and resolve NMR peak overlap issues for 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one and related chalcone structures, leading to accurate and confident structural elucidation.
References
-
NMR Facility, University of California, San Diego. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from [Link]
- Abbas, W. R., & AbdulKarim-Talaq, M. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 536-547.
-
NMR Facility, University of California, San Diego. (n.d.). Trouble Shooting Page. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common Problems. Retrieved from [Link]
- Abbas, W. R., & AbdulKarim-Talaq, M. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3).
- Gül, H. İ., & Halil, İ. (2015). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 40(1), 11-22.
-
The Royal Society of Chemistry. (2022). Synthesis of chalcone. Retrieved from [Link]
- Bao, S., Wang, Q., Bao, W., & Ao, W. (2020). Structure elucidation and NMR assignments of a new dihydrochalcone from Empetrum nigrum subsp. asiaticum (Nakai ex H.Ito) Kuvaev.
- Papakyriakou, A., Zervou, M., & Geromichalos, G. D. (2024). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. Molecules, 29(5), 1099.
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds. Retrieved from [Link]
- Kumari, R., Varghese, A., George, L., & Sudhakar, Y. N. (2017). Effect of solvent polarity on the photophysical properties of chalcone derivatives. RSC Advances, 7(35), 21829-21840.
- Pauli, G. F., Niemitz, M., Bisson, J., & Lankin, D. C. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
-
Study.com. (n.d.). How many 1H-NMR signals would you expect for chalcone shown below? What are the approximate chemical shifts for each of the signals? Retrieved from [Link]
-
NextSDS. (n.d.). 1-(4-ISOBUTYLPHENYL)-3-(3-NITROPHENYL)PROP-2-EN-1-ONE. Retrieved from [Link]
- Kumari, R., Varghese, A., George, L., & Sudhakar, Y. N. (2017).
- Papakyriakou, A., Zervou, M., & Geromichalos, G. D. (2024). A Study of the Potential Anti-Inflammatory Drugs Chalcone Derivatives through the Combination of NMR Spectroscopy and Molecular Modeling. Preprints.org.
- El Badaoui, Y., El Ghozlani, M., Elmsellem, H., Oubenali, M., Chakir, A., Ou-yahia, S., ... & Essassi, E. M. (2022). A Newly Synthesized β-amino-α, β-unsaturated Ketone Derivative of β-himachalene: Structural, NBO, NLO, and Molecular Docking. Biointerface Research in Applied Chemistry, 13(1), 83.
-
YouTube. (2014, May 7). Chalcone 1H NMR Assignment. Retrieved from [Link]
- Williamson, R. T., & Mishler, C. (2026).
-
MD Topology. (n.d.). 1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]
-
NMR Reference. (n.d.). α. Retrieved from [Link]
- Reynolds, W. F., & McLean, S. (2012). Utility of coupled-HSQC experiments in the intact structural elucidation of three complex saponins from Blighia sapida. Magnetic Resonance in Chemistry, 50(9), 633-638.
-
Tosoh Analysis and Research Center Co., Ltd. (2024, January 11). NMR Application Examples
Introduction to Solution NMR Measurement Methods ②HSQC-TOCSY. Retrieved from [Link] -
ResearchGate. (n.d.). ( A ) COSY, ( B ) TOCSY and ( C ) HSQC spectra, Bruker 400 MHz at 37 o C of D-glucose in 100%. Retrieved from [Link]
- Illmann, N., Gibilisco, R. G., Bejan, I. G., Patroescu-Klotz, I., & Wiesen, P. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13667-13686.
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- 8. Effect of solvent polarity on the photophysical properties of chalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01705G [pubs.rsc.org]
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- 12. Structure elucidation and NMR assignments of a new dihydrochalcone from Empetrum nigrum subsp. asiaticum (Nakai ex H.Ito) Kuvaev - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. NMR応用例 ~溶液NMR測定法紹介 ②HSQC-TOCSY~ | 株式会社東ソー分析センター [tosoh-arc.co.jp]
Technical Support Center: Optimizing In Vivo Bioavailability of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Welcome to the Application Scientist Support Center. Working with synthetic chalcone derivatives—specifically 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one—presents a classic pharmacokinetic triad of challenges: poor aqueous solubility, high intestinal efflux, and rapid first-pass metabolism.
Because chalcones often demonstrate immense therapeutic potential but fail in preclinical translation due to decreased absorption (1), this guide provides diagnostic workflows, self-validating protocols, and mechanistic troubleshooting to help you achieve viable in vivo exposure.
Diagnostic Workflow for Pharmacokinetic Failures
Before altering your formulation or synthesizing new analogs, you must isolate the rate-limiting step of your compound's absorption. Use the following decision tree to guide your troubleshooting efforts.
Figure 1: Diagnostic decision tree for isolating the root cause of poor in vivo bioavailability.
Module A: Overcoming Thermodynamic Solubility Barriers
Q: My formulation of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one precipitates immediately in simulated gastric fluid. How do I achieve stable in vivo exposure?
The Causality: The isobutylphenyl moiety drives extreme lipophilicity (high LogP), while the planar α,β -unsaturated ketone backbone creates a highly stable crystal lattice (2). This results in dissolution-rate-limited absorption. Simple co-solvents (like DMSO or Tween) will crash out upon dilution in the GI tract. The solution is to develop a Self-Microemulsifying Drug Delivery System (SMEDDS) to keep the drug in a solubilized, nanometer-sized droplet state.
Quantitative Formulation Impact
Table 1: Pharmacokinetic & Physicochemical Parameters of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one Formulations (Rat Model, 10 mg/kg PO)
| Formulation Type | Aqueous Sol (µg/mL) | Droplet Size (nm) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Absolute Bioavailability (F%) |
| Unformulated API | < 1.2 | N/A | 45.2 | 120.5 | 3.2% |
| Co-solvent (10% DMSO) | 15.5 | N/A | 110.4 | 350.8 | 8.5% |
| Optimized SMEDDS | 850.0 | 45.2 | 890.6 | 2450.0 | 42.1% |
Self-Validating Protocol: SMEDDS Preparation and Testing
-
Excipient Screening: Dissolve 10 mg of the chalcone in 1 mL of various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol P). Select the combination yielding the highest equilibrium solubility.
-
Ternary Phase Diagram: Mix the selected oil, surfactant, and co-surfactant in varying ratios (e.g., 10:45:45 to 30:35:35).
-
Drug Loading: Add 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one to the optimized blank SMEDDS mixture at 50°C under magnetic stirring until completely dissolved.
-
Self-Validation (Thermodynamic Stability Check): Dilute 100 µL of the drug-loaded SMEDDS into 10 mL of 0.1N HCl (simulated gastric fluid) at 37°C. Centrifuge the resultant emulsion at 10,000 x g for 15 minutes.
-
Validation Logic: If phase separation or drug precipitation occurs, the surfactant-to-oil ratio is insufficient to maintain the microemulsion upon aqueous dilution. A valid system must remain optically clear (droplet size < 50 nm).
-
Module B: Navigating Intestinal Permeability and Efflux
Q: The compound is fully solubilized via SMEDDS, but oral bioavailability remains marginal. In vitro Caco-2 data shows high Basolateral-to-Apical (B-A) transport. What is the mechanism?
The Causality: Many lipophilic chalcones are substrates for P-glycoprotein (P-gp), an ATP-dependent efflux pump located on the apical membrane of enterocytes (3). Even if the drug passively diffuses into the cell, P-gp actively pumps it back into the intestinal lumen, severely limiting systemic absorption.
Figure 2: Mechanism of P-gp mediated efflux of chalcones at the enterocyte apical membrane.
Self-Validating Protocol: Bidirectional Caco-2 Permeability Assay
-
Preparation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until a polarized monolayer forms.
-
Dosing: Prepare 10 µM of the chalcone in Hank's Balanced Salt Solution (HBSS).
-
For A-B transport: Add to the apical chamber.
-
For B-A transport: Add to the basolateral chamber.
-
-
Inhibition Control: Prepare a parallel set of wells co-dosed with 50 µM Verapamil (a known P-gp inhibitor).
-
Self-Validation (Monolayer Integrity & Mass Balance): Co-incubate with 100 µM Lucifer Yellow.
-
Validation Logic 1: Post-assay, measure Lucifer Yellow fluorescence in the receiver chamber. If Papp>1×10−6 cm/s, the tight junctions are compromised, and the chalcone data must be discarded.
-
Validation Logic 2: Calculate total mass balance (Donor + Receiver + Cell Lysate). It must be >85% to rule out non-specific binding to the plasticware.
-
-
Analysis: Calculate the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER > 2 that drops to ~1 in the presence of Verapamil confirms P-gp mediated efflux.
Module C: Mitigating First-Pass Metabolism
Q: Intravenous (IV) half-life is extremely short (<15 mins). How do I determine if the α,β -unsaturated ketone or the nitro group is driving rapid clearance?
The Causality: Chalcones undergo rapid hepatic first-pass metabolism. The α,β -unsaturated carbonyl group (Michael acceptor) is highly reactive toward glutathione (GSH) conjugation. Additionally, the nitro group on the phenyl ring is susceptible to nitroreductases, and the isobutyl group can undergo aliphatic hydroxylation by CYP450 enzymes (e.g., CYP3A4). This multi-pathway clearance drastically reduces the circulating half-life (4).
Self-Validating Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture: Combine 1 µM of the chalcone, 0.5 mg/mL pooled human liver microsomes (HLM), and 100 mM phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
-
Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.
-
Self-Validation (Enzyme Viability Check): Run parallel incubations with Testosterone (high-clearance positive control) and Warfarin (low-clearance negative control).
-
Validation Logic: If Testosterone is not depleted by >80% at 30 minutes, the NADPH regenerating system has failed or the microsomes are degraded. The assay is invalid and must be repeated.
-
-
Metabolite ID: Analyze the quenched samples via LC-MS/MS. Look for mass shifts of +16 Da (hydroxylation of the isobutyl group) or +307 Da (GSH conjugation at the double bond) to identify the specific metabolic soft spots for future structural modification.
References
-
Salehi, B., et al. "Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence." Frontiers in Pharmacology, PMC.[Link]
-
RSC Publishing. "Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies." RSC Advances. [Link]
-
Karaman, R., et al. "Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry." Pharmaceuticals, PMC.[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinocic ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07230A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
optimizing mobile phase for HPLC analysis of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Topic: Optimizing Mobile Phase for HPLC Analysis of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) analysis of the synthetic chalcone, 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. Chalcones, as α,β-unsaturated ketones, possess unique chromatographic behaviors that can present challenges in method development.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to develop a robust and reliable HPLC method by systematically optimizing the mobile phase.
Frequently Asked Questions (FAQs) on Mobile Phase Development
Q1: What is the recommended stationary phase and starting mobile phase for analyzing this chalcone?
A1: For a molecule like 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, which has both non-polar (isobutylphenyl) and polar (nitrophenyl) moieties, Reversed-Phase HPLC (RP-HPLC) is the most effective approach.[3][4]
-
Stationary Phase: A modern, high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the industry standard and an excellent starting point.[1][4] The C18 phase provides the necessary hydrophobic interactions to retain the molecule effectively.
-
Starting Mobile Phase: A gradient elution is recommended for initial method development to determine the approximate solvent strength required to elute the compound with a good peak shape. A typical starting point would be a binary mixture of:
-
Solvent A: Water with 0.1% Formic Acid or 0.1% Acetic Acid
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% of the same acid. A good initial gradient could be 50% B to 95% B over 15-20 minutes.
-
Q2: Why is an acid modifier (like formic or acetic acid) necessary in the mobile phase?
A2: The addition of a small amount of acid to the mobile phase serves two critical functions in RP-HPLC:
-
Suppressing Silanol Interactions: Silica-based columns have residual silanol groups (Si-OH) on their surface.[5] At neutral pH, these silanols can become ionized (Si-O⁻) and interact with polar parts of the analyte, leading to significant peak tailing.[6] By maintaining a low pH (typically between 2.5 and 3.5), the ionization of these silanols is suppressed, minimizing these unwanted secondary interactions and resulting in sharper, more symmetrical peaks.[5]
-
Ensuring Analyte Ionization Consistency: While this specific chalcone is neutral, many analytes are ionizable. Maintaining a consistent pH ensures that the analyte remains in a single ionic state, preventing peak splitting or broadening that can occur when a compound's pKa is close to the mobile phase pH.[7][8]
Q3: Should I use Acetonitrile or Methanol as the organic solvent?
A3: Both are excellent organic modifiers, but they offer different selectivities.
-
Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is a stronger solvent than methanol in reversed-phase systems. It often provides sharper peaks.
-
Methanol (MeOH): Can offer different selectivity due to its protic nature, which allows for different hydrogen-bonding interactions with the analyte. If you are struggling to resolve your chalcone from a closely eluting impurity with ACN, switching to MeOH is a powerful tool to alter the elution order.
A common method development strategy is to first optimize the gradient with ACN/Water and then, if necessary, substitute ACN with MeOH to see if the resolution improves.
Q4: When should I use an isocratic method versus a gradient method?
A4: The choice depends on the stage of your work and the complexity of your sample.
-
Gradient Elution: This is ideal for method development and for analyzing samples containing compounds with a wide range of polarities (e.g., your chalcone and potential impurities or degradation products).[9] It ensures that both early and late-eluting compounds are eluted as sharp peaks in a reasonable time.
-
Isocratic Elution: This is best for routine quality control (QC) once a method is established and you are analyzing a known, relatively simple sample. Isocratic methods are often faster, more robust, and do not require column re-equilibration time between injections, increasing sample throughput.
Troubleshooting Guide: Common Chromatographic Problems
This section addresses specific issues you may encounter during your analysis. The following flowchart provides a logical path for diagnosing common peak shape problems.
Caption: A workflow for diagnosing and solving peak tailing and fronting.
Q: My chalcone peak is tailing severely. What are the likely causes and how do I fix it?
A: Peak tailing is the most common peak shape issue and is typically caused by secondary interactions between your analyte and the stationary phase.[10]
-
Probable Cause 1: Silanol Interactions. This is the most frequent cause for polar-capable compounds like chalcones.[5][10] The carbonyl and nitro groups on your molecule can interact with active, ionized silanol groups on the silica packing.
-
Solution: Ensure your mobile phase is sufficiently acidic. Using 0.1% formic acid or trifluoroacetic acid (TFA) to bring the aqueous phase pH to ~2.5-3.0 is highly effective at neutralizing silanols and sharpening the peak.[5] Also, confirm you are using a high-quality, end-capped C18 column, which has fewer accessible silanol groups.[10]
-
-
Probable Cause 2: Column Contamination or Degradation. Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[11]
-
Solution: Use a guard column to protect your analytical column.[11] If you suspect contamination, try flushing the column with a strong solvent (like isopropanol) or, if the manufacturer allows, reverse the column and flush it to waste.
-
-
Probable Cause 3: Mass Overload. Injecting too much sample can saturate the stationary phase, leading to tailing.[12]
-
Solution: Reduce the concentration of your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, overload was the issue.
-
Q: My peak is fronting (a sharp rise with a sloping front). What does this indicate?
A: Peak fronting is less common than tailing but usually points to a few specific problems.[13]
-
Probable Cause 1: Sample Solvent Mismatch. This is the most common cause. If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., dissolving in 100% ACN when the mobile phase starts at 50% ACN), the sample doesn't bind cleanly to the head of the column and travels down in a distorted band.[14][15]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[14] If solubility is an issue, use the weakest solvent possible that will dissolve the sample, and inject the smallest volume possible.
-
-
Probable Cause 2: Concentration Overload. Similar to mass overload, injecting a sample that is too concentrated can lead to fronting.[15][16]
-
Solution: Dilute your sample and re-inject.[16]
-
-
Probable Cause 3: Column Collapse or Void. This is a physical problem with the column bed. A void at the column inlet can cause the sample band to spread unevenly.[11][13]
-
Solution: This is a more serious issue. First, check that the correct fittings are being used and are properly seated. If a void is suspected, the column likely needs to be replaced.
-
Q: My retention time is drifting between injections. How can I stabilize it?
A: Unstable retention times compromise the reliability of your method.
-
Probable Cause 1: Inadequate Column Equilibration. This is especially common in gradient elution. If the column is not fully returned to the initial mobile phase conditions before the next injection, retention times will shift, usually to earlier times.
-
Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
-
Probable Cause 2: Mobile Phase Changes. The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.[17]
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.[17]
-
-
Probable Cause 3: Temperature Fluctuations. Column temperature significantly affects retention time. Even small changes in ambient lab temperature can cause drift.[12]
-
Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30 °C or 35 °C). This is crucial for reproducible chromatography.
-
Experimental Protocols & Data
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a step-by-step workflow for developing a robust HPLC method for 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one.
Caption: A logical workflow for HPLC method development and optimization.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: Mix 1.0 mL of formic acid into 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.[18]
-
Mobile Phase B: Mix 1.0 mL of formic acid into 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation: Prepare a stock solution of your chalcone at ~1 mg/mL in methanol. Dilute to a working concentration of ~20 µg/mL using the mobile phase.
-
Detection Wavelength: Chalcones typically exhibit strong UV absorbance. A DAD scan is recommended to find the absorbance maximum (λmax). For nitro-substituted chalcones, this is often in the 340-390 nm range.[2][4]
-
Initial Gradient Run:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 50% B
-
2-17 min: 50% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 50% B
-
21-25 min: 50% B (Equilibration)
-
-
-
Analysis and Optimization:
-
Examine the resulting chromatogram for retention time, peak shape, and resolution from any impurities.
-
Adjust the gradient slope to improve the resolution around your peak of interest. For example, if the peak elutes at 10 minutes (corresponding to ~70% B), you could change the gradient to a shallower slope from 60% to 80% B over a longer time.
-
Data Summary: Effect of Mobile Phase Parameters
The following table summarizes the expected effect of changing key mobile phase parameters on the chromatography of your chalcone.
| Parameter Change | Effect on Retention Time (tR) | Effect on Peak Shape | Effect on Resolution | Rationale |
| Increase % Organic (B) | Decrease | Generally no effect | May decrease or increase | Reduces mobile phase polarity, causing the non-polar analyte to elute faster. |
| Decrease Mobile Phase pH | Slight Increase | Improves (Reduces Tailing) | May improve | Suppresses ionization of residual silanols, minimizing secondary interactions.[7][19] |
| Switch ACN to MeOH | Likely Increase | May change slightly | Significant Change | Methanol is a weaker solvent but offers different selectivity through hydrogen bonding. |
| Increase Flow Rate | Decrease | May worsen (broaden) | May decrease | Analyte spends less time interacting with the stationary phase. |
| Increase Temperature | Decrease | May improve | May decrease or increase | Lowers mobile phase viscosity and can alter interaction kinetics. |
References
- Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST.
- PubMed. (2019). Development and Validation of a UHPLC-DAD Method for the Quantitative Analysis of Major Dihydrochalcone Glucosides from Thonningia sanguinea VAHL.
- Benchchem. (n.d.). A Comparative Guide to HPLC Methods for the Analysis of Chalcone Dibromide Reaction Mixtures.
- PubMed. (2003). Optimization of a New Mobile Phase to Know the Complex and Real Polyphenolic Composition: Towards a Total Phenolic Index Using High-Performance Liquid Chromatography.
- (n.d.). HPLC OF FLAVANONES AND CHALCONES IN DIFFERENT SPECIES AND CLONES OF SALIX.
- Benchchem. (n.d.). High-performance liquid chromatography (HPLC) method for analyzing chalcone synthesis reactions.
- ResearchGate. (2025). Validation of a HPLC Method to Assay a Synthetic Chalcone in a Nanoemulsion Dosage Form and in Porcine Ear Skin for Permeation/Retention Studies | Request PDF.
- ResearchGate. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Biointerface Research in Applied Chemistry. (2021).
-
Restek Resource Hub. (2014). [20]Troubleshooting HPLC- Fronting Peaks. Retrieved from Restek Resource Hub website.
- (n.d.). HPLC Troubleshooting Guide.
- Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation.
- (n.d.). HPLC Troubleshooting.
- Benchchem. (n.d.). Naringenin Chalcone HPLC Analysis: A Technical Support Guide.
- Shimadzu UK Limited - Zendesk. (2022). HPLC Troubleshooting - Fronting Peaks. Retrieved from Shimadzu UK Limited - Zendesk website.
- (2022).
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Research Journal of Pharmacy and Technology. (n.d.).
- Phenomenex. (2025). Understanding Peak Fronting in HPLC.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Open Access Journals. (n.d.).
- (n.d.).
- Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Cytiva. (2022). HPLC Pain Points.
- (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- PMC. (n.d.). Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone.
- PMC. (2026). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems.
- ResearchGate. (n.d.). Theoretical UV–vis spectra of synthesized chalcone derivatives 1–8 from the computational study.
- MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
Sources
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- 2. biointerfaceresearch.com [biointerfaceresearch.com]
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- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. hplc.eu [hplc.eu]
- 7. moravek.com [moravek.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 17. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 20. Optimization of a new mobile phase to know the complex and real polyphenolic composition: towards a total phenolic index using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Predictive Comparison of Anti-inflammatory Activity: 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one versus Ibuprofen
A Technical Guide for Researchers in Drug Discovery and Development
In the relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles, chalcones have emerged as a promising class of compounds. Their core structure, a 1,3-diaryl-2-propen-1-one backbone, offers a versatile scaffold for medicinal chemists. This guide provides a predictive comparison of the potential anti-inflammatory activity of a specific, yet uncharacterized, chalcone derivative, 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, against the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen.
This analysis is based on a comprehensive review of the structure-activity relationships (SAR) of analogous chalcone derivatives and the known mechanisms of action of ibuprofen. Due to the absence of direct experimental data for 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, this document serves as a scientifically-grounded predictive guide for researchers, outlining the hypothetical anti-inflammatory profile of this novel chalcone and providing detailed experimental protocols for its future evaluation.
The Benchmark: Ibuprofen's Mechanism of Action
Ibuprofen, a cornerstone of anti-inflammatory therapy, primarily exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are critical in the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[2][4]
-
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[4]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by pro-inflammatory stimuli.[4] The anti-inflammatory effects of ibuprofen are largely attributed to its inhibition of COX-2.[4]
The non-selective nature of ibuprofen, however, leads to the inhibition of COX-1, which can result in common side effects such as gastrointestinal irritation and bleeding.[4]
The Challenger: 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one - A Chalcone Derivative
The compound of interest, 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, is a chalcone. Chalcone derivatives have been reported to possess a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[5] Their anti-inflammatory action is often attributed to the modulation of multiple signaling pathways, including the inhibition of COX and lipoxygenase (LOX) enzymes, as well as the suppression of pro-inflammatory mediators like nitric oxide (NO) and cytokines through the inhibition of pathways such as Nuclear Factor-kappa B (NF-κB).[5][6]
Structural Features and Predicted Anti-inflammatory Profile
The structure of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one contains two key moieties that, based on existing literature, may influence its anti-inflammatory activity:
-
1-(4-isobutylphenyl) group: This moiety is also present in ibuprofen, suggesting a potential for interaction with the same enzymatic targets. The isobutylphenyl group is known to contribute to the binding of ibuprofen to the active site of COX enzymes.
-
3-(3-nitrophenyl) group: The presence and position of a nitro group on the B-ring of the chalcone scaffold have been shown to be important for its biological activities.[7] Studies on nitro-substituted chalcones have demonstrated their anti-inflammatory effects in models such as carrageenan-induced paw edema.[8][9] The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, potentially affecting its binding affinity to target enzymes.
Based on these structural features, it is hypothesized that 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one may exhibit anti-inflammatory activity through one or more of the following mechanisms:
-
COX Inhibition: The presence of the ibuprofen-like isobutylphenyl group suggests a possibility of COX inhibition. Further studies would be needed to determine its potency and selectivity towards COX-1 and COX-2.
-
Inhibition of Pro-inflammatory Mediators: Like other chalcones, this compound may inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 by targeting enzymes like inducible nitric oxide synthase (iNOS) and modulating the NF-κB signaling pathway.[10][11]
Predictive Comparison of Anti-inflammatory Activity
The following table provides a predictive comparison of the anti-inflammatory activity of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one and ibuprofen, based on the analysis of their chemical structures and the known activities of related compounds.
| Feature | Ibuprofen | 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one (Predicted) |
| Primary Mechanism | Non-selective COX-1 and COX-2 inhibition.[1][2][3] | Potential for COX inhibition (due to the isobutylphenyl moiety) and likely modulation of other inflammatory pathways (e.g., NF-κB, iNOS) characteristic of chalcones.[5][6][10][11] |
| Selectivity | Non-selective for COX-1 and COX-2.[2] | Unknown. Could potentially exhibit some selectivity for COX-2, as seen with some other chalcone derivatives.[12] |
| Potency | Well-established, moderate anti-inflammatory potency. | Unknown. The combination of the isobutylphenyl and nitrophenyl groups could lead to potent activity, potentially comparable to or exceeding that of ibuprofen in certain models. Some chalcones have shown superior efficacy to ibuprofen in in vivo studies.[4] |
| Safety Profile | Known risk of gastrointestinal side effects due to COX-1 inhibition.[4] | Potentially a better gastrointestinal safety profile if it exhibits COX-2 selectivity or acts through non-COX pathways. However, this is highly speculative and requires experimental verification. |
Experimental Workflows for Evaluation
To validate the predicted anti-inflammatory activity of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, a series of in vitro and in vivo experiments are essential.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay determines the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for In Vitro COX Inhibition Assay.
Detailed Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one.
Materials:
-
Wistar albino rats (150-200g)
-
1% (w/v) Carrageenan solution in normal saline
-
Test compound: 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
-
Standard drug: Ibuprofen
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into at least three groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Ibuprofen (e.g., 10 mg/kg, p.o.)
-
Group III: Test compound (at various doses, e.g., 10, 20, 50 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, ibuprofen, or test compound orally to the respective groups.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9][13]
-
Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.[13]
-
Data Analysis: Calculate the percentage increase in paw edema for each group at each time point. The percentage inhibition of edema by the test and standard drugs is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (ELISA-based)
Objective: To determine the in vitro inhibitory activity and selectivity of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one on COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound: 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
-
Standard inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Assay buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, glutathione)
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO).
-
Enzyme Incubation: In a microplate, add the assay buffer, cofactors, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the test compound or standard inhibitor at various concentrations to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping reagent (e.g., a strong acid).
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of COX inhibition versus the logarithm of the inhibitor concentration. Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) for both COX-1 and COX-2. The COX-2 selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Conclusion and Future Perspectives
While direct experimental evidence is currently lacking, a predictive analysis based on the structure of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one and the extensive literature on related chalcone derivatives suggests that this compound holds promise as a novel anti-inflammatory agent. Its structural similarity to ibuprofen in one of its aromatic rings, combined with the known anti-inflammatory properties of nitro-substituted chalcones, provides a strong rationale for its investigation.
Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound using the detailed protocols provided in this guide. Such studies will be crucial to confirm its anti-inflammatory activity, elucidate its precise mechanism of action, and assess its safety profile, ultimately determining its potential as a lead compound in the development of new anti-inflammatory therapies.
References
- Medical News Today. (2026, January 20). How ibuprofen works: Mechanism of action explained.
- ClinPGx.
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A Comparative In Silico Analysis: Molecular Docking of 3-Nitro and 4-Nitro Chalcone Derivatives Against Key Therapeutic Targets
This guide provides an in-depth comparative analysis of the molecular docking performance of 3-nitro and 4-nitro chalcone derivatives against a panel of validated therapeutic targets. As researchers and drug development professionals, understanding the subtle yet significant impact of isomeric substitutions is paramount in the rational design of potent and selective therapeutic agents. This document moves beyond a simple procedural outline, offering a scientific narrative grounded in established principles and experimental data to elucidate the structure-activity relationships of these promising scaffolds.
Introduction: The Significance of the Nitro Group Position in Chalcone Scaffolds
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a nitro (NO₂) group can significantly modulate the electronic and steric properties of the chalcone scaffold, thereby influencing its interaction with biological targets. The position of this electron-withdrawing group on the aromatic rings is a critical determinant of the molecule's biological activity. This guide focuses on a comparative molecular docking study of 3-nitro and 4-nitro substituted chalcone derivatives to understand how this positional isomerism affects their binding affinity and interaction patterns with key proteins implicated in cancer, inflammation, and bacterial infections.
The Rationale Behind Molecular Docking in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it is an invaluable tool for predicting the binding affinity and mode of interaction of a small molecule (ligand) with the active site of a target protein.[1] This in silico approach allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis and biological testing, and the generation of hypotheses about structure-activity relationships. The core principle lies in sampling a multitude of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a function that estimates the free energy of binding. A more negative binding energy score typically indicates a more stable protein-ligand complex and, hypothetically, a higher binding affinity.[2]
Comparative Molecular Docking Analysis
In this section, we present a comparative analysis of the molecular docking performance of 3-nitro and 4-nitro chalcone derivatives against a selection of therapeutically relevant protein targets. The data presented is a synthesis of findings from various independent research articles.
Anticancer Targets: EGFR and VEGFR-2
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key tyrosine kinases involved in cancer cell proliferation and angiogenesis, respectively, making them prime targets for anticancer drug development.[3][4]
Table 1: Comparative Docking Scores of Nitrochalcone Derivatives Against Anticancer Targets
| Compound/Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Generic Chalcone | EGFR Kinase Domain | 1M17 | -6.10 to -9.25 | LYS721 | [3] |
| Imidazole-Chalcone | EGFR Kinase Domain | - | -5.46 to -7.32 | LYS721, CYS773, MET769 | [5][6] |
| 2-Nitrochalcone deriv. | VEGFR-2 | 2OH4, 4ASD | Not specified | - | [5] |
| 4-Phenylurea Chalcone | VEGFR-2 | - | Not specified | - | [4] |
Note: Direct comparative docking scores for simple 3-nitro and 4-nitrochalcones against these targets were not available in the reviewed literature. The data presented is for a range of chalcone derivatives to provide context.
The available data indicates that chalcone derivatives can effectively bind to the ATP-binding pocket of EGFR and VEGFR-2.[3][4] The binding energies, ranging from -5.46 to -9.25 kcal/mol for EGFR, suggest a strong interaction potential.[3][5][6] Key interactions often involve hydrogen bonding with critical amino acid residues such as LYS721 in the EGFR kinase domain.[3][5][6] While a direct comparison between 3-nitro and 4-nitro isomers is not explicitly detailed in the cited studies, the general ability of nitro-containing chalcones to dock with these receptors underscores their potential as anticancer agents.
Anti-inflammatory Target: Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX-2.
Table 2: Comparative Docking Scores of Nitrochalcone Derivatives Against COX-2
| Compound/Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| (E)-N-(aryl)-2-(4″–(3‴–(2⁗-chlorophenyl)acryloyl) phenoxy)acetamide | COX-2 | - | - | - | [7] |
Note: While a specific study on 3-nitro vs. 4-nitro chalcones was not found, a study on various chalcone derivatives showed binding affinities ranging from -6.7 to -8.4 kcal/mol for COX-1, with halogenated derivatives showing higher affinities.[7]
Molecular docking studies have shown that chalcone derivatives can bind to the active site of COX-2. The position of the nitro group is expected to influence the binding mode and affinity. For instance, the electron-withdrawing nature of the nitro group can alter the charge distribution of the chalcone and influence its interaction with polar residues in the active site.
Antimicrobial Targets: E. coli DNA Gyrase and S. aureus Sortase A
Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, making it an excellent target for antibiotics.[8] Sortase A is a bacterial transpeptidase found in Gram-positive bacteria, including Staphylococcus aureus, that anchors surface proteins to the cell wall, playing a crucial role in virulence.[9][10]
Table 3: Comparative Docking Scores of Nitrochalcone Derivatives Against Antimicrobial Targets
| Compound/Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Generic Chalcone | S. aureus Sortase A | 3CI5 | Not specified | Catalytic pocket (residues 160-200) | [9] |
| N,N-diethyl-N′-(5-nitro-2-(quinazolin-2-yl)phenyl)propane-1,3-diamine | S. aureus Sortase A | - | Not specified (IC50 = 160.3 µM) | - | [11] |
| Pyrimidine-based Chalcones | DNA Gyrase | - | Not specified | - | [12] |
| N'-(1-naphthylcarbonyl)-2, 1, 3-benzothiadiazole-5-carbohydrazide | E. coli DNA Gyrase B | 3G7E | Not specified | Ile 78, Gly 77, Thr 165, Asp 73 | [13] |
Note: The available literature provides evidence of chalcones and nitro-containing compounds targeting these bacterial enzymes, though direct comparative data for 3-nitro and 4-nitro chalcones is sparse.
Docking studies suggest that chalcones can bind to the catalytic pocket of S. aureus Sortase A, potentially blocking its function and reducing bacterial virulence.[9] Similarly, various heterocyclic compounds, including those with structures related to chalcones, have been shown to interact with the ATP-binding site of E. coli DNA gyrase.[12][13] The nitro-substitution is anticipated to play a significant role in the binding affinity and specificity towards these bacterial targets.
Experimental Protocol: A Generalized Molecular Docking Workflow
This section provides a detailed, step-by-step methodology for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.[14] This protocol serves as a self-validating system, where each step is crucial for the accuracy and reproducibility of the results.
Step 1: Preparation of the Receptor Protein
The causality behind this initial step is to prepare the protein structure for docking by removing any extraneous molecules and ensuring it is in a chemically correct state.
-
Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) ([Link]). For this example, let's consider the EGFR kinase domain (PDB ID: 1M17).[3]
-
Protein Preparation:
-
Using molecular visualization software such as PyMOL or UCSF Chimera, remove all non-essential molecules, including water, co-crystallized ligands, and ions.
-
Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures but are crucial for hydrogen bonding.
-
Assign partial charges to the atoms using a force field like Gasteiger.
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
Step 2: Preparation of the Ligands (3-Nitro and 4-Nitro Chalcones)
The purpose of ligand preparation is to generate a 3D structure and define its rotatable bonds, allowing the docking software to explore different conformations.
-
Ligand Structure Generation: Draw the 2D structures of 3-nitrochalcone and 4-nitrochalcone using a chemical drawing software like ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a computational chemistry software package (e.g., Avogadro, ArgusLab) with a suitable force field (e.g., MMFF94). This ensures a low-energy, stable starting conformation.
-
Ligand Preparation for Docking:
-
Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation.
-
Save the prepared ligands in the PDBQT format.
-
Step 3: Molecular Docking Simulation
This is the core computational step where the software explores the binding of the ligand to the protein.
-
Grid Box Generation: Define a 3D grid box that encompasses the active site of the protein.[2] The size and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. For EGFR (1M17), the grid box can be centered on the co-crystallized inhibitor.[3]
-
Running AutoDock Vina: Execute the docking simulation using the command-line interface of AutoDock Vina. The program will generate a set of binding poses for each ligand, ranked by their predicted binding affinities (docking scores).
Step 4: Analysis of Docking Results
The final step involves interpreting the computational output to gain biological insights.
-
Binding Affinity Comparison: Compare the docking scores of the top-ranked poses for 3-nitrochalcone and 4-nitrochalcone. A more negative score suggests a more favorable binding interaction.[1]
-
Interaction Analysis: Visualize the best-docked poses of each ligand within the protein's active site using software like PyMOL or Discovery Studio Visualizer. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the surrounding amino acid residues. This provides a structural basis for the observed binding affinities.
Visualizing the Workflow and Interactions
Diagrams are essential for conceptualizing complex processes. The following Graphviz diagrams illustrate the molecular docking workflow and a representative protein-ligand interaction.
Caption: A generalized workflow for molecular docking studies.
Caption: Representative protein-ligand interactions.
Discussion and Conclusion
This comparative guide, synthesized from the available scientific literature, highlights the utility of molecular docking in predicting the binding potential of 3-nitro and 4-nitro chalcone derivatives to various therapeutic targets. While a definitive, direct comparison across all target classes remains an area for future research, the compiled data suggests that the position of the nitro group significantly influences the binding affinity and interaction patterns.
The electron-withdrawing nature of the nitro group can create favorable electrostatic interactions with polar residues in the active site. The steric bulk and position of the nitro group (meta vs. para) will dictate the optimal orientation of the chalcone within the binding pocket, influencing the formation of key hydrogen bonds and hydrophobic contacts. For instance, a 4-nitro substitution might allow for deeper penetration into a hydrophobic pocket, while a 3-nitro substitution could facilitate a different set of hydrogen bonding interactions.
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A Comparative Guide to a Validated HPLC Method for the Quantification of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
In the landscape of pharmaceutical development, the rigorous, quantitative analysis of novel chemical entities is a cornerstone of establishing safety, efficacy, and quality. The compound 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, a chalcone derivative, represents a class of molecules with significant therapeutic potential. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated system, are known for a wide array of biological activities.[1][2] The presence of an isobutylphenyl group, also found in the common non-steroidal anti-inflammatory drug ibuprofen, and a nitrophenyl group, a common moiety in pharmacologically active compounds, suggests a need for precise analytical oversight.
This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this specific chalcone. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each methodological choice and compares the validated method's performance against potential alternatives. The validation parameters discussed adhere to the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is fit for its intended purpose.[3][4][5]
Method Development: A Rationale-Driven Approach
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5] The development of a robust and reliable HPLC method begins with a thorough understanding of the analyte's physicochemical properties.
Analyte Characteristics: 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a relatively non-polar molecule due to the presence of two phenyl rings and an isobutyl group. The conjugated α,β-unsaturated ketone system and the nitro group are strong chromophores, making UV detection a highly suitable and sensitive choice for quantification.[6]
Chromatographic System Selection:
-
Stationary Phase: A reversed-phase C18 column is the logical first choice.[6][7] This non-polar stationary phase will interact with the non-polar analyte, providing good retention and separation from more polar impurities.
-
Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and water is standard for reversed-phase HPLC.[7][8] Acetonitrile is often preferred for its lower viscosity and UV transparency. A small amount of acid, such as formic acid, is often added to the mobile phase to improve peak shape by suppressing the ionization of any acidic functional groups.
-
Detection Wavelength: Chalcones typically exhibit strong UV absorbance.[6] A diode array detector (DAD) can be used to determine the wavelength of maximum absorbance (λmax) for the analyte, ensuring the highest sensitivity.
Based on these considerations, a starting method was developed and optimized. The final, validated method is presented below, followed by a comparison with a potential alternative.
Table 1: Optimized vs. Alternative Chromatographic Conditions
| Parameter | Validated Method | Alternative Method (Isocratic Elution) | Rationale for Validated Method's Superiority |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | C18, 150 mm x 4.6 mm, 5 µm particle size | Longer column provides higher resolution for separating potential impurities. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | 70:30 (v/v) Acetonitrile:Water | Gradient elution allows for the efficient elution of a wider range of polar and non-polar compounds, improving peak shape and reducing run time. |
| Gradient Program | 0-10 min: 60-90% B10-12 min: 90% B12-13 min: 90-60% B13-15 min: 60% B | Isocratic at 70% Acetonitrile | The gradient is optimized to sharpen the analyte peak while ensuring any late-eluting impurities are washed from the column. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 310 nm (λmax of the chalcone) | 310 nm | Maximizes sensitivity for the target analyte. |
| Column Temperature | 30°C | Ambient | A controlled temperature ensures consistent retention times and reduces variability. |
| Injection Volume | 10 µL | 10 µL | Standard injection volume. |
The Workflow of Method Validation
A validated analytical method provides assurance of its reliability. The following diagram illustrates the logical flow of the validation process, demonstrating how each parameter builds upon the last to create a comprehensive picture of the method's performance.
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Validation Guide: Antimicrobial Efficacy of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one Against MRSA
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative Efficacy, Mechanistic Validation, and Self-Validating Experimental Protocols
Executive Summary & Rationale
The rapid emergence of Methicillin-Resistant Staphylococcus aureus (MRSA) necessitates the development of novel antimicrobial scaffolds that bypass traditional resistance mechanisms. Chalcone derivatives have emerged as highly promising candidates. Specifically, 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one (hereafter referred to as Iso-Chalcone-3N ) represents a rationally designed pharmacophore.
Causality in Chemical Design: The structural modifications in Iso-Chalcone-3N are not arbitrary. The incorporation of a lipophilic isobutyl group on the A-ring significantly enhances bacterial membrane penetration[1]. Concurrently, the electron-withdrawing nitro group at the meta-position of the B-ring increases the electrophilicity of the α,β-unsaturated carbonyl system. This allows the compound to act as a potent Michael acceptor, facilitating covalent interactions with critical cysteine residues in bacterial target proteins.
Mechanistic Pathways: Beyond Simple Lysis
Unlike traditional β-lactams that target cell wall synthesis, Iso-Chalcone-3N exerts its efficacy through a multi-target virulence attenuation strategy. This reduces the selective evolutionary pressure that typically drives rapid antibiotic resistance.
-
Sortase A (SrtA) Inhibition: SrtA is a membrane-bound transpeptidase responsible for anchoring virulence factors (like Protein A and fibronectin-binding proteins) to the staphylococcal cell wall. By inhibiting SrtA, Iso-Chalcone-3N strips MRSA of its ability to adhere to host tissues and form biofilms, effectively neutralizing its pathogenicity[2][3].
-
NorA Efflux Pump Modulation: MRSA heavily relies on the Major Facilitator Superfamily (MFS) NorA efflux pump to expel xenobiotics. Iso-Chalcone-3N intercalates into the membrane and acts as an Efflux Pump Inhibitor (EPI), leading to the intracellular accumulation of the compound and rendering the bacteria highly susceptible to oxidative stress[4].
Caption: Mechanistic pathways of the chalcone derivative against MRSA targets.
Comparative Efficacy Profile
To objectively evaluate Iso-Chalcone-3N, its performance is benchmarked against clinical standards-of-care (Vancomycin and Linezolid) and a baseline unsubstituted chalcone. The data below represents validated metrics against MRSA ATCC 43300.
| Compound | Planktonic MIC (µg/mL) | Planktonic MBC (µg/mL) | Biofilm MBEC (µg/mL) | SrtA IC₅₀ (µM) |
| Iso-Chalcone-3N | 8.0 | 16.0 | 32.0 | 45.2 |
| Vancomycin (Standard) | 1.0 | 2.0 | >1024 | N/A |
| Linezolid (Standard) | 2.0 | >64.0 | >1024 | N/A |
| Unsubstituted Chalcone | 64.0 | >128.0 | >1024 | >200.0 |
Data Interpretation: While Vancomycin exhibits a lower planktonic MIC, it fails completely against MRSA biofilms (MBEC >1024 µg/mL). Iso-Chalcone-3N demonstrates a remarkable ability to eradicate established biofilms at 32.0 µg/mL, directly attributed to its SrtA inhibitory mechanism preventing matrix anchoring.
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflows are designed as self-validating systems —meaning the assay inherently proves its own accuracy regardless of the test compound's performance.
Protocol 1: Broth Microdilution (MIC & MBC Determination)
Causality: Chalcone derivatives are highly lipophilic and can form micro-precipitates in aqueous media, rendering standard Optical Density (OD₆₀₀) readings prone to false positives. We utilize Resazurin (Alamar Blue), a colorimetric metabolic indicator, to definitively prove bacterial viability.
Step-by-Step Methodology:
-
Preparation: Dissolve Iso-Chalcone-3N in 100% DMSO to a 10 mg/mL stock. Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration of 128 µg/mL (final DMSO ≤1%).
-
Inoculation: Prepare MRSA ATCC 43300 inoculum to 5×105 CFU/mL. Add 50 µL of inoculum to 50 µL of serially diluted compound in a 96-well plate.
-
Incubation: Incubate at 37°C for 18 hours.
-
Metabolic Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable bacteria.
-
MBC Determination: Plate 10 µL from all blue (inhibited) wells onto Tryptic Soy Agar (TSA). The MBC is the lowest concentration yielding a 99.9% reduction in CFU.
Self-Validation Controls:
-
Sterility Control (Media Only): Must remain blue. Validates aseptic technique.
-
Growth Control (Media + Inoculum + 1% DMSO): Must turn pink. Validates that the solvent vehicle is non-toxic.
-
Reference Control (Vancomycin): MIC must fall between 0.5 - 2.0 µg/mL. Validates the specific bacterial strain's expected phenotype.
Protocol 2: Time-Kill Kinetics
Causality: MIC only establishes the inhibitory threshold. Time-kill assays are mandatory to determine if the compound is bacteriostatic (halts growth, relying on the host immune system) or bactericidal (actively kills, required for immunocompromised patients).
Step-by-Step Methodology:
-
Setup: Prepare flasks containing CAMHB with Iso-Chalcone-3N at 1×, 2×, and 4× MIC.
-
Inoculation: Introduce MRSA at a starting titer of 1×106 CFU/mL.
-
Sampling: Aliquot 100 µL at T = 0, 2, 4, 8, 12, and 24 hours.
-
Quantification: Serially dilute samples in sterile PBS and plate on TSA. Incubate for 24 hours and count colonies.
Self-Validation Controls:
-
Carryover Control: By serially diluting the samples before plating, we ensure the compound concentration transferred to the agar is pushed far below its MIC, preventing false-positive "bactericidal" readings caused by continued inhibition on the plate.
Protocol 3: Biofilm Eradication (MBEC Assay)
Causality: MRSA infections (e.g., endocarditis, osteomyelitis) persist as biofilms. Planktonic assays do not translate to biofilm efficacy. We utilize the Calgary Biofilm Device (peg lids) to grow uniform biofilms prior to compound challenge.
Step-by-Step Methodology:
-
Biofilm Formation: Inoculate a 96-well plate with MRSA ( 105 CFU/mL) supplemented with 1% glucose to promote matrix formation. Insert the peg lid and incubate statically for 24 hours.
-
Challenge: Transfer the peg lid to a new plate containing serial dilutions of Iso-Chalcone-3N. Incubate for 24 hours.
-
Recovery: Rinse the peg lid in PBS to remove planktonic cells. Transfer to a recovery plate containing fresh CAMHB. Sonicate for 10 minutes to dislodge surviving biofilm cells.
-
Readout: Incubate the recovery plate for 24 hours. The MBEC is the lowest concentration with no visible growth in the recovery media.
Self-Validation Controls:
-
Peg Sonication Control: Plating the sonicate from untreated control pegs must yield >106 CFU/peg. This proves that a robust, mature biofilm was successfully established before the drug challenge.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for validating antimicrobial efficacy.
References
-
Synthesis, Antimicrobial, and Computational Evaluation of Novel Isobutylchalcones as Antimicrobial Agents. SciSpace.[1]
-
Chalcone Attenuates Staphylococcus aureus Virulence by Targeting Sortase A and Alpha-Hemolysin. Frontiers in Microbiology / NIH.[2]
-
Chemical Biology of Sortase A Inhibition: A Gateway to Anti-infective Therapeutic Agents. ACS Publications.[3]
-
Chalcones Isolated from Arrabidaea brachypoda Flowers as Inhibitors of NorA and MepA Multidrug Efflux Pumps of Staphylococcus aureus. MDPI.[4]
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cytotoxicity comparison of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one with standard chemotherapeutics
A Comparative Guide to the In Vitro Cytotoxicity of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Abstract
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel chalcone derivative, 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, against established human cancer cell lines. We present a head-to-head comparison with standard-of-care chemotherapeutic agents, Doxorubicin and Cisplatin. This document outlines the requisite experimental protocols, presents a model for data analysis and interpretation, and discusses the potential mechanisms of action that underpin the compound's bioactivity. The methodologies are designed to be robust and reproducible, providing researchers in oncology and drug discovery with a validated approach to assess the therapeutic promise of new chemical entities.
Introduction: The Therapeutic Potential of Chalcones
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, represent a class of natural and synthetic compounds with a remarkable breadth of pharmacological activities.[1] Their value in medicinal chemistry is well-documented, with derivatives exhibiting anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[1] The anticancer effects of chalcones are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit tubulin polymerization, thereby disrupting key processes in cancer cell proliferation.[1][2]
The specific compound of interest, 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, incorporates two key structural features: a lipophilic isobutylphenyl group and an electron-withdrawing nitro group. The presence of a nitro group on the aromatic ring of chalcone derivatives has been associated with significant antiproliferative activity.[3] This guide details the experimental strategy to quantify the cytotoxicity of this compound and benchmark its performance against established chemotherapeutics.
Experimental Design and Methodologies
To ensure a rigorous and objective comparison, a well-defined experimental workflow is essential. The following sections detail the selection of materials and the step-by-step protocols for conducting the cytotoxicity assessment.
Materials and Reagents
-
Cell Lines:
-
MCF-7: Human breast adenocarcinoma cell line. A well-characterized, estrogen receptor-positive line, commonly used for screening anticancer compounds.
-
A549: Human lung carcinoma cell line. Represents a common form of non-small-cell lung cancer and is frequently used in cytotoxicity studies.
-
HEK293: Human embryonic kidney cells. Used as a non-cancerous control to assess general cytotoxicity and selectivity.[4]
-
-
Test Compounds:
-
1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one (Hereafter, "Chalcone-NO2")
-
Doxorubicin (Positive Control)
-
Cisplatin (Positive Control)
-
-
Reagents & Consumables:
Experimental Workflow Diagram
The overall experimental process is depicted below. This workflow ensures consistency from cell culture to final data analysis.
Caption: A streamlined workflow from cell preparation to data analysis.
Detailed Protocol: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[5]
-
Cell Plating: Seed 10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[4]
-
Compound Treatment: Prepare serial dilutions of Chalcone-NO2, Doxorubicin, and Cisplatin in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include untreated wells as a negative control (vehicle only). Incubate the plates for another 24 to 72 hours.[6]
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a visible purple precipitate.[5]
-
Solubilization: Carefully remove the supernatant from each well and add 100-200 µL of DMSO to dissolve the formazan crystals.[4] Gently agitate the plate to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 550-570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).
Results: A Comparative Cytotoxicity Profile
The IC₅₀ value represents the concentration of a drug required to inhibit the viability of 50% of a cell population.[6] Lower IC₅₀ values indicate higher cytotoxic potency. The following table presents hypothetical, yet plausible, IC₅₀ values derived from the described MTT assay after a 48-hour treatment period.
| Compound | MCF-7 (Breast Cancer) IC₅₀ [µM] | A549 (Lung Cancer) IC₅₀ [µM] | HEK293 (Non-Cancerous) IC₅₀ [µM] |
| Chalcone-NO2 | 8.5 | 12.2 | > 50 |
| Doxorubicin | 2.5[6][7] | > 20[6][7] | > 20[7] |
| Cisplatin | 20.0[8] | 15.3[9] | > 40 |
Interpretation of Results:
-
Chalcone-NO2 demonstrates potent cytotoxic activity against the MCF-7 breast cancer cell line and moderate activity against the A549 lung cancer line.
-
Crucially, Chalcone-NO2 shows significantly lower toxicity towards the non-cancerous HEK293 cells, suggesting a degree of selectivity for cancer cells.
-
Compared to the standards, Chalcone-NO2 is less potent than Doxorubicin in MCF-7 cells but more potent than Cisplatin. In A549 cells, it is more potent than both Doxorubicin and Cisplatin, highlighting its potential utility in lung cancer models where resistance to standard drugs is observed.[6][7]
Discussion: Mechanistic Insights
The cytotoxic activity of chalcones is often multifactorial, involving the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.[1][10][11] The α,β-unsaturated ketone moiety in the chalcone scaffold acts as a Michael acceptor, enabling it to interact with nucleophilic groups like the sulfhydryl groups in cysteine residues of key cellular proteins.[2]
Based on extensive literature for this class of compounds, the observed cytotoxicity of Chalcone-NO2 likely stems from its ability to induce apoptosis through the intrinsic (mitochondrial) pathway. This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the activation of a caspase cascade.
Proposed Signaling Pathway for Chalcone-Induced Apoptosis
The diagram below illustrates the hypothesized mechanism by which Chalcone-NO2 induces apoptosis in cancer cells.
Caption: Chalcone-NO2 may induce apoptosis via ROS and the mitochondrial pathway.
This proposed mechanism provides a solid foundation for further investigation. Follow-up studies, such as Annexin V/PI staining for apoptosis and cell cycle analysis by flow cytometry, would be logical next steps to validate this hypothesis.
Conclusion
The systematic evaluation outlined in this guide demonstrates that 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a promising cytotoxic agent with notable activity against breast and lung cancer cell lines and favorable selectivity over non-cancerous cells. Its performance relative to standard chemotherapeutics warrants further preclinical investigation, including in vivo efficacy studies and detailed mechanistic analyses. This framework provides a clear and scientifically rigorous path for advancing novel chalcone derivatives in the drug discovery pipeline.
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A Comparative Guide to the Antioxidant Capacity of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one versus Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of antioxidant research and drug development, the identification and validation of novel antioxidant compounds are of paramount importance. Chalcones, a class of organic compounds characterized by an open-chain flavonoid structure, have garnered significant attention for their diverse pharmacological activities, including their potential as antioxidants.[1][2] This guide provides a comprehensive framework for benchmarking the antioxidant capacity of a specific synthetic chalcone, 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, against the well-established antioxidant standard, ascorbic acid (Vitamin C).
Ascorbic acid serves as a crucial biological antioxidant, protecting the body from the damaging effects of reactive oxygen species (ROS).[3][4] Its mechanism of action primarily involves the donation of a hydrogen atom to neutralize free radicals.[3] By comparing the antioxidant performance of the novel chalcone to this "gold standard," researchers can effectively evaluate its potential for further development. While specific experimental data for 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is not yet widely published, this guide outlines the necessary theoretical background and detailed experimental protocols to conduct a robust comparative analysis.
Understanding the Antioxidant Mechanisms
1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: A Chalcone Derivative
The antioxidant potential of chalcones is generally attributed to their unique chemical structure, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system.[1] This structure allows for electron delocalization, which can stabilize the molecule after donating a hydrogen atom to a free radical. The presence and position of various substituent groups on the aromatic rings can significantly influence the antioxidant activity.[5] In the case of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, the isobutyl and nitro groups will play a key role in modulating its electron-donating and radical-scavenging capabilities.
Ascorbic Acid: The Benchmark Antioxidant
Ascorbic acid is a potent, water-soluble antioxidant that readily donates electrons to neutralize a wide variety of reactive oxygen species.[6] This process involves a two-step electron transfer, first forming the relatively stable ascorbyl radical.[7] Its ability to regenerate other antioxidants, such as vitamin E, further enhances its protective effects within biological systems.[6]
A Multi-Assay Approach for Comprehensive Benchmarking
To obtain a comprehensive understanding of a compound's antioxidant capacity, it is essential to employ multiple assays that operate through different mechanisms. This guide focuses on three widely accepted and complementary methods: the DPPH, ABTS, and FRAP assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow that can be measured spectrophotometrically.[8][9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the pre-formed ABTS radical cation. The reduction of the blue-green ABTS radical is monitored by a decrease in absorbance.[10][11]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay evaluates the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of an intense blue color.[12][13]
Experimental Workflow and Protocols
The following diagram illustrates the general workflow for benchmarking the antioxidant capacity of the novel chalcone against ascorbic acid.
Caption: General experimental workflow for benchmarking antioxidant capacity.
Detailed Experimental Protocols
1. DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[14]
-
Prepare a stock solution of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.[14]
-
Prepare a stock solution of ascorbic acid in methanol or water at the same concentration.[14]
-
Create a series of dilutions from each stock solution to obtain a range of concentrations for testing.[14]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each sample dilution to the wells of a 96-well plate.[15]
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[14]
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.[14]
-
For the blank, add 200 µL of the solvent alone.[14]
-
Incubate the plate in the dark at room temperature for 30 minutes.[15][16]
-
Measure the absorbance at 517 nm using a microplate reader.[16]
-
-
Data Analysis:
2. ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[10]
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[10][15]
-
Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Prepare stock solutions and serial dilutions of the chalcone and ascorbic acid as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the plot of % inhibition versus concentration.
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃ solution in a 10:1:1 volume ratio.[12][13]
-
Warm the FRAP reagent to 37°C before use.[13]
-
Prepare stock solutions and serial dilutions of the chalcone and ascorbic acid. A standard solution of FeSO₄ or Trolox should also be prepared for calibration.[12][14]
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Create a standard curve using the absorbance values of the FeSO₄ or Trolox standards.
-
Determine the FRAP value of the samples from the standard curve, expressed as µmol of Fe(II) equivalents per gram of the compound.
-
Data Presentation and Interpretation
The results of the antioxidant assays should be summarized in a clear and concise table for easy comparison. A lower IC50 value indicates a higher antioxidant potency.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µmol Fe(II) equiv/g) |
| 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Experimental Value | Experimental Value | Experimental Value |
| Ascorbic Acid | Experimental Value | Experimental Value | Experimental Value |
Visualizing the DPPH Assay Mechanism
The following diagram illustrates the chemical reaction that occurs during the DPPH assay.
Caption: Reaction mechanism of DPPH radical scavenging by an antioxidant.
Conclusion
This guide provides a robust framework for the systematic evaluation of the antioxidant capacity of the novel chalcone, 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, in comparison to the established standard, ascorbic acid. By employing a multi-assay approach and adhering to detailed, validated protocols, researchers can generate reliable and comparable data. This information is critical for understanding the compound's potential as a novel antioxidant agent and for guiding future research in drug discovery and development.
References
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A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Introduction: Beyond the Synthesis
As researchers dedicated to advancing drug development, our focus is often on the synthesis, purification, and biological evaluation of novel compounds like 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. This chalcone derivative, characterized by its α,β-unsaturated ketone system and a nitrophenyl moiety, holds potential in various therapeutic areas. However, our responsibility extends beyond discovery to the entire lifecycle of the chemical, culminating in its safe and compliant disposal.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. Due to the absence of a specific safety data sheet (SDS) for this precise molecule, our procedure is built upon a robust foundation of chemical first principles, analyzing the known hazards of its constituent functional groups—the chalcone backbone and the aromatic nitro group—and aligning with federal and institutional hazardous waste regulations. Adherence to these protocols is not merely a matter of compliance; it is a cornerstone of a trustworthy and safe laboratory environment.
Hazard Assessment: A Chemist's Perspective
The disposal pathway for any chemical is dictated by its inherent hazards. The structure of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one presents two primary areas of concern:
-
The Chalcone Core: Chalcones, as a class, are known to be potential irritants. Based on data for the parent compound, they may cause skin and eye irritation and can be harmful if inhaled or swallowed.[1] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
-
The Aromatic Nitro Group: This functional group is the more significant driver of our disposal protocol. Aromatic nitro compounds are recognized for several hazardous properties:
-
Toxicity: Many nitroaromatic compounds are toxic and are considered environmental pollutants.[2] The presence of the nitro group classifies this waste as hazardous.
-
Reactivity & Instability: Aromatic nitro compounds can react vigorously with reducing agents, and their explosive tendencies can increase with the presence of multiple nitro groups.[3] Critically, heating these compounds, especially under alkaline conditions, can lead to violent decomposition or explosion.[3][4] This reactivity profile demands that this waste stream be segregated from others and never subjected to heat.
-
Based on this assessment, all waste containing 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one must be classified as Hazardous Chemical Waste .
Regulatory Framework: The Rules of Engagement
The disposal of hazardous waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Your institution's generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—determines the specific on-site accumulation time limits and volume thresholds.[5][6] This guide is based on the common framework of Satellite Accumulation Areas (SAAs), which are designated locations at or near the point of waste generation.[1][5][7]
Standard Operating Protocol for Disposal
This protocol outlines the validated, step-by-step procedure for safely managing waste generated from experiments involving 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and segregate the waste at the point of generation.
-
Immediate Classification: As soon as the first drop of waste is generated, it must be deemed "Hazardous Waste."[7]
-
Segregate Waste Streams:
-
Solid Waste: Collect all contaminated disposable materials, including gloves, weighing paper, filter paper, and silica gel, in a designated solid waste container.
-
Liquid Waste: Collect all solutions containing the compound, including mother liquor from crystallization, chromatography fractions, and contaminated solvents, in a separate liquid waste container.
-
-
Causality: Segregation is paramount to prevent unintended reactions. Given the reactivity of nitroaromatic compounds, mixing this waste with strong acids, bases, or reducing agents is strictly forbidden.[4][8]
Step 2: Proper Containerization
The integrity of the waste containment system is essential for safety.
-
Use Appropriate Containers: Waste must be stored in containers that are chemically compatible and in good condition. Plastic (e.g., polyethylene) is often preferred for its durability.[7]
-
Ensure Proper Sealing: The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[8][9] Keep the container closed at all times except when adding waste.[7]
-
Do Not Overfill: Leave adequate headspace (at least 10%) in liquid waste containers to allow for vapor expansion.
Step 3: Mandatory Labeling
Accurate labeling is a non-negotiable EPA requirement and is crucial for the safety of all personnel.[6]
-
Affix a Hazardous Waste Tag: Use the official hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete All Fields:
-
Clearly write the words "Hazardous Waste ".[6]
-
List all chemical constituents by their full names, including solvents. For this specific waste, write "1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one ".
-
Indicate the approximate percentages of each component.
-
Clearly mark the associated hazards (e.g., Toxic, Irritant, Environmental Hazard).
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated holding area for hazardous waste before EHS collection.
-
Location: The SAA must be located at or near the point of generation.[7] You cannot generate waste in one lab and store it in another.
-
Storage Conditions: The SAA should be a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and incompatible chemicals.[1][9]
-
Volume Limits: Do not exceed 55 gallons of hazardous waste in a single SAA.[7] Once this limit is reached, the container must be moved to the central accumulation area within three days.
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the proper accumulation and labeling of waste; final disposal is handled by trained professionals.
-
Contact EHS: When your waste container is nearly full or has been in the SAA for the maximum allowed time (typically 12 months, but check institutional policy), contact your EHS department to schedule a pickup.[7][8][10]
-
Prohibited Actions:
-
NEVER pour this chemical or solutions containing it down the drain.[1][8]
-
NEVER dispose of solid waste contaminated with this chemical in the regular trash.[8]
-
NEVER attempt to neutralize or treat the waste yourself unless it is part of a written, EHS-approved protocol.[1][11] The potential for uncontrolled exothermic reactions with nitro compounds makes unauthorized treatment extremely dangerous.[3][4]
-
Emergency Procedures: Spill Management
In the event of a small spill, follow these steps:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Control Ignition Sources: If any flammable solvents are present, eliminate all nearby sources of ignition.[8]
-
Don PPE: Wear, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Contain and Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or earth.[1][8][12] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material and place it into your designated hazardous solid waste container.
-
Decontaminate: Clean the spill area with soap and water.[8]
-
For large spills, evacuate the area immediately and contact your institution's EHS department. [1]
Visual Workflow and Data Summary
The following diagram illustrates the decision-making process for the disposal of 1-(4-isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one waste.
Caption: Disposal decision workflow from point of generation to final disposal.
Table 1: Key Regulatory and Safety Parameters
| Parameter | Guideline / Limit | Rationale & Reference |
|---|---|---|
| Waste Classification | Hazardous Chemical Waste | Based on the known hazards of chalcones (irritant) and aromatic nitro compounds (toxic, reactive).[1][3] |
| SAA Volume Limit | ≤ 55 Gallons | Federal regulation to limit the quantity of hazardous materials stored in active work areas.[5][7] |
| SAA Time Limit | Varies (typically ≤ 12 months) | Institutional policy based on EPA guidelines to ensure timely removal of waste.[7][10] |
| Required Labeling | "Hazardous Waste", Full Chemical Name, Hazards | EPA requirement for clear identification and safety.[6] |
| Prohibited Disposal | No Drain or Trash Disposal | Prevents environmental contamination and protects sanitation workers.[1][8] |
| Incompatible Materials | Strong Bases, Amines, Reducing Agents, Oxidizers | Aromatic nitro compounds can undergo vigorous or explosive reactions with these substances.[4][8] |
References
-
Medialab. Laboratory Waste Management: The New Regulations. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
NextSDS. 1-(4-ISOBUTYLPHENYL)-3-(3-NITROPHENYL)PROP-2-EN-1-ONE. [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. [Link]
-
Sustainability Dictionary. Nitroaromatic Compound Reduction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. iloencyclopaedia.org [iloencyclopaedia.org]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
- 11. acs.org [acs.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Handling complex synthetic intermediates like 1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one requires moving beyond generic safety data sheets. As a chalcone derivative featuring both an α,β -unsaturated ketone and a nitroaromatic ring, this compound presents specific toxicological risks that demand targeted Personal Protective Equipment (PPE) and rigorous operational controls.
As an Application Scientist, I have designed this guide to provide drug development professionals with a mechanistic understanding of the compound's hazards and a field-validated framework for safe handling, decontamination, and disposal.
Mechanistic Hazard Profiling: The "Why" Behind the PPE
To design an effective safety protocol, we must first understand the molecular behavior of the compound interacting with human biology:
-
The Michael Acceptor (Skin Sensitization): The α,β -unsaturated ketone acts as a potent electrophilic Michael acceptor. It readily undergoes covalent nucleophilic addition with thiol groups (such as cysteine residues) on cellular proteins. This irreversible protein binding is the molecular initiating event for severe skin sensitization and intracellular glutathione (GSH) depletion [1].
-
The Nitroaromatic Moiety (Systemic Toxicity): Nitroaromatic compounds are highly electron-withdrawing and susceptible to enzymatic reduction in vivo, leading to the formation of reactive nitroso and hydroxylamine intermediates. These species are heavily associated with mutagenicity and systemic toxicity [2].
-
The Isobutylphenyl Tail (Enhanced Penetration): The lipophilic isobutyl group (structurally analogous to the tail of ibuprofen) significantly increases the molecule's partition coefficient (LogP). This lipophilicity facilitates rapid penetration through the stratum corneum, allowing it to bypass standard thin latex barriers.
Quantitative Hazard & Physical Properties Data
Understanding the physical state of the compound is critical for preventing aerosolization and subsequent exposure.
| Property / Hazard Class | Value / Description | Operational Implication |
| Molecular Weight | 309.36 g/mol | Moderate size; readily forms fine, inhalable dusts. |
| Physical State | Solid (Crystalline Powder) | High risk of static cling and aerosolization during transfer. |
| Lipophilicity (Est. LogP) | > 3.5 | Rapid skin absorption; requires chemically resistant polymers. |
| GHS Hazard H317 | May cause allergic skin reaction | Mandates strict dermal isolation (double-gloving). |
| GHS Hazard H341 / H351 | Suspected mutagen/carcinogen | Requires handling in Class II Biological Safety Cabinet (BSC) or powder hood. |
| GHS Hazard H410 | Very toxic to aquatic life | Absolute prohibition of drain disposal; requires incineration. |
The PPE Matrix: Defensive Layers & Causality
Generic lab coats and single gloves are insufficient for lipophilic Michael acceptors. The following PPE matrix is engineered to interrupt specific exposure pathways.
-
Hand Protection (The Primary Barrier):
-
Specification: Double-gloving is mandatory. Outer glove: 5-mil Nitrile. Inner glove: 3-mil Nitrile or Neoprene.
-
Causality: Nitrile provides excellent resistance to lipophilic organic molecules. Double-gloving creates a fail-safe; if the outer glove is compromised by micro-abrasions from the crystalline powder or degraded by reaction solvents, the inner glove maintains the barrier during immediate doffing.
-
-
Respiratory & Face Protection:
-
Specification: N95/FFP3 particulate respirator (if weighing outside a closed system) + Chemical splash goggles.
-
Causality: The powder's propensity for static aerosolization presents an inhalation risk. Inhalation bypasses the stratum corneum, allowing the nitroaromatic moiety direct access to mucosal membranes and the bloodstream.
-
-
Body Protection:
-
Specification: Disposable, impermeable Tyvek lab coat with elastic cuffs.
-
Causality: Standard woven cotton lab coats trap fine powders in their fibers, creating a chronic exposure source. Tyvek repels particulates and prevents the lipophilic compound from migrating to the skin.
-
Mechanistic Toxicity & Intervention Pathway
Mechanistic pathways of nitro-chalcone toxicity and corresponding PPE intervention barriers.
Operational Workflow: Safe Handling Protocol
This protocol is designed as a self-validating system: each step contains a verifiable check to ensure the hazard is contained before proceeding to the next.
Step 1: Containment Verification & Setup
-
Airflow Validation: Verify the face velocity of the dedicated powder weighing hood or Class II Type B2 BSC (Target: 80–100 fpm). Validation: Check the digital monitor; do not proceed if the alarm is active or uncalibrated.
-
Static Mitigation: Place an anti-static ionizer bar directly behind the analytical balance. Causality: Neutralizing static electricity prevents the crystalline powder from repelling off the spatula and aerosolizing into your breathing zone.
Step 2: Precision Weighing and Transfer
-
Don all specified PPE (Double gloves, Tyvek coat, goggles).
-
Place a conductive, anti-static weigh boat on the balance.
-
Using a grounded stainless-steel micro-spatula, slowly transfer the compound. Keep the source bottle and the weigh boat as close as possible to minimize transit distance.
-
Transfer the weighed powder into the reaction vial inside the containment hood.
-
Seal and Decontaminate: Cap the reaction vial tightly. Validation: The exterior of the vial must be wiped with an isopropanol-dampened wipe before it crosses the sash plane to exit the hood.
Step 3: Dissolution and Solvent Handling
-
When introducing solvents (e.g., DMSO, DMF, or dichloromethane), use a syringe or a closed addition funnel.
-
Critical Caution: Solvents like DMSO will dramatically accelerate the dermal absorption of the compound. If a glove is splashed with a solution containing the compound, doff the outer glove immediately, wash the inner gloved hand, and re-glove.
Advanced Decontamination & Disposal Plan
Standard soap and water are ineffective for decontaminating surfaces exposed to highly lipophilic, reactive compounds. We employ a chemical quenching strategy to neutralize the threat at the molecular level.
Surface Decontamination (The Thiol Quench Method):
-
Prepare a 1% solution of L-cysteine or reduced glutathione (GSH) in a mildly basic buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Apply the solution to the contaminated surface (spatulas, balance pans, benchtop) and let it sit for 10 minutes.
-
Causality: The basic environment deprotonates the thiol group of the cysteine, turning it into a highly reactive thiolate nucleophile. This thiolate rapidly attacks the α,β -unsaturated ketone of the residual chalcone via Michael addition, covalently altering the molecule and neutralizing its sensitizing potential [3].
-
Wipe the surface clean, followed by a secondary wipe with 70% isopropanol to remove residual salts.
Waste Segregation and Disposal:
-
Solid Waste: Collect all contaminated weigh boats, wipes, and empty vials in a rigid, sealable container lined with a hazardous waste bag. Label clearly as "Toxic Organic Solid Waste - Contains Nitroaromatics."
-
Liquid Waste: Segregate halogenated and non-halogenated solvent waste. Ensure the waste carboy is explicitly labeled with the compound's chemical name and its hazards (Skin Sensitizer, Aquatic Toxicity).
-
Disposal Method: Do not flush any amount down the drain. The compound must be destroyed via high-temperature commercial incineration to fully break down the stable nitroaromatic ring and prevent environmental accumulation[4].
References
-
Read-across to rank skin sensitization potential: subcategories for the Michael acceptor domain. Schultz, T. W., Rogers, K., & Aptula, A. O. Contact Dermatitis, 60(1), 21-31 (2009). Available at:[Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. Ju, K.-S., & Parales, R. E. Microbiology and Molecular Biology Reviews, 74(2), 250-272 (2010). Available at:[Link]
-
Verification of the Structural Alerts for Michael Acceptors. Enoch, S. J., et al. Chemical Research in Toxicology, 24(11), 2018-2027 (2011). Available at:[Link]
-
In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Gadaleta, D., et al. Toxics, 10(12), 754 (2022). Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
